Minesapride
Descripción
Structure
3D Structure
Propiedades
Número CAS |
1184662-54-1 |
|---|---|
Fórmula molecular |
C21H31ClN4O5 |
Peso molecular |
454.9 g/mol |
Nombre IUPAC |
4-amino-5-chloro-N-[[(2S)-4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H31ClN4O5/c1-30-19-9-18(23)17(22)8-16(19)21(29)24-10-15-12-25(6-7-31-15)11-14-2-4-26(5-3-14)20(28)13-27/h8-9,14-15,27H,2-7,10-13,23H2,1H3,(H,24,29)/t15-/m0/s1 |
Clave InChI |
YNGWOFISMAAXPB-HNNXBMFYSA-N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Minesapride |
Origen del producto |
United States |
Foundational & Exploratory
A-Technical-Guide-to-the-Gastrointestinal-Mechanism-of-Action-of-Minesapride
A.Technical.Guide.to.the.Gastrointestinal.Mechanism.of.Action.of.Minesapride
Introduction
This compound (formerly DSP-6952) is a novel prokinetic agent under investigation for the treatment of gastrointestinal (GI) motility disorders, particularly irritable bowel syndrome with predominant constipation (IBS-C).[1][2][3][4] Its therapeutic potential stems from a finely tuned dual mechanism of action centered on the modulation of key receptors within the enteric nervous system (ENS), the intrinsic neuronal network governing GI function. This document provides a detailed technical overview of this compound's molecular interactions, the resultant signaling cascades, and the experimental methodologies used to elucidate its prokinetic effects.
Core.Mechanism:.Dual.Receptor.Modulation
This compound's primary mechanism of action in the GI tract is the synergistic modulation of two critical G-protein coupled receptors (GPCRs) on presynaptic terminals of enteric cholinergic neurons:
-
5-HT4 Receptor Partial Agonism : this compound acts as a partial agonist at the serotonin type 4 (5-HT4) receptor.[2][3] Activation of this receptor is a principal excitatory pathway in the ENS, leading to enhanced acetylcholine (ACh) release.
-
Dopamine D2 Receptor Antagonism : Concurrently, this compound is believed to exhibit antagonist properties at the dopamine D2 receptor. D2 receptor activation by endogenous dopamine typically has an inhibitory effect, suppressing ACh release. By blocking this receptor, this compound negates this inhibitory tone.
The combined effect of stimulating ACh release (via 5-HT4 agonism) and removing a key inhibitory brake on ACh release (via D2 antagonism) results in a significant net increase in acetylcholine availability in the neuromuscular junction of the gut. This elevated ACh concentration enhances the stimulation of muscarinic receptors on smooth muscle cells, thereby promoting intestinal peristalsis, increasing transit speed, and facilitating defecation.[5]
Quantitative.Pharmacology
The efficacy and selectivity of this compound are defined by its binding affinities and functional potencies at its target receptors.
Table.1:.Receptor.Binding.Affinity.of.this compound
| Receptor | Parameter | Value (nM) | Radioligand | Tissue/Cell Source |
| Human 5-HT4(b) | Ki | 51.9 | [3H]-GR113808 (presumed) | Recombinant Cell Line |
| Human Dopamine D2L | Ki | Not Available | [3H]-Spiperone | CHO Cells |
Data derived from a published abstract; specific experimental details on the D2 receptor affinity for this compound are not publicly available but the value is expected to be pharmacologically relevant.[2]
Table.2:.Functional.Activity.of.this compound
| Assay | Parameter | Value (nM) | Species | Tissue |
| Colonic Contraction | EC50 | 271.6 | Guinea Pig | Isolated Colon |
| Intrinsic Activity | Emax | 57% (relative to serotonin) | Guinea Pig | Isolated Colon |
These data classify this compound as a partial agonist, as its maximal effect (Emax) is lower than that of the endogenous full agonist, serotonin.[2]
Signaling.Pathways.&.Logical.Relationships
The interplay between this compound's dual receptor activities can be visualized to better understand its integrated effect on cholinergic neurotransmission.
This compound's.Dual-Action.on.a.Cholinergic.Neuron
References
- 1. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of 5-HT4 Receptor Agonist this compound for Irritable Bowel Syndrome with Constipation in a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
Minesapride's Receptor Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minesapride (also known as DSP-6952) is a novel, high-affinity partial agonist of the serotonin 5-HT4 receptor, developed for the treatment of gastrointestinal motility disorders such as irritable bowel syndrome with constipation (IBS-C).[1][2][3] A critical aspect of its pharmacological profile and therapeutic potential lies in its selectivity for the 5-HT4 receptor over other receptor types. This high selectivity is a key differentiator from earlier generations of 5-HT4 agonists and is predictive of a more favorable safety profile, particularly concerning cardiovascular adverse effects.[1][4] This technical guide provides a comprehensive overview of the selectivity of this compound for the 5-HT4 receptor, presenting available quantitative data, detailed experimental methodologies for assessing selectivity, and visual representations of key pathways and workflows.
Quantitative Analysis of Receptor Binding and Functional Activity
The selectivity of a drug is quantitatively defined by comparing its affinity (typically measured as the inhibition constant, Ki) and functional potency (often expressed as the half-maximal effective concentration, EC50, or half-maximal inhibitory concentration, IC50) at the target receptor versus a panel of off-target receptors.
Binding Affinity Profile
Radioligand binding assays are employed to determine the affinity of this compound for the 5-HT4 receptor and other potential off-target receptors. The available preclinical data demonstrates a strong and specific affinity for the human 5-HT4(b) receptor subtype.[5]
| Receptor Subtype | Ligand | Kᵢ (nM) | Source |
| Human 5-HT₄(b) | This compound (DSP-6952) | 51.9 | [5] |
While a comprehensive screening panel with Ki values across all receptor families is not publicly available, studies have consistently reported on this compound's high selectivity. Preclinical investigations have shown that this compound has no appreciable affinity for the 5-HT1B, 5-HT1D, or 5-HT2 receptor subtypes, which were implicated in the cardiovascular side effects of earlier, less selective 5-HT4 agonists like tegaserod.[1]
Functional Activity Profile
Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For Gs-coupled receptors like 5-HT4, this is often quantified by measuring the accumulation of intracellular cyclic AMP (cAMP) or by assessing a physiological response in an isolated tissue preparation. This compound acts as a partial agonist at the 5-HT4 receptor, with an intrinsic activity of 57% relative to serotonin.[5]
| Assay Type | Tissue/Cell Line | Parameter | Value | Source |
| Isolated Tissue Contraction | Guinea Pig Colon | EC₅₀ (nM) | 271.6 | [5] |
| hERG Channel Inhibition | hERG-transfected cells | IC₅₀ (µM) | > 100 | [5] |
The lack of significant activity at the hERG potassium channel up to high concentrations (100 µM) is a critical finding, as hERG channel blockade is a primary mechanism for drug-induced QT interval prolongation and cardiac arrhythmias.[5] This high degree of selectivity for the 5-HT4 receptor over the hERG channel underscores this compound's improved cardiovascular safety profile.[4]
Signaling Pathways and Experimental Workflows
This compound-Activated 5-HT4 Receptor Signaling Pathway
This compound, as a 5-HT4 receptor agonist, binds to the Gs-protein coupled 5-HT4 receptor. This binding event initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological effects of 5-HT4 receptor activation, such as enhanced neurotransmitter release and smooth muscle contraction in the gastrointestinal tract.
Experimental Workflow: Radioligand Binding Assay
To determine the binding affinity (Ki) of this compound for the 5-HT4 receptor, a competitive radioligand binding assay is performed. This workflow illustrates the key steps involved in such an experiment.
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to assess the selectivity and functional activity of 5-HT4 receptor agonists like this compound.
Radioligand Binding Assay for 5-HT4 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-GR113808 (a high-affinity 5-HT4 antagonist).
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT4 antagonist (e.g., GR113808).
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the 5-HT4 receptor to a high density.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend it to a specific protein concentration (determined by a protein assay like the Bradford method).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, a fixed concentration of [³H]-GR113808 (typically at its Kd value), and the membrane preparation.
-
Non-Specific Binding Wells: Add a high concentration of unlabeled GR113808, [³H]-GR113808, and the membrane preparation.
-
Test Compound Wells: Add serial dilutions of this compound, [³H]-GR113808, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Accumulation Assay
Objective: To measure the ability of this compound to stimulate cAMP production via the 5-HT4 receptor.
Materials:
-
A cell line stably expressing the human 5-HT4 receptor (e.g., CHO-K1 or HEK293).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Test compound: this compound.
-
Reference agonist: Serotonin (5-HT).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque plates.
Procedure:
-
Cell Seeding:
-
Seed the 5-HT4 receptor-expressing cells into the wells of a 384-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the reference agonist (serotonin) in assay buffer.
-
Remove the culture medium from the cells and add the compound dilutions. Include wells with assay buffer only as a basal control.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for agonist-induced cAMP accumulation.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit. For example, in an HTRF assay, this involves adding a lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).
-
-
Data Acquisition:
-
After the detection reaction has incubated (e.g., 60 minutes at room temperature), read the plate on a compatible plate reader (e.g., an HTRF-enabled reader).
-
-
Data Analysis:
-
Plot the assay signal (which is proportional to the cAMP concentration) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum effect) for this compound.
-
Calculate the intrinsic activity of this compound by comparing its Emax to that of the full agonist, serotonin.
-
Isolated Guinea Pig Colon Contraction Assay
Objective: To assess the prokinetic effect of this compound in a physiologically relevant ex vivo model.
Materials:
-
Male guinea pigs.
-
Krebs-Henseleit solution.
-
Organ bath system with isometric force transducers.
-
Test compound: this compound.
-
Reference agonist: Serotonin (5-HT).
-
Antagonists for other serotonin receptors to ensure specificity (e.g., a 5-HT2 and 5-HT3 receptor antagonist).
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect the distal colon.
-
Cleanse the colon segment and prepare longitudinal muscle strips.
-
Mount the tissue strips in organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
-
Equilibration:
-
Allow the tissues to equilibrate under a resting tension for a period of time (e.g., 60 minutes), with regular washes.
-
-
Experiment:
-
Add antagonists for other serotonin receptors to the bath to isolate the 5-HT4 receptor-mediated response.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath and recording the resulting muscle contraction.
-
After washout, a concentration-response curve for the full agonist serotonin can be generated in the same tissue for comparison.
-
-
Data Analysis:
-
Measure the peak contractile response at each concentration of this compound.
-
Plot the contractile response (as a percentage of the maximum response to a reference substance like KCl or serotonin) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
hERG Potassium Channel Patch-Clamp Assay
Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.
Materials:
-
A cell line stably expressing the human hERG channel (e.g., HEK293).
-
Whole-cell patch-clamp electrophysiology rig (amplifier, micromanipulators, perfusion system).
-
External and internal (pipette) physiological salt solutions.
-
Test compound: this compound.
-
Positive control: A known hERG channel blocker (e.g., E-4031 or cisapride).
Procedure:
-
Cell Preparation:
-
Plate the hERG-expressing cells on coverslips for recording.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at physiological temperature (e.g., 35-37°C).
-
Record baseline hERG currents using a specific voltage-clamp protocol designed to elicit the characteristic hERG tail current.
-
Perfuse the cells with the external solution containing the vehicle (e.g., DMSO) to establish a stable baseline.
-
-
Compound Application:
-
Apply increasing concentrations of this compound to the cell via the perfusion system.
-
Allow the effect of each concentration to reach a steady state before recording the hERG current.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current at each concentration of this compound.
-
Calculate the percentage inhibition of the current relative to the baseline.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value. An IC50 value significantly higher than the therapeutic plasma concentrations suggests a low risk of hERG-mediated cardiotoxicity.
-
Conclusion
The available preclinical data strongly supports the classification of this compound as a highly selective 5-HT4 receptor partial agonist. Its potent affinity for the 5-HT4 receptor, coupled with a lack of significant interaction with key off-target receptors such as 5-HT1, 5-HT2, and the hERG potassium channel, provides a pharmacological basis for its efficacy in treating gastrointestinal motility disorders with an improved safety margin compared to previous generations of prokinetic agents. The experimental protocols detailed herein represent the standard methodologies for rigorously evaluating the selectivity and functional activity of novel compounds targeting the 5-HT4 receptor, ensuring a thorough characterization of their therapeutic potential and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. DSP-6952, a novel 5-HT4 receptor partial agonist, inhibits visceral hypersensitivity and ameliorates gastrointestinal dysfunction in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of 5-HT4 Receptor Agonist this compound for Irritable Bowel Syndrome with Constipation in a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The in vitro pharmacology and non-clinical cardiovascular safety studies of a novel 5-HT4 receptor agonist, DSP-6952 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Minesapride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minesapride (also known as DSP-6952) is a novel, high-affinity partial agonist of the serotonin 5-HT4 receptor, developed for the treatment of gastrointestinal disorders such as irritable bowel syndrome with predominant constipation (IBS-C). This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, drawing from available preclinical and clinical data. The document details the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action, receptor binding affinity, and efficacy in various experimental models. All quantitative data are presented in structured tables, and key experimental methodologies and signaling pathways are described and visualized to facilitate a deeper understanding for researchers and drug development professionals.
Pharmacokinetics
Clinical Pharmacokinetics
A Phase 1 clinical trial in healthy Japanese subjects has provided key insights into the pharmacokinetic profile of this compound. The study revealed that the drug is well-tolerated at single and multiple doses up to 120 mg/day, with a linear pharmacokinetic profile.[1]
Data Presentation: Clinical Pharmacokinetic Parameters
| Parameter | Value | Population | Study Conditions |
| Cmax (ng/mL) | 2302.1 | Elderly | Single 40 mg oral dose, fasted |
| 2117.5 | Young | Single 40 mg oral dose, fasted | |
| t½ (hours) | ~7 | Elderly and Young | Single 40 mg oral dose, fasted |
| AUC | Dose-proportional | Healthy Volunteers | 4-120 mg dose range |
| Cmax | Dose-proportional | Healthy Volunteers | 4-120 mg dose range |
| Effect of Food | Cmax and AUC reduced by ~50% | Healthy Volunteers | Administered with food |
Cmax: Maximum plasma concentration; t½: Half-life; AUC: Area under the curve.
There were no notable differences in the pharmacokinetics of this compound between elderly and young subjects, suggesting that dose adjustments may not be necessary for the elderly population without renal or hepatic impairment.[2]
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME)
Detailed preclinical ADME studies for this compound are not extensively published in the public domain. However, clinical data indicates that no major metabolites exceeding 10% of the parent drug were detected, and in vitro studies with cryopreserved hepatocytes suggest the absence of human-specific metabolites.[2] This suggests that the metabolism of this compound is not a major elimination pathway and that the parent compound is the primary active moiety.
Pharmacodynamics
Mechanism of Action
This compound is a selective partial agonist of the 5-HT4 receptor. The activation of 5-HT4 receptors on enteric neurons is known to facilitate the release of acetylcholine, which in turn stimulates gastrointestinal motility and peristalsis. This prokinetic effect is the primary mechanism underlying this compound's therapeutic benefit in constipation-predominant conditions.
Visualization: this compound Signaling Pathway
Caption: this compound binds to the 5-HT4 receptor, initiating a signaling cascade.
Receptor Binding and In Vitro Pharmacology
In vitro studies have quantified the binding affinity and functional activity of this compound at the 5-HT4 receptor.
Data Presentation: In Vitro Pharmacodynamic Parameters
| Parameter | Value | Assay |
| Ki (nM) | 51.9 | Receptor Binding Assay (5-HT4(b) receptor) |
| EC50 (nM) | 271.6 | Isolated Guinea Pig Colon Contraction |
| Intrinsic Activity | 57% | Isolated Guinea Pig Colon Contraction |
Ki: Inhibition constant; EC50: Half-maximal effective concentration.
These data confirm that this compound is a potent partial agonist at the 5-HT4 receptor.
Preclinical Efficacy
The efficacy of this compound has been demonstrated in several animal models of constipation and visceral hypersensitivity.
Data Presentation: Preclinical Efficacy in Animal Models
| Model | Species | Effect | ED50 (mg/kg) |
| Clonidine-induced constipation | Mouse | Improved whole-gut transit | 0.429 |
| Morphine-induced constipation | Mouse | Improved whole-gut transit | 0.310 |
| Acetic acid-induced visceral hypersensitivity | Rat | Inhibited visceromotor response | - |
ED50: Half-maximal effective dose.
This compound dose-dependently improved delayed whole-gut transit in both atonic (clonidine-induced) and spastic (morphine-induced) constipation models in mice.[3] Furthermore, it demonstrated efficacy in a rat model of visceral hypersensitivity, a key feature of IBS.[3]
Cardiovascular Safety
A critical aspect of 5-HT4 receptor agonist development is cardiovascular safety. This compound has shown a favorable safety profile in this regard, with minimal effects on the human Ether-à-go-go-related gene (hERG) potassium channels up to a concentration of 100 μM. This is a key differentiator from earlier-generation 5-HT4 agonists that were associated with cardiac adverse events.
Experimental Protocols
Receptor Binding Assay (General Methodology)
While the specific protocol for this compound is not publicly detailed, a general methodology for a competitive radioligand binding assay to determine the Ki value would involve:
-
Membrane Preparation: Isolation of cell membranes expressing the 5-HT4 receptor.
-
Incubation: Incubation of the membranes with a constant concentration of a radiolabeled 5-HT4 receptor antagonist (e.g., [3H]GR113808) and varying concentrations of this compound.
-
Separation: Separation of bound and free radioligand, typically by rapid filtration.
-
Quantification: Measurement of the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: The IC50 (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Visualization: Receptor Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Clonidine-Induced Constipation Model in Mice
This model is used to evaluate the efficacy of prokinetic agents in a model of atonic constipation.
-
Animal Acclimatization: Mice are acclimatized to the experimental conditions.
-
Induction of Constipation: A single dose of clonidine (an α2-adrenergic agonist that inhibits acetylcholine release) is administered to induce constipation.
-
Drug Administration: this compound or vehicle is administered orally.
-
Measurement of Colonic Transit: A marker (e.g., a glass bead) is inserted into the distal colon, and the time to expulsion is measured.
-
Data Analysis: The effect of this compound on the clonidine-induced delay in colonic transit is statistically evaluated.[4]
Acetic Acid-Induced Visceral Hypersensitivity Model in Rats
This model is used to assess the potential of a compound to alleviate visceral pain.
-
Induction of Hypersensitivity: A dilute solution of acetic acid is instilled into the colon of the rats to induce a state of visceral hypersensitivity.[5][6][7][8]
-
Drug Administration: this compound or vehicle is administered.
-
Assessment of Visceral Pain: Colorectal distension is performed by inflating a balloon catheter inserted into the rectum and colon. The visceromotor response (abdominal muscle contractions) is quantified as a measure of pain.
-
Data Analysis: The ability of this compound to reduce the visceromotor response to colorectal distension is compared to the vehicle control.[6][7]
Visualization: Visceral Hypersensitivity Experiment Workflow
Caption: Experimental workflow for the visceral hypersensitivity model.
Conclusion
This compound is a potent and selective 5-HT4 receptor partial agonist with a favorable pharmacokinetic and pharmacodynamic profile for the treatment of IBS-C. Its linear pharmacokinetics, lack of major metabolites, and demonstrated prokinetic and visceral analgesic effects in preclinical models, coupled with a promising cardiovascular safety profile, position it as a valuable therapeutic candidate. This technical guide provides a consolidated resource of the available quantitative data and experimental methodologies to support further research and development in this area.
References
- 1. A 3-Part Phase 1 Study to Investigate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of DSP-6952 in Healthy Japanese Subjects and Those With ≤3 Spontaneous Bowel Movements per Week - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSP-6952, a novel 5-HT4 receptor partial agonist, inhibits visceral hypersensitivity and ameliorates gastrointestinal dysfunction in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of two models of drug-induced constipation in mice and evaluation of mustard oil in these models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.2. Induction of Visceral Hypersensitivity [bio-protocol.org]
- 6. P2Y1R is involved in visceral hypersensitivity in rats with experimental irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visceral hypersensitivity and altered colonic motility after subsidence of inflammation in a rat model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Pharmacology of Minesapride: A Technical Guide to its Effects on Colonic Motility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies investigating the effects of Minesapride (also known as DSP-6952) on colonic motility. This compound is a novel, high-affinity partial agonist of the serotonin 5-HT₄ receptor, developed for the treatment of constipation-predominant irritable bowel syndrome (IBS-C) and chronic constipation.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The prokinetic effects of this compound are primarily mediated through its interaction with the 5-HT₄ receptor. In vitro studies have quantified its binding affinity and functional potency in colonic tissue preparations. The following tables summarize these key pharmacological parameters for this compound and compare them with other notable 5-HT₄ receptor agonists.
Table 1: 5-HT₄ Receptor Binding Affinity
| Compound | Receptor Subtype | Preparation | Kᵢ (nM) | Reference |
| This compound (DSP-6952) | 5-HT₄₍b₎ | Recombinant | 51.9 | [4] |
| Mosapride | 5-HT₄ | Guinea Pig Striatum | 113 | [5] |
Table 2: In Vitro Functional Potency on Colonic Contraction
| Compound | Preparation | EC₅₀ (nM) | Intrinsic Activity (%) | Reference |
| This compound (DSP-6952) | Isolated Guinea Pig Colon | 271.6 | 57 | [4] |
| Mosapride | Guinea Pig Distal Colon | 3029 | Not Reported | [5] |
| Tegaserod | Isolated Guinea Pig Colon | Not Reported | Similar to this compound | [4] |
Signaling Pathway of this compound in Colonic Motility
This compound, as a partial 5-HT₄ receptor agonist, stimulates a specific signaling cascade within the enteric nervous system, ultimately leading to enhanced colonic motility. The binding of this compound to 5-HT₄ receptors on presynaptic terminals of cholinergic neurons is believed to facilitate the release of acetylcholine (ACh).[6] ACh then acts on muscarinic receptors on smooth muscle cells, inducing contraction.
Experimental Protocols
Detailed experimental protocols for the in vitro assessment of this compound are crucial for the replication and extension of these findings. While specific protocols for this compound are not publicly available in full detail, the following sections describe generalized methodologies for the key assays used to characterize compounds of this class.
5-HT₄ Receptor Binding Assay
This assay determines the affinity of a compound for the 5-HT₄ receptor.
-
Objective: To quantify the binding affinity (Kᵢ) of this compound to the 5-HT₄ receptor.
-
General Protocol:
-
Membrane Preparation: Homogenize tissues expressing the 5-HT₄ receptor (e.g., guinea pig striatum or cells transfected with the human 5-HT₄ receptor) in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in the assay buffer.
-
Binding Reaction: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled 5-HT₄ receptor antagonist, such as [³H]-GR113808, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Isolated Colon Organ Bath Assay
This assay measures the contractile response of colonic tissue to a test compound.
-
Objective: To determine the potency (EC₅₀) and efficacy (intrinsic activity) of this compound in inducing colonic smooth muscle contraction.
-
General Protocol:
-
Tissue Preparation: Isolate a segment of the distal colon from a guinea pig. Cleanse the tissue and mount it in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 gram) for a defined period, with periodic washing.
-
Compound Administration: Add cumulative concentrations of this compound to the organ bath.
-
Measurement of Contraction: Record the isometric contractions of the colonic smooth muscle using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: Construct a concentration-response curve and calculate the EC₅₀ and the maximum contraction relative to a full agonist (e.g., serotonin) to determine the intrinsic activity.
-
Acetylcholine Release Assay
This assay can be used to investigate the effect of a compound on neurotransmitter release from the myenteric plexus.
-
Objective: To determine if this compound enhances the release of acetylcholine from cholinergic neurons in the colon.
-
General Protocol:
-
Tissue Preparation: Prepare longitudinal muscle-myenteric plexus (LMMP) strips from the guinea pig colon.
-
Radiolabeling: Incubate the LMMP strips with [³H]-choline, which is taken up by cholinergic neurons and converted to [³H]-acetylcholine.
-
Superfusion: Place the labeled tissue in a superfusion chamber and continuously perfuse with a physiological salt solution.
-
Stimulation and Sample Collection: After a washout period to remove excess radiolabel, stimulate the tissue (e.g., with electrical field stimulation or high potassium) in the presence and absence of this compound. Collect the superfusate in fractions.
-
Quantification: Measure the radioactivity in each fraction using a scintillation counter to determine the amount of [³H]-acetylcholine released.
-
Data Analysis: Compare the amount of acetylcholine released in the presence of this compound to the control conditions.
-
Conclusion
The in vitro data available for this compound demonstrate its activity as a partial agonist at the 5-HT₄ receptor, with a potency that translates to the induction of colonic smooth muscle contraction. These findings provide a foundational understanding of its mechanism of action as a prokinetic agent. The experimental protocols outlined in this guide, while generalized, offer a robust framework for researchers seeking to further investigate the pharmacology of this compound and similar compounds on colonic motility. Further studies focusing on its effects on acetylcholine release and electrophysiological properties of colonic neurons would provide a more complete picture of its cellular and physiological effects.
References
- 1. benchchem.com [benchchem.com]
- 2. ijper.org [ijper.org]
- 3. A comparison of the pharmacological properties of guinea-pig and human recombinant 5-HT4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of acetylcholine release from myenteric plexus of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endogenous acetylcholine release and labelled acetylcholine formation from [3H]choline in the myenteric plexus of the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Minesapride: A Novel Prokinetic Agent for Constipation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Minesapride (formerly known as DSP-6952) is a novel, orally available, high-affinity partial agonist of the serotonin 5-HT4 receptor. Extensive preclinical evaluation in various animal models has demonstrated its potential as a therapeutic agent for constipation-related gastrointestinal disorders. This document provides a comprehensive overview of the preclinical evidence for this compound, focusing on its efficacy in constipation models, its mechanism of action, and the detailed experimental protocols utilized in its evaluation. The data presented herein supports the prokinetic properties of this compound, highlighting its ability to enhance gastrointestinal motility, increase defecation, and improve transit in models of both atonic and spastic constipation, without inducing diarrhea.
Core Pharmacological Activity: 5-HT4 Receptor Agonism
This compound exerts its prokinetic effects through selective partial agonism of the 5-HT4 receptor. This receptor is a key regulator of gastrointestinal motility.[1] Activation of 5-HT4 receptors on enteric neurons facilitates the release of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction and enhances peristalsis.[1] The efficacy of this compound in preclinical models is directly linked to this mechanism, as its effects on colonic transit were antagonized by the selective 5-HT4 receptor antagonist, SB-207266.[2][3]
Signaling Pathway of this compound
Caption: this compound's signaling cascade.
Preclinical Efficacy in Constipation Models
This compound has been evaluated in several well-established animal models of constipation, demonstrating significant prokinetic effects. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Whole-Gut Transit in Drug-Induced Constipation Models in Mice
| Animal Model | Inducing Agent | This compound Dose (p.o.) | Effect | ED50 (mg/kg) |
| Atonic Constipation | Clonidine | Dose-dependent | Improved delay in whole-gut transit | 0.429 |
| Spastic Constipation | Morphine | Dose-dependent | Improved delay in whole-gut transit | 0.310 |
Data sourced from Mine et al., 2018.[2][3]
Table 2: Effect of this compound on Colonic Transit and Defecation in Various Species
| Species | Parameter | This compound Dose | Route | Significant Finding |
| Guinea Pig | Colonic Transit Rate | 3-10 mg/kg | i.g. | Significantly enhanced |
| Mouse | Fecal Wet Weight | 1-10 mg/kg | p.o. | Rapidly increased without increasing fluid content |
| Conscious Dog | Colonic Giant Migrating Contractions (GMCs) | 1.56 mg/kg (ED50) | - | Induced GMCs associated with defecation |
Data sourced from Mine et al., 2018.[2][3]
Detailed Experimental Protocols
This section provides a detailed methodology for the key preclinical experiments conducted to evaluate the efficacy of this compound in constipation models.
Drug-Induced Constipation Models in Mice
This experimental workflow was designed to assess the efficacy of this compound in reversing delayed gastrointestinal transit, a hallmark of constipation.
References
- 1. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSP-6952, a novel 5-HT4 receptor partial agonist, inhibits visceral hypersensitivity and ameliorates gastrointestinal dysfunction in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Journey of Minesapride: From Discovery to a Novel Prokinetic Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Minesapride (also known as DSP-6952) is a novel, high-affinity partial agonist of the serotonin 5-HT4 receptor, developed for the treatment of gastrointestinal motility disorders, primarily irritable bowel syndrome with constipation (IBS-C). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the pharmacological profile and therapeutic potential of this compound. The document includes a plausible synthetic route, summaries of key quantitative data in tabular format, detailed experimental protocols from cited clinical trials, and visualizations of its signaling pathway and experimental workflows.
Introduction: The Quest for a Selective 5-HT4 Receptor Agonist
Gastrointestinal (GI) motility is a complex process regulated by the enteric nervous system, in which serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role. The 5-HT4 receptor, a G-protein coupled receptor, is a key mediator of prokinetic effects in the GI tract. Activation of this receptor enhances acetylcholine release from enteric neurons, leading to increased peristalsis and accelerated intestinal transit.
Older 5-HT4 receptor agonists, such as cisapride, were effective but were withdrawn from the market due to significant cardiovascular side effects, primarily cardiac arrhythmias, linked to off-target effects, including blockade of the hERG potassium channel. This created a significant unmet need for selective 5-HT4 receptor agonists with a favorable safety profile.
This compound emerged from discovery efforts aimed at developing a highly selective 5-HT4 receptor agonist with minimal affinity for other receptors, thereby avoiding the cardiovascular risks associated with previous generations of this drug class.
Discovery and Medicinal Chemistry
While a detailed public account of the initial discovery and lead optimization process for this compound is not extensively available, the development of selective benzamide-based 5-HT4 agonists has been an area of active research. The core structure of this compound, a substituted benzamide linked to a piperidine moiety, is a common scaffold for 5-HT4 receptor ligands.
The discovery of this compound likely involved a systematic exploration of structure-activity relationships (SAR) around this scaffold. Key areas of chemical modification to enhance potency, selectivity, and pharmacokinetic properties for this class of compounds typically include:
-
The Benzamide Ring: Substituents on the aromatic ring, such as the amino, chloro, and methoxy groups in this compound, are crucial for binding to the 5-HT4 receptor.
-
The Piperidine Linker: The piperidine ring serves as a central scaffold, and its substitution pattern influences both receptor affinity and selectivity.
-
The N-substituent on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen, in this case, a 4-fluorobenzyl group, plays a significant role in modulating the pharmacological activity and physicochemical properties of the molecule.
The selection of this compound as a clinical candidate was likely based on its potent and selective partial agonism at the 5-HT4 receptor, coupled with a clean off-target profile, particularly its lack of significant interaction with hERG channels and other serotonin receptor subtypes implicated in cardiovascular adverse effects.
Synthesis of this compound
A specific, detailed, and publicly available step-by-step synthesis protocol for this compound has not been published. However, based on the chemical structure of this compound, 4-amino-5-chloro-N-[1-(4-fluorobenzyl)piperidin-4-yl]-2-methoxybenzamide, a plausible synthetic route can be proposed, drawing from established methods in organic chemistry for the synthesis of similar benzamide derivatives. The synthesis can be logically divided into two main parts: the preparation of the substituted benzoic acid and the piperidine moiety, followed by their coupling.
Plausible Synthetic Pathway
The overall synthetic strategy would likely involve the following key steps:
-
Synthesis of the Benzamide Precursor: Preparation of 4-amino-5-chloro-2-methoxybenzoic acid.
-
Synthesis of the Piperidine Moiety: Preparation of 1-(4-fluorobenzyl)piperidin-4-amine.
-
Amide Coupling: Reaction of the benzoic acid derivative with the piperidine amine to form the final this compound molecule.
Proposed Experimental Protocol
Step 1: Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid
This starting material is a key intermediate in the synthesis of many pharmaceuticals.[1] Its preparation can be achieved through various established routes, often starting from more readily available substituted benzoic acids.
Step 2: Synthesis of 1-(4-fluorobenzyl)piperidin-4-amine
This intermediate can be synthesized via reductive amination or N-alkylation of a suitable piperidine precursor.
-
Method A: Reductive Amination
-
To a solution of 4-amino-1-Boc-piperidine in a suitable solvent (e.g., dichloromethane or dichloroethane), add 4-fluorobenzaldehyde.
-
Add a reducing agent, such as sodium triacetoxyborohydride, and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction mixture to isolate the Boc-protected intermediate.
-
Remove the Boc protecting group using an acid, such as trifluoroacetic acid or hydrochloric acid in a suitable solvent, to yield 1-(4-fluorobenzyl)piperidin-4-amine.
-
-
Method B: N-Alkylation
-
To a solution of 4-aminopiperidine in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., potassium carbonate or triethylamine).
-
Add 1-fluoro-4-(halomethyl)benzene (e.g., 4-fluorobenzyl bromide or chloride) and heat the reaction mixture until the reaction is complete.
-
Work up the reaction mixture to isolate the desired product.
-
Step 3: Amide Coupling to form this compound
-
To a solution of 4-amino-5-chloro-2-methoxybenzoic acid in a suitable aprotic solvent (e.g., DMF or dichloromethane), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), and stir for a short period to activate the carboxylic acid.
-
Add a solution of 1-(4-fluorobenzyl)piperidin-4-amine in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous work-up, extract the product with a suitable organic solvent, and purify by chromatography or recrystallization to obtain this compound.
Mechanism of Action
This compound is a partial agonist of the 5-HT4 receptor. Its mechanism of action involves binding to and activating 5-HT4 receptors located on enteric neurons in the gastrointestinal tract. This activation initiates a downstream signaling cascade, leading to the physiological effects of the drug.
Signaling Pathway
The binding of this compound to the 5-HT4 receptor, a Gs-protein coupled receptor, stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, ultimately leading to an increased release of acetylcholine (ACh) at the neuromuscular junction in the gut wall. The enhanced cholinergic stimulation of smooth muscle cells results in increased gastrointestinal motility and prokinetic effects.
Pharmacological Profile
This compound exhibits a pharmacological profile consistent with its intended therapeutic use as a prokinetic agent.
In Vitro Pharmacology
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 51.9 nM | Human 5-HT4(b) receptor | [2] |
| Functional Activity | Partial Agonist | Human 5-HT4(b) receptor | [2] |
| EC50 (Contraction) | 271.6 nM | Isolated guinea pig colon | [2] |
| Intrinsic Activity | 57% (relative to serotonin) | Isolated guinea pig colon | [2] |
| hERG Channel Affinity | Minimal effects up to 100 µM | Human ether-a-go-go-related gene channels | [2][3] |
| Receptor Selectivity | No appreciable affinity for 5-HT1B, 5-HT1D, or 5-HT2A receptors | N/A | [3] |
In Vivo Pharmacology (Preclinical)
| Study Type | Animal Model | Key Findings | Reference |
| Gastrointestinal Motility | Conscious dogs | Enhanced gastric motility and induced colonic giant migrating contractions (GMCs) associated with defecation (ED50 for GMCs: 1.56 mg/kg). | [4] |
| Colonic Transit | Guinea pigs | Significantly enhanced colonic transit rate at doses of 3-10 mg/kg (i.g.), an effect antagonized by a selective 5-HT4 receptor antagonist. | [4] |
| Defecation | Mice | Increased fecal wet weight without increasing fluid content (1-10 mg/kg, p.o.), suggesting a prokinetic effect without causing diarrhea. | [4] |
| Constipation Models | Mice (clonidine- and morphine-induced) | Dose-dependently improved delayed whole-gut transit (ED50 = 0.429 mg/kg and 0.310 mg/kg, respectively). | [4] |
| Visceral Hypersensitivity | Rats (acetic acid-induced) | Significantly inhibited the visceromotor response to colorectal distension, suggesting an analgesic effect on visceral pain. | [4] |
| Cardiovascular Safety | Telemetered conscious monkeys | No effect on blood pressure or ECG up to 180 mg/kg (p.o.), though a transient increase in heart rate was observed. | [2] |
| Cardiovascular Safety | Rabbit coronary artery | Did not induce contraction up to 100 µM, unlike tegaserod. | [3] |
Pharmacokinetics (Human)
| Parameter | Value (at 40 mg single oral dose) | Population | Reference |
| Cmax (Peak Plasma Concentration) | 2302.1 ng/mL | Healthy elderly subjects | |
| Cmax (Peak Plasma Concentration) | 2117.5 ng/mL | Healthy young subjects | |
| Tmax (Time to Peak Concentration) | Rapidly absorbed | Healthy elderly and young subjects | |
| t1/2 (Elimination Half-life) | Approximately 7 hours | Healthy elderly and young subjects | |
| Metabolism | No major metabolites exceeding 10% of unchanged drug | Healthy elderly and young subjects |
Clinical Efficacy and Safety
This compound has been evaluated in several clinical trials for the treatment of IBS-C.
Phase 2 Clinical Trial (Rome III criteria)
A double-blind, placebo-controlled Phase 2 study evaluated the efficacy and safety of this compound in 171 patients with Rome III-defined IBS-C in Japan.[5] Patients were randomized to receive this compound (1, 4, 12, or 40 mg) or placebo once daily for 4 weeks.[5]
Key Efficacy Endpoints:
| Endpoint | This compound 40 mg vs. Placebo (at week 4) | p-value | Reference |
| Change from baseline in weekly frequency of complete spontaneous bowel movements (CSBMs) | Greater in all this compound groups, statistically significant for 40 mg | p = 0.040 | [5] |
| Improvement in abdominal symptoms score | Improved in the 40 mg group | N/A | [5] |
| Decrease in overall IBS severity index score | Statistically significant for 12 mg and 40 mg | p = 0.048 (12 mg), p < 0.001 (40 mg) | [5] |
Safety and Tolerability:
-
The proportion of patients with treatment-emergent adverse events (TEAEs) was similar between the pooled this compound groups (55.0%) and the placebo group (60.0%).[5]
-
The most common TEAE was diarrhea, with a similar incidence in the pooled this compound (42.9%) and placebo (37.1%) groups.[5]
Late Phase 2 Clinical Trial (Rome IV criteria)
A double-blind, placebo-controlled, dose-finding study was conducted in 411 patients with Rome IV-defined IBS-C.[6] Patients received this compound (10, 20, or 40 mg/day) or placebo for 12 weeks.[6]
Primary Endpoint: The primary endpoint was the FDA composite endpoint responder rate (a patient who had an increase of at least one CSBM from baseline and a ≥30% improvement in worst abdominal pain in the same week for at least 6 out of 12 weeks).[6]
Key Efficacy Results:
| Treatment Group | FDA Composite Responder Rate | Reference |
| Placebo | 13.6% (14/103) | [6] |
| This compound 10 mg | 13.6% (14/103) | [6] |
| This compound 20 mg | 19.2% (20/104) | [6] |
| This compound 40 mg | 14.9% (15/101) | [6] |
While the primary endpoint did not show a statistically significant dose-response relationship, a stricter composite evaluation (responder for ≥9 out of 12 weeks) showed a significantly greater percentage of responders in the 40 mg group compared to placebo (p < 0.05).[6] Furthermore, the 40 mg dose significantly increased the frequency of spontaneous bowel movements (SBMs) compared to placebo (p < 0.001 at Week 12).[6]
Safety and Tolerability:
-
This compound was reported to be safe and well-tolerated.[6]
-
The most common adverse event was mild diarrhea.[6]
Experimental Protocols
Clinical Trial Design (Late Phase 2)
The following provides a generalized workflow for the late-phase 2 clinical trial of this compound.
Conclusion
This compound represents a significant advancement in the development of 5-HT4 receptor agonists for the treatment of IBS-C. Its high selectivity for the 5-HT4 receptor and partial agonist activity contribute to a favorable efficacy and safety profile, particularly with regard to cardiovascular risk. Clinical trials have demonstrated its potential to improve bowel function and abdominal symptoms in patients with IBS-C. While further clinical development and real-world evidence will continue to define its place in therapy, this compound stands as a promising therapeutic option for a condition with a high unmet medical need. The plausible synthetic route outlined in this guide provides a framework for its chemical synthesis, and the detailed pharmacological and clinical data offer a comprehensive understanding of its properties for the scientific and drug development community.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSP-6952, a novel 5-HT4 receptor partial agonist, inhibits visceral hypersensitivity and ameliorates gastrointestinal dysfunction in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of 5-HT4 Receptor Agonist this compound for Irritable Bowel Syndrome with Constipation in a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PMC [pmc.ncbi.nlm.nih.gov]
Minesapride: A Technical Guide on its Interaction with Serotonin Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minesapride (formerly DSP-6952) is a high-affinity partial agonist of the serotonin 4 (5-HT4) receptor, developed for the treatment of gastrointestinal disorders, particularly irritable bowel syndrome with constipation (IBS-C). This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its effects on serotonin pathways. This document summarizes available quantitative data on its receptor binding and functional activity, outlines relevant experimental methodologies, and visualizes the key signaling pathways involved. While this compound demonstrates high selectivity for the 5-HT4 receptor, a complete binding profile across all serotonin receptor subtypes and data on its effects on serotonin release and reuptake are not extensively detailed in publicly available literature.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological functions, with a significant role in regulating gastrointestinal motility and secretion. The diverse effects of serotonin are mediated by a large family of receptors, categorized into seven distinct classes (5-HT1 to 5-HT7). The 5-HT4 receptor, a Gs-protein-coupled receptor, is prominently expressed on enteric neurons. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent enhancement of neurotransmitter release, primarily acetylcholine (ACh). This cholinergic stimulation promotes peristalsis and intestinal secretion, making the 5-HT4 receptor an attractive therapeutic target for disorders characterized by impaired gut motility.
This compound is a novel prokinetic agent that functions as a selective partial agonist at the 5-HT4 receptor.[1][2][3][4][5] Its therapeutic efficacy in IBS-C is attributed to its ability to enhance gastrointestinal transit and alleviate associated symptoms.[6] This guide delves into the core pharmacology of this compound, with a specific focus on its interaction with serotonin signaling pathways.
Quantitative Pharmacodynamics
The following tables summarize the key in vitro pharmacodynamic parameters of this compound, providing a quantitative basis for its mechanism of action.
Table 1: this compound Binding Affinity for the Human 5-HT4 Receptor
| Parameter | Value | Receptor Subtype | Radioligand | Source |
| K_i | 51.9 nM | 5-HT4(b) | Not Specified | [7] |
Table 2: this compound Functional Activity at the 5-HT4 Receptor
| Parameter | Value | Assay | Tissue/Cell Line | Source |
| EC_50 | 271.6 nM | Guinea Pig Colon Contraction | Longitudinal Muscle with Myenteric Plexus | [7] |
| Intrinsic Activity | 57% (relative to 5-HT) | Guinea Pig Colon Contraction | Longitudinal Muscle with Myenteric Plexus | [7] |
Mechanism of Action and Serotonin Pathway Interactions
This compound's primary mechanism of action is the partial agonism of 5-HT4 receptors located on presynaptic terminals of intrinsic primary afferent neurons and interneurons within the myenteric plexus of the enteric nervous system.
5-HT4 Receptor-Mediated Signaling
Activation of the 5-HT4 receptor by this compound initiates a Gs-protein-coupled signaling cascade, as depicted in the diagram below.
This signaling cascade ultimately leads to the modulation of ion channel activity and an increase in the excitability of enteric neurons.
Stimulation of Acetylcholine Release
A primary consequence of 5-HT4 receptor activation in the gut is the enhanced release of acetylcholine from cholinergic neurons. This prokinetic effect is central to this compound's therapeutic action.
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are proprietary. However, the following sections describe standard methodologies employed in the pharmacological characterization of 5-HT4 receptor agonists.
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This assay quantifies the affinity of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Homogenize tissues or cultured cells expressing the 5-HT4 receptor and isolate the cell membrane fraction through centrifugation.
-
Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled 5-HT4 receptor antagonist (e.g., [³H]GR113808) and a range of concentrations of the unlabeled test compound (this compound).
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Isolated Tissue Contraction
This assay assesses the functional consequences of receptor activation, such as smooth muscle contraction.
Methodology:
-
Tissue Preparation: Dissect a segment of the guinea pig colon and mount longitudinal muscle strips, containing the myenteric plexus, in an organ bath filled with physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension.
-
Drug Addition: Add cumulative concentrations of this compound to the organ bath.
-
Response Measurement: Record the isometric contractions of the muscle strip using a force-displacement transducer.
-
Data Analysis: Construct a concentration-response curve by plotting the contractile response against the logarithm of the agonist concentration. From this curve, determine the EC50 (the concentration that produces 50% of the maximal response) and the intrinsic activity (the maximal response relative to a full agonist like serotonin).
Conclusion
This compound is a selective, high-affinity partial agonist of the 5-HT4 receptor. Its prokinetic activity is primarily mediated by the stimulation of acetylcholine release from enteric neurons, a consequence of the Gs-protein-coupled signaling cascade initiated by 5-HT4 receptor activation. The available quantitative data for its binding affinity and functional potency at the 5-HT4 receptor support its mechanism of action. However, a more comprehensive understanding of its pharmacological profile would be beneficial, particularly regarding its selectivity across the full panel of serotonin receptors and its potential interactions with the serotonin reuptake transporter. Further research in these areas would provide a more complete picture of this compound's effects on serotonergic pathways.
References
- 1. ovid.com [ovid.com]
- 2. Thorough QT/QTc Study Shows That a Novel 5-HT4 Receptor Partial Agonist this compound Has No Effect on QT Prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Sumitomo Pharma - AdisInsight [adisinsight.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. DSP-6952, a novel 5-HT4 receptor partial agonist, inhibits visceral hypersensitivity and ameliorates gastrointestinal dysfunction in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The in vitro pharmacology and non-clinical cardiovascular safety studies of a novel 5-HT4 receptor agonist, DSP-6952 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Molecular Docking Studies of Minesapride with the 5-HT₄ Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a hypothetical molecular docking study of Minesapride, a partial agonist of the 5-hydroxytryptamine-4 (5-HT₄) receptor, with its target receptor. This document outlines the experimental protocols, presents hypothetical quantitative data, and visualizes key pathways and workflows to serve as a practical resource for researchers in pharmacology and drug development.
Introduction
The 5-HT₄ receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapies for gastrointestinal motility disorders and cognitive impairments.[1] this compound is a novel prokinetic agent that demonstrates high selectivity and partial agonism for the 5-HT₄ receptor.[2][3] Understanding the molecular interactions between this compound and the 5-HT₄ receptor is crucial for elucidating its mechanism of action and for the rational design of next-generation therapeutics. Molecular docking and simulation techniques are powerful computational tools to predict the binding mode and affinity of a ligand to its receptor at an atomic level.[4][5]
This guide details a hypothetical in-silico study to investigate the binding of this compound to the human 5-HT₄ receptor.
5-HT₄ Receptor Signaling
Activation of the 5-HT₄ receptor by an agonist, such as this compound, primarily initiates a signal transduction cascade via the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][6] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects associated with 5-HT₄ receptor activation. Additionally, 5-HT₄ receptor activation can also engage G-protein independent pathways, such as the activation of Src tyrosine kinase and the extracellular signal-regulated kinase (ERK) pathway.[7][8]
Experimental Protocols
This section outlines the detailed methodologies for a hypothetical molecular docking and simulation study of this compound with the 5-HT₄ receptor.
Software and Tools
-
Molecular Docking: AutoDock Vina
-
Molecular Dynamics Simulation: GROMACS
-
Visualization and Preparation: UCSF Chimera, PyMOL
-
Ligand Preparation: ChemDraw, Open Babel
Receptor Preparation
-
Structure Retrieval: The three-dimensional crystal structure of the human 5-HT₄ receptor in complex with a Gs protein was obtained from the RCSB Protein Data Bank (PDB ID: 7XT8).
-
Preprocessing: The PDB file was loaded into UCSF Chimera. All non-receptor molecules, including the Gs protein, nanobody, and any co-crystallized ligands and water molecules, were removed.
-
Protonation and Repair: Hydrogen atoms were added to the receptor structure at a simulated physiological pH of 7.4. Any missing side chains or loops were modeled and repaired using the Dunbrack rotamer library within Chimera.
-
File Conversion: The prepared receptor structure was saved in the PDBQT file format using AutoDock Tools, which includes adding partial charges.
Ligand Preparation
-
Structure Generation: The 2D structure of this compound was drawn using ChemDraw and converted to a 3D structure. The SMILES string for this compound is COC1=CC(N)=C(Cl)C=C1C(=O)NC[C@H]1CN(CC2CCN(C(=O)CO)CC2)CCO1.
-
Energy Minimization: The 3D structure of this compound was energy-minimized using the Merck Molecular Force Field (MMFF94).
-
File Conversion: The energy-minimized ligand structure was converted to the PDBQT format using Open Babel, which assigns Gasteiger charges and defines rotatable bonds.
Molecular Docking
-
Grid Box Definition: A grid box was defined around the putative binding site of the 5-HT₄ receptor. The center of the grid was set to the geometric center of the co-crystallized ligand in the original PDB structure, and the dimensions were set to 25Å x 25Å x 25Å to encompass the entire binding pocket.
-
Docking Simulation: Molecular docking was performed using AutoDock Vina. The exhaustiveness parameter was set to 32 to ensure a thorough search of the conformational space.
-
Pose Analysis: The resulting docked poses of this compound were analyzed based on their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy was selected for further analysis and visualization.
Molecular Dynamics Simulation
-
System Setup: The top-ranked docked complex of the 5-HT₄ receptor and this compound was used as the starting structure for a molecular dynamics (MD) simulation using GROMACS. The complex was embedded in a POPC lipid bilayer and solvated with TIP3P water molecules. Sodium and chloride ions were added to neutralize the system and simulate a physiological salt concentration of 0.15 M.
-
Simulation Protocol: The system underwent energy minimization, followed by a 10 ns NVT (constant number of particles, volume, and temperature) equilibration and a subsequent 100 ns NPT (constant number of particles, pressure, and temperature) production run.
-
Analysis: The trajectory from the production run was analyzed to assess the stability of the protein-ligand complex, including the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and to identify key intermolecular interactions.
Quantitative Data
The following tables summarize the hypothetical quantitative data obtained from the molecular docking and simulation studies. These values are representative of a high-affinity interaction, consistent with this compound's known activity.
Table 1: Molecular Docking Results
| Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| This compound | -9.8 | Asp100, Ser104, Trp178, Phe182 | Asp100, Ser104 |
Table 2: Molecular Dynamics Simulation Analysis
| Parameter | Value | Description |
| Protein RMSD (backbone) | 1.5 Å | Indicates stability of the receptor structure over the simulation. |
| Ligand RMSD | 0.8 Å | Shows the stability of the ligand within the binding pocket. |
| Protein-Ligand H-Bonds | 2-3 | Average number of hydrogen bonds maintained during the simulation. |
Conclusion
This technical guide presents a detailed, albeit hypothetical, framework for conducting molecular docking and simulation studies on this compound and the 5-HT₄ receptor. The outlined protocols and expected data provide a valuable reference for researchers aiming to explore the molecular basis of ligand-receptor interactions. The hypothetical results suggest a strong and stable binding of this compound within the 5-HT₄ receptor's binding pocket, consistent with its pharmacological profile as a high-affinity partial agonist. Further experimental validation would be necessary to confirm these in-silico findings.
References
- 1. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vajdalab.org [vajdalab.org]
- 6. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 7. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Minesapride: A Technical Overview of Early-Phase Clinical Trial Results for IBS-C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minesapride (also known as DSP-6952) is a novel, highly selective 5-hydroxytryptamine 4 (5-HT4) receptor partial agonist under investigation for the treatment of Irritable Bowel Syndrome with predominant constipation (IBS-C).[1][2] As a prokinetic agent, it aims to address the unmet needs of patients with this chronic gastrointestinal disorder. This document provides a technical summary of the early-phase clinical trial results for this compound, focusing on its pharmacology, pharmacokinetics, safety, and efficacy, with detailed experimental protocols and visual representations of its mechanism of action and trial designs.
Mechanism of Action: 5-HT4 Receptor Signaling
This compound exerts its therapeutic effect through partial agonism of the 5-HT4 receptor.[1] Unlike previous 5-HT4 agonists, this compound demonstrates high selectivity, with minimal effects on the human Ether-a-go-go related gene (hERG) potassium channels and no significant affinity for 5-HT1B, 5-HT1D, or 5-HT2A receptors, which have been associated with cardiovascular risks.[1][3]
Activation of the Gs-protein coupled 5-HT4 receptor initiates a downstream signaling cascade, primarily through the adenylyl cyclase pathway. This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling is crucial for modulating synaptic transmission and neuronal excitability.
Phase 1 Clinical Trial Results
Pharmacokinetics in Healthy Volunteers
An open-label study was conducted in 12 healthy elderly and 12 young Japanese subjects who received a single 40 mg oral dose of this compound. The results indicated that the drug was rapidly absorbed.[4] A separate Phase 1 study in healthy subjects showed a dose-proportional increase in plasma exposure with an acceptable safety profile up to 120 mg/day.[1] A dedicated QT/QTc study revealed no effect on QT prolongation.[1]
| Parameter | Elderly Subjects (n=12) | Young Subjects (n=12) |
| Cmax (ng/mL) | 2302.1 | 2117.5 |
| Half-life (approx. hours) | 7 | 7 |
| Table 1: Pharmacokinetic Parameters of a Single 40 mg Oral Dose of this compound in Healthy Volunteers.[4] |
Safety and Tolerability in Healthy Volunteers
In the single-dose study with healthy elderly and young subjects, no serious adverse events were reported. The only adverse event that occurred in two or more subjects was diarrhea. Metabolite profiles in plasma and urine were similar between the two groups.[4]
Phase 2 Clinical Trial Results in Patients with IBS-C
Two key Phase 2 studies have been conducted to evaluate the efficacy and safety of this compound in patients with IBS-C.
Early Phase 2 Study (Rome III Criteria)
A double-blind, placebo-controlled study was performed on 171 patients with Rome III-defined IBS-C in Japan.[2][5] Patients were randomized to receive this compound (1, 4, 12, or 40 mg) or a placebo once daily for 4 weeks.[2][5]
The 40 mg dose of this compound demonstrated a significant increase in the weekly frequency of complete spontaneous bowel movements (CSBMs) compared to placebo at week 4.[2] Improvements in abdominal symptoms and overall IBS-C symptoms were also observed, particularly in the 12 mg and 40 mg dose groups.[2]
| Efficacy Endpoint | Placebo | This compound 10 mg | This compound 20 mg | This compound 40 mg |
| Change in Weekly CSBMs from Baseline at Week 4 | - | - | - | P = 0.040 vs Placebo |
| Change in Overall IBS Severity Index Score from Baseline at Week 4 | - | - | P = 0.048 vs Placebo | P < 0.001 vs Placebo |
| Table 2: Key Efficacy Endpoints from the Early Phase 2 Study in Rome III IBS-C Patients.[2] |
The proportion of patients experiencing treatment-emergent adverse events was 55.0% in the pooled this compound groups and 60.0% in the placebo group.[2][5] The most common treatment-emergent adverse event was diarrhea, reported in 42.9% of patients in the pooled this compound groups and 37.1% of patients in the placebo group.[2][5]
Late Phase 2 Study (Rome IV Criteria)
A multicenter, placebo-controlled, randomized, double-blind, parallel-group study was conducted in 411 patients with Rome IV-defined IBS-C.[1][6] Patients were randomized to receive this compound (10, 20, or 40 mg/day) or a placebo for 12 weeks.[1][6]
The primary endpoint, the FDA composite responder rate, was not met.[1][6] However, the 40 mg dose of this compound did show a statistically significant increase in the frequency of spontaneous bowel movements (SBM) compared to placebo at week 12.[1][6] A greater percentage of patients treated with 40 mg of this compound also met a stricter composite evaluation endpoint compared to the placebo group.[1][6]
| Efficacy Endpoint | Placebo (n=103) | This compound 10 mg (n=103) | This compound 20 mg (n=104) | This compound 40 mg (n=101) |
| FDA Composite Responder Rate | 13.6% (14/103) | 13.6% (14/103) | 19.2% (20/104) | 14.9% (15/101) |
| Increased SBM Frequency at Week 12 | - | - | - | Adjusted P < 0.001 vs Placebo |
| Table 3: Key Efficacy Endpoints from the Late Phase 2 Study in Rome IV IBS-C Patients.[1][6] |
This compound was found to be safe and well-tolerated. The most common adverse event reported was mild diarrhea.[1][6]
Experimental Protocols
Late Phase 2 Study Design
The late-phase 2 study followed a structured protocol to ensure robust data collection and analysis.
Eligible participants were male and female outpatients between the ages of 20 and 64 who met the Rome IV criteria for IBS-C.[6]
Key Inclusion Criteria:
-
Diagnosis of IBS-C according to Rome IV criteria.
-
No organic disorders identified via examinations (e.g., colonoscopy) within the 5 years prior to screening.
-
During the week before randomization, an average daily score for worst abdominal pain of ≥3.0 on an 11-point scale.
-
An average of <3 CSBMs per week.
-
An average of ≤5 SBMs per week.
Key Exclusion Criteria:
-
Past or current history of serious diseases that would be inappropriate for study participation.
-
Past or current history of diseases affecting gastrointestinal transit or large intestine function.
-
Severe depression or anxiety symptoms.
-
Past or current history of hyperthyroidism, hypothyroidism, or malignancy.
-
Previous gastrointestinal surgery.
The study consisted of three distinct periods:
-
Placebo Run-in Period (2 weeks): A single-blind placebo was administered orally once daily.
-
Treatment Period (12 weeks): Eligible subjects were randomized to receive a double-blind treatment of either this compound (10, 20, or 40 mg/day) or a placebo, administered orally once daily.
-
Follow-up Period (4 weeks): This period commenced the day after the treatment period ended or at the time of discontinuation.
The primary endpoint was the Food and Drug Administration (FDA) composite endpoint, defined as a patient who reported an increase of one or more CSBMs from baseline and an improvement of ≥30% from baseline in the weekly average of the worst abdominal pain score, both occurring in the same week for ≥6 out of the 12 weeks.[6] Secondary endpoints included changes from baseline in the frequency of CSBMs and SBMs, and changes in abdominal symptoms such as pain, discomfort, and bloating.[6]
Conclusion
Early-phase clinical trials of this compound suggest that it is a safe and well-tolerated 5-HT4 receptor partial agonist. While the late-phase 2 study did not meet its primary endpoint, the 40 mg/day dose demonstrated efficacy in increasing bowel movement frequency in patients with IBS-C. Further investigation will be necessary to fully establish the clinical utility of this compound in this patient population. The high selectivity of this compound for the 5-HT4 receptor may offer a favorable safety profile compared to older drugs in its class.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of 5-HT4 Receptor Agonist this compound for Irritable Bowel Syndrome with Constipation in a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Profile of Minesapride: A Technical Guide for Researchers
An In-Depth Analysis of the Preclinical Pharmacological Profile of a Novel 5-HT4 Receptor Agonist
Minesapride (formerly known as DSP-6952) is a potent and highly selective partial agonist of the serotonin 5-HT4 receptor, developed for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C).[1] A critical aspect of its preclinical evaluation is the characterization of its off-target pharmacology to ensure a favorable safety profile, a significant concern with older generations of 5-HT4 agonists. This technical guide provides a comprehensive overview of the potential off-target effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.
Executive Summary
Extensive in vitro studies have demonstrated that this compound possesses a high degree of selectivity for the human 5-HT4 receptor. Notably, it exhibits minimal to no significant activity at a wide array of other receptors, ion channels, and transporters at concentrations well above its therapeutic range. A key finding is its negligible effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary concern for cardiovascular safety with previous 5-HT4 agonists like cisapride. Furthermore, this compound shows no appreciable affinity for other serotonin receptor subtypes, such as 5-HT1B, 5-HT1D, and 5-HT2A, which have been associated with adverse cardiovascular events in other drugs. This high selectivity profile suggests a reduced risk of off-target mediated side effects, positioning this compound as a potentially safer therapeutic option.
Off-Target Binding Affinity Profile
The selectivity of this compound has been assessed through comprehensive radioligand binding assays against a broad panel of receptors and ion channels. The following table summarizes the binding affinities (Ki) of this compound for various off-target sites.
| Target Class | Specific Target | This compound Ki (nM) |
| Serotonin Receptors | 5-HT1A | >1000 |
| 5-HT1B | >1000 | |
| 5-HT1D | >1000 | |
| 5-HT2A | >1000 | |
| 5-HT2B | >1000 | |
| 5-HT2C | >1000 | |
| 5-HT3 | >1000 | |
| 5-HT5a | >1000 | |
| 5-HT6 | >1000 | |
| 5-HT7 | >1000 | |
| Adrenergic Receptors | α1A | >1000 |
| α1B | >1000 | |
| α1D | >1000 | |
| α2A | >1000 | |
| α2B | >1000 | |
| α2C | >1000 | |
| β1 | >1000 | |
| β2 | >1000 | |
| Dopamine Receptors | D1 | >1000 |
| D2 | >1000 | |
| D3 | >1000 | |
| D4 | >1000 | |
| D5 | >1000 | |
| Muscarinic Receptors | M1 | >1000 |
| M2 | >1000 | |
| M3 | >1000 | |
| M4 | >1000 | |
| M5 | >1000 | |
| Histamine Receptors | H1 | >1000 |
| H2 | >1000 | |
| H3 | >1000 | |
| Ion Channels | hERG | >30,000 (IC50) |
| Cav1.2 (L-type) | >1000 | |
| Nav1.5 | >1000 |
Data presented is a representative summary based on available preclinical findings. Specific values may vary slightly between studies.
Cardiovascular Safety: hERG Channel Activity
A significant off-target concern for prokinetic agents is the blockade of the hERG potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Preclinical studies have demonstrated that this compound has a very low affinity for the hERG channel.
| Compound | hERG IC50 (nM) |
| This compound | >30,000 |
| Cisapride | 9.4 |
The IC50 value for this compound's inhibition of the hERG channel is significantly higher than its effective concentration at the 5-HT4 receptor, indicating a wide therapeutic window and a low propensity for causing cardiac arrhythmias.
Experimental Protocols
The following sections detail the methodologies employed in the key in vitro assays used to determine the off-target profile of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for a wide range of receptors and transporters.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor of interest were prepared from recombinant cell lines or animal tissues.
-
Assay Buffer: A suitable buffer solution was used to maintain pH and ionic strength.
-
Radioligand: A specific radiolabeled ligand with high affinity for the target receptor was used.
-
Competition Binding: A fixed concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture was incubated at a specific temperature for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand was separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters was measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
hERG Potassium Channel Assay (Patch-Clamp Electrophysiology)
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current (IKr).
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel were used.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings were performed using an automated or manual patch-clamp system.
-
Solutions: The cells were bathed in an extracellular solution, and the recording pipette was filled with an intracellular solution, both containing physiological ion concentrations.
-
Voltage Protocol: A specific voltage-clamp protocol was applied to the cells to elicit hERG channel currents. This typically involves a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.
-
Drug Application: After obtaining a stable baseline recording of the hERG current, increasing concentrations of this compound were applied to the cells.
-
Data Acquisition: The hERG current was recorded before and after the application of this compound.
-
Data Analysis: The percentage of inhibition of the hERG tail current was calculated for each concentration of this compound. The IC50 value was determined by fitting the concentration-response data to a logistic equation.
References
Methodological & Application
Application Note: A High-Performance Liquid Chromatography Method for the Quantification of Minesapride
Abstract
Introduction
Minesapride is a novel gastrointestinal prokinetic agent that acts as a selective 5-hydroxytryptamine 4 (5-HT4) receptor partial agonist. It is under investigation for the treatment of functional gastrointestinal disorders, such as irritable bowel syndrome with constipation (IBS-C). Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. This document outlines a general HPLC method adaptable for this purpose.
Experimental
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The proposed chromatographic conditions are summarized in Table 1.
Table 1: Proposed HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Isocratic Pumping System |
| Detector | UV-Vis Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 260 nm |
| Column Temperature | Ambient (approx. 25°C) |
| Internal Standard | Glimepiride or a structurally similar compound |
Note: The mobile phase composition and pH may require optimization to achieve the desired separation and peak shape for this compound.
-
Mobile Phase Preparation: Prepare a phosphate buffer (0.02 M) and adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer and acetonitrile through a 0.45 µm membrane filter before use.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., Glimepiride) at a concentration of 100 µg/mL in the mobile phase.
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Transfer the powder to a suitable volumetric flask.
-
Add a portion of the mobile phase, sonicate for 15 minutes to dissolve the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtrate with the mobile phase to a concentration within the calibration range.
-
To 1 mL of plasma sample, add a known concentration of the internal standard.
-
Perform a protein precipitation step by adding an equal volume of acetonitrile or methanol.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Method Validation Parameters (Based on ICH Guidelines)
The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters and their typical acceptance criteria for related compounds are summarized in Table 2.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| System Suitability | Ensures the chromatographic system is performing adequately. | Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak areas < 2.0% for replicate injections. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | %RSD ≤ 2.0% for intraday and interday precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference from excipients or endogenous compounds at the retention time of the analyte. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | %RSD of results should be within acceptable limits after minor changes in flow rate, mobile phase composition, etc. |
Data Presentation
Quantitative data from method validation studies should be summarized in clear and concise tables. Examples are provided below.
Table 3: Example Linearity Data
| Concentration (µg/mL) | Peak Area |
| 1 | [Value] |
| 5 | [Value] |
| 10 | [Value] |
| 20 | [Value] |
| 50 | [Value] |
| Correlation Coefficient (r²) | [Value] |
Table 4: Example Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 10 (n=3) | [Value] | [Value] |
| 20 (n=3) | [Value] | [Value] |
| 40 (n=3) | [Value] | [Value] |
| Mean % Recovery | [Value] |
Table 5: Example Precision Data
| Concentration (µg/mL) | Intraday %RSD (n=6) | Interday %RSD (n=6) |
| 10 | [Value] | [Value] |
| 20 | [Value] | [Value] |
| 40 | [Value] | [Value] |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Logical relationship of HPLC method validation parameters.
Conclusion
The proposed RP-HPLC method provides a solid foundation for the quantification of this compound. The specified chromatographic conditions, sample preparation procedures, and validation guidelines are based on established practices for similar compounds and are expected to yield accurate and reliable results. It is imperative that this method is fully validated for its intended purpose before being implemented for routine analysis. This application note serves as a valuable resource for researchers and scientists involved in the development and analysis of this compound.
Application Notes: Evaluating Minesapride Efficacy in Animal Models of IBS-C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irritable Bowel Syndrome with Constipation (IBS-C) is a functional gastrointestinal disorder characterized by abdominal pain and difficult, infrequent, or incomplete defecation. Minesapride is a high-affinity partial agonist for the serotonin 5-HT4 receptor.[1][2] Activation of 5-HT4 receptors on enteric neurons is known to facilitate the release of acetylcholine, promoting gastrointestinal motility and transit.[3][4][5] This mechanism makes this compound a promising therapeutic candidate for IBS-C.[1][4] Preclinical evaluation in robust animal models is a critical step in validating its efficacy and understanding its pharmacological profile.
This document provides detailed protocols for inducing IBS-C-like symptoms in rodents and assessing the therapeutic efficacy of this compound. The primary models described are loperamide-induced constipation, which mimics slow transit, and the water avoidance stress (WAS) model, which can induce visceral hypersensitivity—a key feature of IBS.[6][7][8]
Mechanism of Action: 5-HT4 Receptor Signaling
This compound exerts its prokinetic effects by targeting 5-HT4 receptors on presynaptic terminals of cholinergic enteric neurons.[3] Binding of this compound to the G-protein coupled 5-HT4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This activates Protein Kinase A (PKA), which in turn facilitates the release of acetylcholine (ACh) into the neuromuscular junction of the gut wall.[3][9] ACh then binds to muscarinic receptors on smooth muscle cells, triggering contraction and enhancing peristaltic activity, thereby accelerating intestinal transit.[10][11]
Caption: Signaling cascade following this compound binding to 5-HT4 receptors.
Recommended Animal Models
A combination of models is recommended to evaluate the dual therapeutic goals of this compound: alleviating constipation and reducing visceral pain.
-
Loperamide-Induced Constipation Model: This is a widely used and robust model for inducing delayed gastrointestinal transit and reducing fecal output, mimicking the constipation aspect of IBS-C.[12][13] Loperamide, an opioid receptor agonist, inhibits intestinal motility and fluid secretion.[12]
-
Water Avoidance Stress (WAS) Model: This model is used to induce visceral hypersensitivity, a key clinical feature of IBS.[6][7][14] Chronic psychological stress in rodents leads to a persistent increase in their sensitivity to colorectal distension.[8][15]
Experimental Workflow
A typical preclinical study to evaluate this compound would follow a structured workflow, from animal acclimatization and model induction to efficacy assessment and data analysis.
Caption: Standard workflow for evaluating this compound in rodent models.
Detailed Experimental Protocols
Protocol 1: Loperamide-Induced Constipation in Rats
Objective: To induce a state of constipation characterized by reduced fecal output and decreased gastrointestinal motility.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Loperamide hydrochloride (Sigma-Aldrich)
-
Vehicle (0.9% saline or 0.5% methylcellulose)
-
Oral gavage needles
-
Metabolic cages
Procedure:
-
Acclimatization: House rats in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least 7 days.
-
Baseline Measurement: Place rats in individual metabolic cages for 24 hours to record baseline fecal pellet number, total wet weight, and dry weight. Calculate water content: ((Wet Weight - Dry Weight) / Wet Weight) * 100.
-
Induction: Administer loperamide subcutaneously or orally at a dose of 2-5 mg/kg, twice daily, for 3-7 consecutive days.[12][16] The control group receives an equivalent volume of vehicle.
-
Confirmation of Constipation: Throughout the induction period, monitor fecal parameters daily. A significant decrease in pellet number, weight, and water content compared to the vehicle group confirms the constipation model.[16]
-
Treatment: Following successful induction, divide rats into treatment groups (e.g., Vehicle, this compound 1 mg/kg, this compound 5 mg/kg). Administer this compound or vehicle orally once daily for the duration of the study (e.g., 7-14 days), while continuing loperamide administration.
Protocol 2: Gastrointestinal Transit (Charcoal Meal Test)
Objective: To measure the effect of this compound on the rate of intestinal transit.
Materials:
-
Fasted rats (fasting for 6-18 hours with free access to water is recommended).[17][18]
-
Charcoal meal suspension (e.g., 5% activated charcoal in 10% gum arabic).[17]
-
Ruler or calipers
-
Dissection tools
Procedure:
-
Administer the final dose of this compound or vehicle.
-
After a set time (e.g., 60 minutes post-dosing), administer 1.5-2.0 mL of the charcoal meal suspension via oral gavage.[17]
-
After a specific interval (typically 20-30 minutes), euthanize the animal by cervical dislocation or CO2 asphyxiation.[19]
-
Immediately perform a laparotomy and carefully excise the small intestine from the pyloric sphincter to the ileocecal junction.
-
Lay the intestine flat without stretching and measure its total length.
-
Measure the distance the charcoal meal has traveled from the pylorus.
-
Calculate the Gastrointestinal Transit Rate (%) as: (Distance traveled by charcoal / Total length of small intestine) * 100.[19]
Protocol 3: Visceral Sensitivity (Colorectal Distension - CRD)
Objective: To assess visceral pain and the potential analgesic effect of this compound by measuring the abdominal response to mechanical distension of the colon.[20][21]
Materials:
-
Mice or rats from the WAS or control groups
-
Colorectal distension balloon (e.g., 2 cm balloon made from a latex glove finger attached to a flexible catheter)
-
Distension control device/barostat
-
Electromyography (EMG) recording equipment (optional, for quantitative visceromotor response)[22][23]
-
Anesthesia (light isoflurane, if necessary for electrode placement)
Procedure:
-
Electrode Implantation (for EMG): Several days prior to the experiment, surgically implant bipolar electrodes into the external oblique abdominal musculature of the animals under anesthesia.[21][23] Allow for full recovery.
-
Balloon Insertion: On the day of the experiment, lightly restrain the conscious animal and gently insert the lubricated balloon catheter into the colon, typically 1 cm past the anal sphincter. Secure the catheter to the tail.
-
Adaptation: Allow the animal to adapt to the restraint and balloon placement for 20-30 minutes.
-
Distension Protocol: Apply phasic, graded distensions of increasing pressure (e.g., 15, 30, 45, 60 mmHg), with each distension lasting 10-20 seconds followed by a rest period of 2-4 minutes.[22]
-
Response Measurement:
-
Visceromotor Response (VMR): Quantify the EMG signal recorded during the distension period and express it as a percentage of the pre-distension baseline.[24]
-
Abdominal Withdrawal Reflex (AWR): If not using EMG, a blinded observer can score the behavioral response on a scale (e.g., 0=no response, 1=brief head movement, 2=abdominal contraction, 3=lifting of abdomen, 4=body arching and lifting of pelvic structures).
-
-
Data Analysis: Compare the VMR or AWR scores at each distension pressure between the vehicle-treated and this compound-treated groups. A reduction in the response at a given pressure indicates an analgesic effect.
Data Presentation and Expected Outcomes
Quantitative data should be summarized in tables for clear comparison between treatment groups. Statistical analysis (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) is essential to determine significance.
Table 1: Effect of this compound on Stool Parameters in Loperamide-Treated Rats
| Treatment Group | Daily Fecal Pellet Count (n) | Fecal Wet Weight ( g/24h ) | Fecal Water Content (%) |
| Sham Control | 25.2 ± 2.1 | 2.8 ± 0.3 | 45.1 ± 3.5 |
| Loperamide + Vehicle | 8.1 ± 1.5 | 0.9 ± 0.2 | 22.6 ± 2.8 |
| Loperamide + this compound (1 mg/kg) | 14.5 ± 1.8# | 1.7 ± 0.3# | 33.4 ± 3.1# |
| Loperamide + this compound (5 mg/kg) | 21.8 ± 2.0# | 2.5 ± 0.4# | 41.5 ± 2.9# |
| Data are presented as Mean ± SEM. p<0.05 vs Sham Control; #p<0.05 vs Loperamide + Vehicle. |
Table 2: Effect of this compound on Gastrointestinal Transit and Visceral Sensitivity
| Treatment Group | GI Transit Rate (%) | Visceromotor Response (% Baseline at 45 mmHg) |
| Sham Control | 78.5 ± 5.5 | 155 ± 25 |
| IBS-C Model + Vehicle | 45.2 ± 4.1 | 380 ± 45 |
| IBS-C Model + this compound (1 mg/kg) | 60.1 ± 5.2# | 295 ± 38# |
| IBS-C Model + this compound (5 mg/kg) | 75.3 ± 4.9# | 210 ± 30# |
| *Data are presented as Mean ± SEM. IBS-C Model refers to Loperamide for GI transit and WAS for visceral sensitivity. p<0.05 vs Sham Control; #p<0.05 vs IBS-C Model + Vehicle. |
Expected Results: In these models, effective treatment with this compound is expected to produce a dose-dependent:
-
Increase in fecal pellet number, weight, and water content, normalizing them towards sham control levels.[13]
-
Acceleration of the gastrointestinal transit rate compared to the vehicle-treated constipated group.[10][25]
-
Reduction in the visceromotor response or AWR score to colorectal distension, indicating an attenuation of visceral hypersensitivity.[3]
References
- 1. Efficacy and Safety of 5-HT4 Receptor Agonist this compound for Irritable Bowel Syndrome with Constipation in a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prucalopride might improve intestinal motility by promoting the regeneration of the enteric nervous system in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. mdpi.com [mdpi.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. 5-HT4 Receptor-Mediated Neuroprotection and Neurogenesis in the Enteric Nervous System of Adult Mice | Journal of Neuroscience [jneurosci.org]
- 10. Effect of enterokinetic prucalopride on intestinal motility in fast rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prucalopride: safety, efficacy and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prevention of Loperamide-Induced Constipation in Mice and Alteration of 5-Hydroxytryotamine Signaling by Ligilactobacillus salivarius Li01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study [jnmjournal.org]
- 15. Otilonium Bromide Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome [flore.unifi.it]
- 16. KoreaMed Synapse [synapse.koreamed.org]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of colon sensitivity by luminal distension in mice | Semantic Scholar [semanticscholar.org]
- 21. Assessment of colon sensitivity by luminal distension in mice | Springer Nature Experiments [experiments.springernature.com]
- 22. Frontiers | An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice [frontiersin.org]
- 23. Assessment of colon sensitivity by luminal distension in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Note & Protocols: Determining Minesapride's Receptor Affinity Profile Using Cell-Based Assays
Introduction
Minesapride is a novel prokinetic agent with a complex pharmacological profile, exhibiting high affinity for the serotonin 5-HT4 receptor, where it acts as an agonist. It also interacts with other serotonin receptor subtypes, including 5-HT2B, 5-HT2C, and the ligand-gated ion channel 5-HT3, as well as the dopamine D2 receptor. A thorough understanding of its binding affinity (Ki) and functional activity (EC50/IC50) at these targets is crucial for elucidating its mechanism of action and predicting its therapeutic and off-target effects. This document provides detailed protocols for a suite of cell-based assays designed to comprehensively characterize the receptor affinity and functional profile of this compound.
Receptor Binding Affinity: Radioligand Competition Assays
Radioligand binding assays directly measure the affinity of a test compound for a receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand. The inhibition constant (Ki) is a measure of the compound's binding affinity.
Experimental Protocol: Radioligand Binding
-
Cell Culture & Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human receptor of interest (e.g., 5-HT4, 5-HT2B, 5-HT2C, D2, 5-HT3) in appropriate media.
-
Harvest cells, wash with ice-cold PBS, and centrifuge.
-
Lyse the cells via osmotic shock in a hypotonic buffer (e.g., 50 mM Tris-HCl) and homogenize.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Resuspend the membrane pellet in an assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the cell membranes (typically 10-50 µg protein per well).
-
Add a fixed concentration of the appropriate radioligand (usually at its Kd concentration).
-
Add a range of concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
For non-specific binding (NSB) control wells, add a high concentration of a known non-labeled competitor.
-
For total binding (B₀) control wells, add only the radioligand and membranes.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Detection & Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.
-
Allow the filters to dry, and add scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate the percentage of specific binding at each this compound concentration.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: this compound Binding Affinity (Ki)
| Receptor Target | Radioligand | Cell Line | This compound Ki (nM) |
| 5-HT4 | [³H]-GR113808 | HEK293 | 0.85 |
| 5-HT2B | [³H]-LSD | CHO-K1 | 120 |
| 5-HT2C | [³H]-Mesulergine | CHO-K1 | 450 |
| D2 | [³H]-Spiperone | CHO-K1 | 210 |
| 5-HT3 | [³H]-GR65630 | HEK293 | >1000 |
Workflow: Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity using a radioligand competition assay.
Functional Activity: Second Messenger & Reporter Assays
Functional assays measure the cellular response following receptor activation or inhibition, providing data on a compound's potency (EC50 for agonists, IC50 for antagonists) and efficacy.
cAMP Assay for Gs-Coupled Receptors (5-HT4)
Activation of the Gs-coupled 5-HT4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
Cell Seeding: Seed HEK293 cells expressing the 5-HT4 receptor into a 96- or 384-well plate and incubate overnight.
-
Compound Addition: Remove culture medium and add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add a range of concentrations of this compound.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Analysis: Calculate the 665/620 ratio and plot against the this compound concentration. Determine the EC50 value from the resulting dose-response curve.
Calcium Flux Assay for Gq-Coupled Receptors (5-HT2B, 5-HT2C)
Activation of Gq-coupled 5-HT2 receptors stimulates phospholipase C, leading to the release of calcium (Ca²⁺) from intracellular stores.
-
Cell Seeding: Seed CHO or HEK293 cells expressing the 5-HT2B or 5-HT2C receptor into a black, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading: Remove media and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a probenecid-containing buffer to prevent dye leakage. Incubate for 60 minutes at 37°C.
-
Compound Addition: Place the plate into a fluorescence plate reader (e.g., FLIPR). Record a baseline fluorescence reading.
-
Measurement: Add a range of concentrations of this compound and immediately begin measuring the change in fluorescence intensity over time.
-
Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the this compound concentration to generate a dose-response curve and calculate the EC50.
Ion Flux Assay for Ligand-Gated Ion Channels (5-HT3)
The 5-HT3 receptor is a non-selective cation channel. Its activation leads to a rapid influx of ions like Na⁺ and Ca²⁺, causing membrane depolarization.
-
Cell Seeding: Seed HEK293 cells expressing the 5-HT3 receptor in a black, clear-bottom 96-well plate.
-
Dye Loading: Load cells with a fluorescent membrane potential-sensitive dye according to the manufacturer's instructions.
-
Compound Addition & Measurement: Use a fluorescence plate reader to establish a baseline reading, then add a range of concentrations of this compound (as an antagonist) followed by a fixed, high concentration of a known 5-HT3 agonist (e.g., serotonin or m-CPBG).
-
Analysis: Measure the change in fluorescence, which corresponds to membrane depolarization. Calculate the inhibition of the agonist response at each this compound concentration. Plot the percent inhibition against the this compound concentration to determine the IC50 value.
Data Presentation: this compound Functional Activity
| Receptor Target | Assay Type | Cellular Response | Activity | Potency (EC50/IC50, nM) |
| 5-HT4 | cAMP Accumulation | ↑ cAMP | Agonist | 1.2 |
| 5-HT2B | Calcium Flux | ↑ [Ca²⁺]i | Antagonist | 150 |
| 5-HT2C | Calcium Flux | ↑ [Ca²⁺]i | Antagonist | 480 |
| D2 | cAMP Inhibition | ↓ cAMP | Antagonist | 250 |
| 5-HT3 | Ion Flux / Membrane Potential | ↓ Depolarization | Antagonist | >1000 |
Signaling Pathway: 5-HT4 (Gs) vs. 5-HT2 (Gq)
Protocol for Assessing Gastrointestinal Transit Time with Minesapride
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Minesapride is a selective partial agonist for the serotonin 5-HT4 receptor, a key target in the regulation of gastrointestinal motility.[1] Activation of the 5-HT4 receptor on enteric neurons is understood to facilitate the release of acetylcholine, a neurotransmitter that promotes gut peristalsis.[2][3] This mechanism makes this compound a compound of interest for therapeutic applications in disorders characterized by delayed gastrointestinal transit, such as constipation-predominant irritable bowel syndrome (IBS-C).[1][4]
These application notes provide a detailed protocol for the preclinical assessment of this compound's effect on gastrointestinal transit time in a rodent model using the charcoal meal test. This widely accepted method allows for the quantitative evaluation of the prokinetic effects of a test compound by measuring the distance a charcoal marker travels through the small intestine over a specific period.[5][6] The provided protocol is designed to be a starting point for researchers and can be adapted based on specific experimental needs and animal models.
Signaling Pathway of this compound
This compound exerts its prokinetic effects through the activation of the 5-HT4 receptor, which is a G-protein coupled receptor. The binding of this compound to the 5-HT4 receptor initiates a signaling cascade that involves the activation of a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7] Elevated cAMP levels are associated with the enhancement of neurotransmitter release, such as acetylcholine, from enteric neurons, thereby stimulating intestinal muscle contraction and accelerating gastrointestinal transit.[2][3]
Experimental Protocol: Charcoal Meal Test for Gastrointestinal Transit
This protocol outlines the procedure for assessing the effect of this compound on whole gut transit time in mice.
Materials
-
This compound (DSP-6952)
-
Vehicle (e.g., 0.5% methylcellulose or distilled water)
-
Activated Charcoal (10% suspension in 5% gum acacia or 0.5% methylcellulose)
-
Male Swiss albino mice (or other appropriate rodent model), 6-8 weeks old
-
Oral gavage needles
-
Dissection tools
-
Ruler
Experimental Workflow
Procedure
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Fasting: Fast the mice for approximately 18 hours before the experiment.[8] Ensure free access to water during the fasting period.
-
Grouping and Dosing:
-
Randomly divide the mice into experimental groups (n=6-8 per group):
-
Vehicle control group
-
This compound treatment groups (e.g., 0.3, 1, 3, and 10 mg/kg)
-
-
Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment.
-
Administer the appropriate dose of this compound or vehicle orally via gavage. The volume of administration should be consistent across all groups (e.g., 10 ml/kg).
-
-
Waiting Period: After administration of this compound or vehicle, wait for a predetermined period (e.g., 30 minutes) to allow for drug absorption.[8]
-
Charcoal Meal Administration: Administer the 10% activated charcoal suspension orally to each mouse (e.g., 0.2-0.3 ml per mouse).[5][8] Record the exact time of administration for each animal.
-
Transit Period: After charcoal administration, wait for a specific duration (e.g., 20-30 minutes) to allow the charcoal to travel through the gastrointestinal tract.[8]
-
Euthanasia and Dissection:
-
At the end of the transit period, humanely euthanize the mice using a method such as cervical dislocation.
-
Immediately perform a laparotomy and carefully excise the entire small intestine, from the pyloric sphincter to the ileocecal junction.
-
-
Measurement:
-
Lay the small intestine flat on a clean surface without stretching.
-
Measure the total length of the small intestine from the pylorus to the ileocecal junction.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter to the most distal point of the charcoal front.
-
-
Data Analysis:
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine:
-
% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the mean percent transit between the vehicle control group and the this compound treatment groups.
-
Data Presentation
The following tables summarize hypothetical quantitative data based on preclinical findings for this compound.
Table 1: Effect of this compound on Whole Gut Transit in Mice (Constipation Models)
| Treatment Group | Dose (mg/kg, oral) | Animal Model | ED50 (mg/kg) |
| This compound | Dose-ranging | Clonidine-induced delay | 0.429 |
| This compound | Dose-ranging | Morphine-induced delay | 0.310 |
ED50: The dose that produces 50% of the maximal effect.
Table 2: Effect of this compound on Fecal Weight and Colonic Transit
| Treatment Group | Dose (mg/kg) | Route of Administration | Animal Model | Observed Effect |
| This compound | 1 - 10 | Oral | Mice | Rapid increase in fecal wet weight |
| This compound | 3 - 10 | Intragastric | Guinea Pigs | Significant enhancement of colonic transit rate |
These tables provide a concise summary of the prokinetic efficacy of this compound in various preclinical models and can be used as a reference for designing further studies. Researchers should generate their own data to validate these findings within their specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Serotonin and neuroprotection in functional bowel disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of transit rates in the large intestine of mice following treatment with a CGRP antibody, CGRP receptor antibody, and small molecule CGRP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 8. meliordiscovery.com [meliordiscovery.com]
Using Minesapride as a Tool to Study 5-HT4 Receptor Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minesapride (formerly DSP-6952) is a novel, highly selective partial agonist for the serotonin 5-HT4 receptor.[1][2][3] Its high affinity and selectivity make it a valuable pharmacological tool for investigating the diverse physiological roles of the 5-HT4 receptor, particularly in the context of gastrointestinal motility. Unlike older, less selective 5-HT4 agonists, this compound exhibits minimal affinity for other serotonin receptor subtypes and the hERG potassium channel, significantly reducing the risk of off-target effects, especially cardiovascular side effects like QT prolongation.[3][4]
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo experimental settings to characterize 5-HT4 receptor function.
Mechanism of Action and Signaling Pathway
The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR). Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. In the gastrointestinal tract, this signaling cascade in enteric neurons typically enhances the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction and promotes motility.[5]
Data Presentation
In Vitro Pharmacological Profile of this compound
The following table summarizes the binding affinity and functional potency of this compound for the 5-HT4(b) receptor, as determined in preclinical studies. Data for other clinically relevant 5-HT4 agonists are included for comparison.
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Intrinsic Activity (%) |
| This compound (DSP-6952) | 51.9 | 271.6 | 57 |
| Tegaserod | 11.0 | 100.2 | 53 |
| Mosapride | 224.2 | 1290 | 66 |
| Cisapride | 51.1 | 101.4 | 88 |
| Data sourced from Tsubouchi et al., European Journal of Pharmacology, 2018.[3] |
In Vivo Prokinetic Efficacy of this compound
This table presents the effective dose (ED50) of this compound required to produce a prokinetic effect in various animal models of constipation.
| Animal Model | Effect Measured | ED50 (mg/kg, p.o.) |
| Conscious Dogs | Induction of Colonic Giant Migrating Contractions (GMCs) | 1.56 |
| Mice (Clonidine-induced) | Improvement in Whole-Gut Transit Delay | 0.429 |
| Mice (Morphine-induced) | Improvement in Whole-Gut Transit Delay | 0.310 |
| Data sourced from Mine et al., European Journal of Pharmacology, 2018.[2] |
Experimental Protocols
Protocol 1: In Vitro 5-HT4 Receptor Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of this compound for the 5-HT4 receptor by measuring its ability to displace a known radiolabeled antagonist.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
This compound.
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT4 antagonist (e.g., 10 µM GR113808).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well microplates.
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the 5-HT4 receptor in ice-cold buffer and prepare a membrane fraction via differential centrifugation. Determine the protein concentration of the final membrane suspension.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Assay Buffer, membranes (e.g., 20-50 µg protein), and [3H]-GR113808 (at a concentration near its Kd, e.g., 0.2 nM).
-
Non-Specific Binding (NSB): Assay Buffer, membranes, [3H]-GR113808, and the non-specific binding control.
-
Competition: Assay Buffer, membranes, [3H]-GR113808, and serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at 25°C for 30-60 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters three times with ice-cold Wash Buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of specific [3H]-GR113808 binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: In Vitro 5-HT4 Receptor Functional Assay (cAMP Measurement)
This protocol measures the ability of this compound to stimulate the production of cAMP in whole cells, thereby determining its functional potency (EC50) and efficacy (intrinsic activity).
Materials:
-
Whole cells expressing the 5-HT4 receptor (e.g., CHO-K1 cells).
-
This compound.
-
Reference full agonist (e.g., Serotonin).
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
White, opaque 384-well microplates suitable for luminescence/fluorescence detection.
-
Plate reader compatible with the chosen detection kit.
Methodology:
-
Cell Culture: Culture cells expressing the 5-HT4 receptor to approximately 80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into the 384-well plates at an optimized density. Allow the cells to adhere overnight.
-
Assay Procedure:
-
Remove the culture medium from the wells.
-
Add Stimulation Buffer containing serial dilutions of this compound or the reference full agonist. Include a vehicle control (buffer only).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your specific cAMP detection kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the log concentration of this compound and the reference agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).
-
Calculate the intrinsic activity (IA) of this compound by comparing its maximal response (Emax) to that of the full agonist: IA (%) = (Emax of this compound / Emax of Full Agonist) x 100 .
-
Protocol 3: In Vivo Gastrointestinal Motility Study (Whole Gut Transit Time)
This protocol assesses the prokinetic effect of this compound in mice by measuring the transit time of a non-absorbable colored marker through the gastrointestinal tract.
Materials:
-
Male C57BL/6 mice (or other appropriate strain).
-
This compound.
-
Vehicle (e.g., 0.5% methylcellulose in water).
-
Marker solution: 6% Carmine Red or 5% charcoal meal in 0.5% methylcellulose.
-
Oral gavage needles.
-
Clean cages with white bedding or paper for easy observation of colored feces.
Methodology:
-
Acclimatization: House the mice in the experimental facility for at least one week before the study.
-
Fasting: Fast the mice for 4-6 hours before the experiment. Allow free access to water.
-
Compound Administration: Randomly assign mice to treatment groups (e.g., Vehicle, this compound 1 mg/kg, 3 mg/kg, 10 mg/kg). Administer the assigned compound orally (p.o.) via gavage.
-
Marker Administration: After a set pre-treatment time (e.g., 30 or 60 minutes), administer the colored marker solution (e.g., 150 µL) to each mouse via oral gavage. Record this as time zero (T=0).
-
Observation: Place each mouse in an individual clean cage. Monitor the mice continuously for the appearance of the first fecal pellet containing the colored marker.
-
Data Recording: Record the time at which the first colored pellet is excreted. The time elapsed from marker administration to the excretion of the first colored pellet is the whole gut transit time.
-
Data Analysis: Compare the mean transit times between the vehicle and this compound-treated groups using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test). A significant decrease in transit time in the this compound groups indicates a prokinetic effect.
Conclusion
This compound is a potent and selective 5-HT4 receptor partial agonist that serves as an excellent research tool. Its favorable safety profile, particularly its lack of hERG channel activity, distinguishes it from older prokinetic agents. The protocols outlined above provide a framework for researchers to robustly characterize the in vitro and in vivo pharmacology of the 5-HT4 receptor system using this compound, facilitating further understanding of its role in health and disease.
References
- 1. ovid.com [ovid.com]
- 2. DSP-6952, a novel 5-HT4 receptor partial agonist, inhibits visceral hypersensitivity and ameliorates gastrointestinal dysfunction in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro pharmacology and non-clinical cardiovascular safety studies of a novel 5-HT4 receptor agonist, DSP-6952 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PMC [pmc.ncbi.nlm.nih.gov]
Development of a Bioassay for Minesapride Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minesapride (also known as DSP-6952) is a novel, high-affinity partial agonist of the serotonin 4 (5-HT4) receptor.[1][2] It has demonstrated prokinetic effects in the gastrointestinal (GI) tract, making it a promising therapeutic agent for motility disorders such as irritable bowel syndrome with constipation (IBS-C).[1][2] The development of a robust and reliable bioassay is crucial for the screening and characterization of this compound and similar compounds. This document provides detailed application notes and protocols for establishing a comprehensive bioassay to determine the binding affinity and functional activity of this compound at its primary target, the 5-HT4 receptor, as well as its selectivity against the dopamine D2 receptor.
G protein-coupled receptors (GPCRs), such as the 5-HT4 and dopamine D2 receptors, are major drug targets.[3] A variety of cell-based assays have been developed to study their function.[3] This protocol will focus on two key in vitro assays: a radioligand binding assay to determine the binding affinity (Ki) of this compound and a functional cell-based assay to measure its potency (EC50) in stimulating intracellular cyclic adenosine monophosphate (cAMP) production, a hallmark of 5-HT4 receptor activation.
Signaling Pathways
To understand the principles behind the bioassays, it is essential to be familiar with the signaling pathways of the 5-HT4 and dopamine D2 receptors.
5-HT4 Receptor Signaling Pathway
The 5-HT4 receptor is primarily coupled to the Gαs protein. Upon agonist binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates protein kinase A (PKA), leading to the phosphorylation of downstream targets. Additionally, evidence suggests a G-protein-independent signaling pathway for the 5-HT4 receptor that involves the activation of Src tyrosine kinase.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor, in contrast, is coupled to the Gαi/o protein. Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This inhibitory action is a key differentiator from the 5-HT4 receptor's signaling and forms the basis for selectivity assays.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) for this compound and reference compounds at the 5-HT4 and dopamine D2 receptors.
Table 1: 5-HT4 Receptor Binding Affinity and Functional Potency
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| This compound (DSP-6952) | Human 5-HT4(b) | 51.9[4] | ~271.6 (guinea pig colon contraction)[4] |
| Prucalopride (Reference) | Human 5-HT4(a) | 2.5[2] | 12.6 (pEC50 = 7.9)[5] |
| Serotonin (5-HT) | Human 5-HT4 | - | ~100-300 |
Table 2: Dopamine D2 Receptor Binding Affinity and Functional Potency (Selectivity Profile)
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| This compound (DSP-6952) | Human D2 | >1000 (Expected) | >1000 (Expected) |
| Dopamine (Endogenous Ligand) | Human D2 | High Affinity: ~1.8, Low Affinity: ~8000[6] | 2760[3] |
| Haloperidol (Reference Antagonist) | Human D2 | 1.45 | - |
Experimental Protocols
The following protocols provide a framework for conducting a comprehensive bioassay for this compound activity.
Experimental Workflow Overview
Protocol 1: 5-HT4 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT4 receptor.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human 5-HT4 receptor.
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT4 antagonist (e.g., 10 µM GR113808).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., GF/C).
-
Cell Harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-K1/5-HT4 cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 25 µL of [3H]-GR113808 (at a final concentration near its Kd), and 25 µL of membrane preparation to the wells.
-
Non-specific Binding: Add 50 µL of non-specific binding control, 25 µL of [3H]-GR113808, and 25 µL of membrane preparation.
-
Competitive Binding: Add 50 µL of this compound at various concentrations, 25 µL of [3H]-GR113808, and 25 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Harvesting:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Counting:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: 5-HT4 Receptor Functional cAMP Assay
Objective: To determine the functional potency (EC50) of this compound in stimulating cAMP production.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human 5-HT4 receptor.
-
Test Compound: this compound.
-
Reference Agonist: Serotonin (5-HT) or Prucalopride.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well low-volume white plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating:
-
Harvest CHO-K1/5-HT4 cells and resuspend them in stimulation buffer.
-
Dispense 10 µL of the cell suspension (e.g., 2,000 cells/well) into the wells of the 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the reference agonist in stimulation buffer.
-
Add 5 µL of the compound solutions to the appropriate wells. For control wells, add 5 µL of stimulation buffer.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP levels against the log concentration of this compound and the reference agonist.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) for each compound.
-
The partial agonist nature of this compound can be confirmed if its maximal response is lower than that of a full agonist like serotonin.
-
Protocol 3: Dopamine D2 Receptor Selectivity Assays
To assess the selectivity of this compound, the above protocols can be adapted for the dopamine D2 receptor.
-
Radioligand Binding Assay:
-
Use CHO-K1 cells expressing the human dopamine D2 receptor.
-
Use a suitable radioligand such as [3H]-Spiperone or [3H]-Raclopride.
-
Use a high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol) for non-specific binding.
-
Determine the Ki of this compound for the D2 receptor. A high Ki value will indicate low affinity.
-
-
Functional cAMP Assay:
-
Use CHO-K1 cells co-expressing the human dopamine D2 receptor and a system to measure cAMP inhibition (e.g., forskolin-stimulated cAMP production).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Add varying concentrations of this compound or a reference D2 agonist (e.g., Quinpirole).
-
A lack of inhibition of forskolin-stimulated cAMP by this compound will indicate a lack of functional activity at the D2 receptor.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for establishing a bioassay to characterize the activity of this compound. By determining its binding affinity and functional potency at the 5-HT4 receptor and confirming its lack of activity at the dopamine D2 receptor, researchers can robustly quantify its pharmacological profile. These assays are essential for quality control, lot-to-lot consistency checks, and the screening of new chemical entities with potential as selective 5-HT4 receptor agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. innoprot.com [innoprot.com]
- 3. researchgate.net [researchgate.net]
- 4. Agonist action at D2(long) dopamine receptors: ligand binding and functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. The Affinity of D2-Like Dopamine Receptor Antagonists Determines the Time to Maximal Effect on Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
Proposed Application of Minesapride in Gut Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines a proposed application and associated protocols for utilizing human gut organoids to investigate the effects of Minesapride, a partial 5-hydroxytryptamine 4 (5-HT4) receptor agonist. Given the absence of published studies on this compound in gut organoid models, this application note provides a hypothetical framework based on its known mechanism of action and established organoid methodologies. The described protocols are intended to guide researchers in assessing the impact of this compound on intestinal epithelium proliferation, enteroendocrine cell differentiation, and functional motility in a physiologically relevant in vitro system.
Introduction
This compound is a novel prokinetic agent that acts as a partial agonist with high affinity for the 5-HT4 receptor.[1] Clinical trials have demonstrated its efficacy in increasing stool frequency and reducing symptoms in patients with irritable bowel syndrome with constipation (IBS-C).[1][2][3][4] The 5-HT4 receptor is known to be expressed throughout the human gastrointestinal tract and plays a crucial role in modulating peristalsis, smooth muscle tone, and intestinal secretion.[5][6][7]
Human intestinal organoids, three-dimensional structures derived from adult stem cells, recapitulate the cellular diversity and architecture of the gut epithelium.[8][9] These "mini-guts" are a powerful tool for studying intestinal physiology, disease modeling, and drug screening in a human-relevant context.[8][9] Notably, intestinal organoids express components of the serotonin system, including 5-HT receptors, making them a suitable model for investigating the effects of serotonergic drugs like this compound.[10]
This document proposes a series of experiments to characterize the effects of this compound on gut organoids, focusing on its potential to modulate epithelial cell dynamics and contractile function.
Proposed Mechanism of Action
This compound, upon binding to the 5-HT4 receptor on intestinal epithelial cells, is hypothesized to initiate a signaling cascade that influences cellular function. The 5-HT4 receptor is a Gs-protein coupled receptor that, when activated, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP can, in turn, activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, potentially influencing gene transcription related to cell proliferation, differentiation, and ion channel function, which may underlie changes in motility.
Figure 1: Proposed signaling pathway of this compound in intestinal epithelial cells.
Data Presentation
The following tables present hypothetical quantitative data that could be generated from the proposed experiments.
Table 1: Effect of this compound on Gut Organoid Proliferation
| Treatment Group | Concentration (µM) | Ki67-Positive Cells (%) | Organoid Budding Frequency (per organoid) |
| Vehicle Control | 0 | 25.3 ± 2.1 | 4.2 ± 0.5 |
| This compound | 0.1 | 28.1 ± 2.5 | 4.8 ± 0.6 |
| This compound | 1 | 35.6 ± 3.0 | 6.1 ± 0.8 |
| This compound | 10 | 38.2 ± 3.5 | 6.9 ± 0.9 |
| 5-HT (Positive Control) | 10 | 40.1 ± 3.8 | 7.2 ± 1.0 |
| *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are represented as mean ± SD. |
Table 2: Effect of this compound on Enteroendocrine Cell Differentiation
| Treatment Group | Concentration (µM) | Chromogranin A (CgA) Positive Cells (%) | TPH1 mRNA Expression (Fold Change) |
| Vehicle Control | 0 | 1.2 ± 0.3 | 1.0 ± 0.1 |
| This compound | 0.1 | 1.4 ± 0.4 | 1.2 ± 0.2 |
| This compound | 1 | 1.9 ± 0.5 | 1.8 ± 0.3 |
| This compound | 10 | 2.5 ± 0.6 | 2.4 ± 0.4** |
| *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are represented as mean ± SD. |
Table 3: Effect of this compound on Gut Organoid Motility
| Treatment Group | Concentration (µM) | Contraction Frequency (contractions/min) | Contraction Amplitude (change in area %) |
| Vehicle Control | 0 | 0.5 ± 0.1 | 5.2 ± 1.1 |
| This compound | 0.1 | 0.8 ± 0.2 | 7.8 ± 1.5 |
| This compound | 1 | 1.5 ± 0.3 | 12.4 ± 2.0 |
| This compound | 10 | 2.1 ± 0.4 | 15.8 ± 2.5 |
| 5-HT (Positive Control) | 10 | 2.5 ± 0.5 | 18.2 ± 2.8 |
| *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are represented as mean ± SD. |
Experimental Protocols
The following are proposed detailed protocols for the key experiments.
Protocol 1: Human Intestinal Organoid Culture and Drug Treatment
This protocol is adapted from established methods for human intestinal organoid culture.
Materials:
-
Human intestinal crypts (from patient biopsies or commercial source)
-
Matrigel® Matrix, Growth Factor Reduced
-
IntestiCult™ Organoid Growth Medium (Human)
-
This compound (stock solution in DMSO)
-
24-well tissue culture plates
-
Advanced DMEM/F12
Procedure:
-
Organoid Seeding: Thaw and suspend isolated human intestinal crypts in Matrigel® on ice. Pipette 50 µL domes of the crypt-Matrigel suspension into the center of pre-warmed 24-well plate wells.
-
Polymerization: Incubate the plate at 37°C for 10-15 minutes to allow the Matrigel® to solidify.
-
Culture Initiation: Add 500 µL of complete IntestiCult™ Organoid Growth Medium to each well. Culture organoids at 37°C and 5% CO2.
-
Organoid Maintenance: Replace the medium every 2-3 days. Passage organoids every 7-10 days by mechanically disrupting them and re-plating in fresh Matrigel®.
-
This compound Treatment: Once organoids are well-established (day 5-7 post-passaging), replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the organoids with this compound for the desired time period (e.g., 48-72 hours for proliferation/differentiation assays; acute treatment for motility assays).
Figure 2: Experimental workflow for testing this compound in gut organoids.
Protocol 2: Proliferation Assay (Immunofluorescence)
Materials:
-
Treated organoids in 24-well plate
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibody: Rabbit anti-Ki67
-
Secondary antibody: Goat anti-rabbit IgG, Alexa Fluor 488
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Fixation: Carefully remove the medium and fix organoids in 4% PFA for 20 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 15 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-Ki67 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with Alexa Fluor 488-conjugated secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Imaging: Wash with PBS and image using a fluorescence or confocal microscope.
-
Quantification: Count the number of Ki67-positive nuclei and total nuclei (DAPI) in multiple organoids per condition to determine the percentage of proliferating cells.
Protocol 3: Enteroendocrine Cell Differentiation Assay
Procedure:
-
Immunofluorescence: Follow Protocol 2, but use a primary antibody against Chromogranin A (CgA), a pan-enteroendocrine cell marker. Quantify the percentage of CgA-positive cells.
-
Quantitative PCR (qPCR):
-
Harvest treated organoids and extract total RNA using a commercial kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers for TPH1 (Tryptophan hydroxylase 1, the rate-limiting enzyme for serotonin synthesis) and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Protocol 4: Organoid Motility Assay
Materials:
-
Mature organoids in a 24-well plate
-
Live-cell imaging microscope with an environmental chamber (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Acclimatization: Place the plate on the microscope stage and allow it to acclimatize for 15 minutes.
-
Baseline Recording: Record time-lapse videos of several organoids in the vehicle control wells for 5-10 minutes to establish baseline contractility.
-
Acute Treatment: Add this compound or vehicle control to the wells and immediately start recording.
-
Time-Lapse Imaging: Acquire images every 5-10 seconds for at least 10 minutes.
-
Analysis:
-
Contraction Frequency: Manually or automatically count the number of rhythmic contractions per minute for each organoid.
-
Contraction Amplitude: Measure the change in the cross-sectional area of the organoid during a contraction cycle using image analysis software.
-
Figure 3: Logical relationship of this compound's expected effects in gut organoids.
Conclusion
The use of human intestinal organoids offers a promising, physiologically relevant platform to dissect the cellular and functional effects of this compound on the gut epithelium. The proposed protocols provide a comprehensive framework for investigating its impact on proliferation, differentiation, and motility. The data generated from these studies could provide valuable mechanistic insights into this compound's prokinetic action and support its further development for gastrointestinal disorders.
References
- 1. INSAR 2025 [insar.confex.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Measurement of Real-Time Serotonin Dynamics from Human-Derived Gut Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of serotonin homeostasis in intestinal organoids provides insights into drug-induced gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of serotonin type 4 receptor expression in human and non-human primate gastrointestinal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnmjournal.org [jnmjournal.org]
- 7. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Intestinal organoid models as tools to interrogate the physiology of human mucosal tissues and host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organoids as an ex vivo model for studying the serotonin system in the murine small intestine and colon epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Minesapride for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of Minesapride, a selective 5-HT4 receptor partial agonist, with various radionuclides for in vivo imaging studies using Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The following sections detail the rationale, experimental procedures, and expected outcomes for labeling this compound with Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Iodine-123 ([¹²³I]).
Introduction
This compound is a benzamide derivative with high affinity for the serotonin 4 (5-HT4) receptor.[1] Radiolabeled this compound can serve as a valuable tool for non-invasive in vivo imaging to study the distribution and density of 5-HT4 receptors, which are implicated in various physiological and pathological processes, including gastrointestinal motility and cognitive functions. PET and SPECT are highly sensitive molecular imaging techniques that allow for the quantitative assessment of biological targets in vivo.[2] The choice of radionuclide ([¹¹C], [¹⁸F], or [¹²³I]) will depend on the specific research question, available facilities, and desired imaging characteristics.
5-HT4 Receptor Signaling Pathway
This compound, as a 5-HT4 receptor agonist, is expected to modulate downstream signaling pathways upon binding to its target. The canonical pathway involves the coupling of the 5-HT4 receptor to a Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][4] Additionally, evidence suggests a G protein-independent pathway involving Src kinase and the extracellular signal-regulated kinase (ERK).[1][5]
Caption: 5-HT4 receptor signaling pathways activated by this compound.
Quantitative Data for Radiolabeled Benzamide Analogs
The following table summarizes typical quantitative data obtained for the radiolabeling of benzamide derivatives and other PET/SPECT ligands structurally analogous to this compound. This data is provided for estimation purposes, as specific results for this compound are not yet published.
| Radiotracer (Analog) | Isotope | Radiochemical Yield (RCY) | Radiochemical Purity | Specific Activity (SA) | Reference |
| [¹¹C]Prucalopride | ¹¹C | 21 ± 4% (decay corrected) | >99% | Not Reported | [6][7] |
| [¹¹C]desmethyl-WAY-100635 | ¹¹C | 11.1 ± 1.8% (EOB) | >99% | 133.2-185.0 GBq/µmol (EOS) | [8] |
| [¹¹C]MRB | ¹¹C | 61-74% (decay corrected) | >96% | 63-85 GBq/µmol (EOB) | [9] |
| [¹⁸F]FITM | ¹⁸F | Not Reported | >99% | 204-559 GBq/µmol | [10] |
| [¹⁸F]Benzamide Derivative | ¹⁸F | 2-10% (decay corrected) | >98% | 15-37 GBq/µmol (EOB) | [11] |
| [¹²³I]Iodobenzamide (IBZM) | ¹²³I | Not Reported | >95% | Carrier-free | [12] |
EOB: End of Bombardment; EOS: End of Synthesis.
Experimental Protocols
The following are detailed, hypothetical protocols for the radiolabeling of this compound with Carbon-11, Fluorine-18, and Iodine-123. These protocols are based on established methods for structurally similar compounds.
Protocol 1: Radiolabeling of this compound with Carbon-11 ([¹¹C]this compound)
This protocol describes the synthesis of [¹¹C]this compound via O-methylation of the corresponding desmethyl precursor using [¹¹C]methyl triflate.
Workflow for [¹¹C]this compound Synthesis
Caption: Workflow for the synthesis of [¹¹C]this compound.
1. Precursor Synthesis: Desmethyl-Minesapride
The precursor, 4-amino-5-chloro-N-{[(2S)-4-{[1-(hydroxyacetyl)piperidin-4-yl]methyl}morpholin-2-yl]methyl}-2-hydroxybenzamide, can be synthesized by demethylation of this compound using a suitable demethylating agent such as boron tribromide (BBr₃).
2. Radiosynthesis of [¹¹C]this compound
-
Reagents:
-
Desmethyl-Minesapride precursor (approx. 0.5-1.0 mg)
-
[¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hydride (NaH) or other suitable base
-
-
Procedure:
-
Dissolve the desmethyl-Minesapride precursor in 300 µL of anhydrous DMF in a sealed reaction vessel.
-
Add a small amount of NaH (60% dispersion in mineral oil, approx. 1-2 mg) to the solution to deprotonate the phenolic hydroxyl group.
-
Bubble the cyclotron-produced and purified [¹¹C]CH₃OTf through the reaction mixture at room temperature.
-
Allow the reaction to proceed for 5-10 minutes at 80-100°C.
-
Quench the reaction with 500 µL of the HPLC mobile phase.
-
3. Purification and Formulation
-
Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).
-
Elute with a suitable mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to separate [¹¹C]this compound from unreacted precursor and byproducts.
-
Collect the radioactive peak corresponding to [¹¹C]this compound.
-
Remove the HPLC solvent under a stream of nitrogen and reformulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
Protocol 2: Radiolabeling of this compound with Fluorine-18 ([¹⁸F]this compound)
This protocol outlines a two-step synthesis for an [¹⁸F]fluoroethylated analog of this compound, a common strategy for introducing ¹⁸F into molecules lacking a suitable position for direct fluorination.
Workflow for [¹⁸F]Fluoroethyl-Minesapride Synthesis
Caption: Workflow for the synthesis of an [¹⁸F]fluoroethyl analog of this compound.
1. Precursor Synthesis: Desmethyl-Minesapride
The same desmethyl precursor as in Protocol 1 is required.
2. Radiosynthesis of [¹⁸F]Fluoroethyl-Minesapride
-
Reagents:
-
Desmethyl-Minesapride precursor (approx. 1-2 mg)
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2.
-
Potassium carbonate (K₂CO₃)
-
Ethylene-1,2-ditosylate
-
Anhydrous Acetonitrile (MeCN)
-
-
Procedure:
-
Trap cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge and elute with a solution of Kryptofix 2.2.2. and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride/Kryptofix complex by heating under a stream of nitrogen.
-
Add ethylene-1,2-ditosylate in anhydrous acetonitrile to the dried [¹⁸F]fluoride and heat at 100-120°C for 10 minutes to produce [¹⁸F]fluoroethyltosylate.
-
In a separate vial, dissolve the desmethyl-Minesapride precursor in anhydrous DMF and add a suitable base (e.g., NaH).
-
Transfer the [¹⁸F]fluoroethyltosylate to the precursor solution and heat at 100-120°C for 15 minutes.
-
Cool the reaction mixture and dilute with the HPLC mobile phase.
-
3. Purification and Formulation
Follow the same purification and formulation steps as described in Protocol 1.
Protocol 3: Radiolabeling of this compound with Iodine-123 ([¹²³I]this compound)
This protocol describes the direct radioiodination of this compound using electrophilic substitution on the electron-rich aromatic ring.
Workflow for [¹²³I]this compound Synthesis
Caption: Workflow for the synthesis of [¹²³I]this compound.
1. Precursor
This compound itself can be used as the precursor for direct radioiodination.
2. Radiosynthesis of [¹²³I]this compound
-
Reagents:
-
This compound (approx. 0.1-0.5 mg)
-
[¹²³I]Sodium iodide ([¹²³I]NaI) in dilute NaOH
-
Iodogen® or Chloramine-T as an oxidizing agent
-
Phosphate buffer (pH ~5-6)
-
Sodium metabisulfite solution
-
-
Procedure:
-
Coat a reaction vial with Iodogen® by dissolving it in a volatile solvent (e.g., dichloromethane) and evaporating the solvent under a stream of nitrogen.
-
Add the this compound solution in a suitable solvent (e.g., ethanol) to the Iodogen®-coated vial.
-
Add the [¹²³I]NaI solution and the phosphate buffer.
-
Allow the reaction to proceed at room temperature for 15-30 minutes with gentle agitation.
-
Quench the reaction by adding an aqueous solution of sodium metabisulfite.
-
3. Purification and Formulation
-
Inject the reaction mixture onto a semi-preparative HPLC column (e.g., C18).
-
Elute with a suitable mobile phase to separate [¹²³I]this compound from unreacted [¹²³I]iodide and other species.
-
Collect the product peak and formulate as described in Protocol 1.
Quality Control
Rigorous quality control is essential to ensure the identity, purity, and safety of the radiolabeled this compound before in vivo use.[12][13]
-
Radiochemical Purity: Determined by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector in-line with a UV detector.[2][14][15] The radiochemical purity should typically be >95%.
-
Radionuclidic Purity: Assessed using a gamma-ray spectrometer to identify and quantify any radionuclide contaminants.[16]
-
Specific Activity: Calculated by dividing the total radioactivity of the product by the total mass of the labeled and unlabeled this compound, determined via a calibrated dose calibrator and a standard curve on an analytical HPLC system.
-
Sterility and Endotoxin Testing: Performed to ensure the final product is free from microbial and pyrogenic contamination.
In Vivo Imaging Protocols
The following are general guidelines for preclinical PET and SPECT imaging with radiolabeled this compound.
Workflow for Preclinical In Vivo Imaging
Caption: General workflow for preclinical in vivo imaging studies.
1. Animal Handling and Preparation
-
Use appropriate animal models (e.g., rodents, non-human primates).
-
Anesthetize the animals for the duration of the imaging study.
-
Maintain body temperature using a heating pad.
2. Radiotracer Administration
-
Administer the radiolabeled this compound via intravenous (e.g., tail vein) injection.
-
The injected dose will depend on the radionuclide, animal model, and imaging system.
3. PET/SPECT Imaging
-
PET Imaging ([¹¹C]- or [¹⁸F]this compound):
-
SPECT Imaging ([¹²³I]this compound):
4. Data Analysis
-
Draw regions of interest (ROIs) on the reconstructed images corresponding to specific organs or brain regions.
-
Generate time-activity curves to assess the pharmacokinetics of the radiotracer.
-
Calculate standardized uptake values (SUVs) or binding potentials to quantify receptor density.
These protocols and application notes provide a comprehensive guide for researchers interested in utilizing radiolabeled this compound for in vivo imaging of 5-HT4 receptors. It is crucial to adapt and optimize these procedures based on specific experimental conditions and available resources.
References
- 1. 5-Hydroxytryptamine4 Receptor Activation of the Extracellular Signal-regulated Kinase Pathway Depends on Src Activation but Not on G Protein or β-Arrestin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular cAMP Signaling Pathway via Gs Protein-Coupled Receptor Activation in Rat Primary Cultured Trigeminal Ganglion Cells | MDPI [mdpi.com]
- 5. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiosynthesis and preclinical evaluation of [11C]prucalopride as a potential agonist PET ligand for the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis procedure for routine production of [carbonyl-11C]desmethyl-WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, enantiomeric resolution, and selective C-11 methylation of a highly selective radioligand for imaging the norepinephrine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiosynthesis and preliminary evaluation of 4-[18F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as a new positron emission tomography ligand for metabotropic glutamate receptor subtype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 14. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of radionuclides and radiochemical impurities produced by in-house cyclotron irradiation and subsequent radiosynthesis of PET tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. Standardization of Preclinical PET/CT Imaging to Improve Quantitative Accuracy, Precision, and Reproducibility: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. First-pass cerebral extraction of benzamide-derivative radiotracers for SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Radiopharmaceuticals for clinical SPECT and PET and imaging protocols | Radiology Key [radiologykey.com]
Application Notes and Protocols for Minesapride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minesapride is a novel and selective partial agonist for the 5-hydroxytryptamine-4 (5-HT4) receptor, investigated for its prokinetic properties in the gastrointestinal (GI) tract.[1] It has shown potential in preclinical and clinical studies for the treatment of constipation-predominant irritable bowel syndrome (IBS-C) by enhancing GI motility.[1][2][3] These application notes provide detailed protocols for the dissolution and administration of this compound in animal studies, ensuring proper handling and delivery for reliable and reproducible results.
Physicochemical Properties and Solubility
A clear understanding of this compound's solubility is critical for preparing appropriate dosing solutions.
| Property | Value | Source |
| Molecular Weight | 454.95 g/mol | N/A |
| Appearance | White solid | N/A |
| Solubility | DMSO: 30 mg/mL (65.94 mM) | N/A |
Sonication is recommended to aid dissolution in DMSO.
Mechanism of Action: 5-HT4 Receptor Signaling
This compound exerts its effects by binding to and partially activating the 5-HT4 receptor, a G-protein coupled receptor (GPCR). This activation primarily involves the Gs alpha subunit, leading to a cascade of intracellular events that modulate neuronal activity and smooth muscle function in the gut.
Caption: this compound activation of the 5-HT4 receptor signaling cascade.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage in Rodents
This protocol describes the preparation of a this compound suspension suitable for oral administration in mice and rats. Due to its poor water solubility, a co-solvent system is necessary.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), ACS grade or higher
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline
-
Sterile conical tubes (15 mL and 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose volume (typically 5-10 mL/kg for rodents).
-
Prepare the Vehicle: A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A recommended starting formulation is:
-
10% DMSO
-
40% PEG400
-
5% Tween 80
-
45% Saline
-
Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity. This vehicle composition may require optimization depending on the required this compound concentration.
-
-
Dissolve this compound in DMSO: a. Weigh the required amount of this compound powder and place it in a sterile conical tube. b. Add the calculated volume of DMSO to the tube. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution. Ensure a clear solution is formed.
-
Add Co-solvents and Surfactant: a. To the this compound-DMSO solution, add the calculated volume of PEG400. Vortex well. b. Add the calculated volume of Tween 80. Vortex until the solution is homogeneous.
-
Final Dilution with Saline: a. Slowly add the calculated volume of sterile saline to the mixture while vortexing continuously. b. The final solution may be a clear solution or a fine suspension. Ensure it is homogeneous before administration.
-
Storage: Prepare the dosing solution fresh on the day of use. If short-term storage is necessary, store at 2-8°C, protected from light, and re-vortex to ensure homogeneity before administration.
Protocol 2: Administration of this compound by Oral Gavage in Mice and Rats
This protocol outlines the standard procedure for administering the prepared this compound solution via oral gavage.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized gavage needles:
-
Mice: 18-20 gauge, 1.5-inch, curved, with a ball tip
-
Rats: 16-18 gauge, 2-3-inch, curved, with a ball tip
-
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint: a. Weigh the animal to determine the precise volume to be administered. b. Restrain the animal firmly but gently to prevent injury. For mice, scruff the neck and back to immobilize the head. For rats, a similar but firmer grip is required.
-
Gavage Needle Measurement: Before the first use on an animal of a specific size, measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark the needle to avoid over-insertion.
-
Administration: a. Draw the calculated volume of the this compound solution into the syringe. b. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. c. The needle should pass smoothly down the esophagus. If resistance is met, withdraw and reposition. Do not force the needle. d. Once the needle is correctly positioned, dispense the solution smoothly and steadily. e. Withdraw the needle gently, following the same path of insertion.
-
Post-Administration Monitoring: Observe the animal for a few minutes after administration for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.
Quantitative Data from Clinical Studies (Human)
While specific preclinical data on this compound is limited in publicly available literature, human clinical trial data provides insight into effective dosages and observed outcomes.
Table 1: Efficacy of this compound in Patients with IBS-C (4-Week Treatment)
| Dose Group | Change in Complete Spontaneous Bowel Movements (CSBMs) per week (from baseline) | Improvement in Abdominal Symptoms Score | Overall IBS Severity Index Score Reduction vs. Placebo |
| 1 mg | - | - | - |
| 4 mg | - | - | - |
| 12 mg | - | Improved | P = 0.048 |
| 40 mg | Increased (P = 0.040 vs. placebo) | Improved | P < 0.001 |
Data adapted from a Phase 2 clinical trial in patients with IBS-C.[2]
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single 40 mg Oral Dose)
| Population | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) |
| Young Adults | 2117.5 | ~1 | ~7 |
| Elderly | 2302.1 | ~1 | ~7 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life. Data from a study in healthy volunteers.[4][5]
Experimental Workflow Diagram
Caption: General workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Safety of 5-HT4 Receptor Agonist this compound for Irritable Bowel Syndrome with Constipation in a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, safety and metabolite profiling of this compound, a novel 5-HT4 receptor partial agonist, in healthy elderly and young subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for a Placebo-Controlled Trial of Minesapride in Functional Dyspepsia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functional dyspepsia (FD) is a common and often debilitating functional gastrointestinal disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain or burning, without evidence of structural disease to explain the symptoms.[1][2][3][4] One of the pathophysiological mechanisms implicated in FD is impaired gastric motility, including delayed gastric emptying and impaired gastric accommodation.[5][6][7] Prokinetic agents, which enhance gastrointestinal motility, are therefore a logical therapeutic option.[2][4][6][8]
Minesapride is a novel, high-affinity partial agonist of the serotonin 5-HT4 receptor.[9] Activation of 5-HT4 receptors on enteric neurons is known to facilitate the release of acetylcholine, a key neurotransmitter that stimulates gastrointestinal motility.[1][10][11] Clinical trials have demonstrated the prokinetic effects of this compound in the context of irritable bowel syndrome with constipation (IBS-C).[12][13] This document outlines a comprehensive experimental design for a placebo-controlled clinical trial to evaluate the efficacy and safety of this compound for the treatment of functional dyspepsia.
Signaling Pathway of this compound
This compound exerts its prokinetic effect through the activation of 5-HT4 receptors located on presynaptic terminals of cholinergic neurons in the enteric nervous system. This activation stimulates the Gs alpha subunit of the G-protein coupled receptor, leading to an increase in intracellular cyclic AMP (cAMP) via adenylyl cyclase. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that facilitate the release of acetylcholine (ACh) into the neuromuscular junction. The increased availability of ACh enhances smooth muscle contraction and promotes gastrointestinal motility.
Experimental Design and Protocols
Study Design
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study will be conducted.
Participant Selection
A total of 400 adult patients (aged 18-65 years) diagnosed with functional dyspepsia according to the Rome IV criteria will be recruited.
Inclusion Criteria:
-
Diagnosis of functional dyspepsia (both postprandial distress syndrome and epigastric pain syndrome subtypes).
-
Symptom duration of at least 6 months, with active symptoms in the last 3 months.
-
Willingness to provide informed consent and comply with study procedures.
Exclusion Criteria:
-
Evidence of organic, systemic, or metabolic diseases that could explain the symptoms.
-
Previous gastrointestinal surgery.
-
Use of medications that may affect gastrointestinal motility within 2 weeks of screening.
-
Pregnancy or lactation.
Intervention
-
Investigational Product: this compound (e.g., 20 mg and 40 mg tablets).
-
Control: Matching placebo tablets.
-
Dosing Regimen: One tablet taken orally once daily for 12 weeks.
Outcome Measures
Primary Efficacy Endpoint:
-
The proportion of responders, defined as patients who rate their overall dyspepsia symptoms as "significantly improved" on a 7-point Likert scale at week 12.
Secondary Efficacy Endpoints:
-
Change from baseline in the Gastroparesis Cardinal Symptom Index (GCSI) total and subscale scores at weeks 4, 8, and 12.[3][14][15][16]
-
Change from baseline in gastric emptying half-time (T1/2) as measured by scintigraphy at week 12.
-
Change from baseline in gastric accommodation volume as measured by SPECT imaging at week 12.[5][17][18][19]
-
Change from baseline in the Short-Form Nepean Dyspepsia Index (SF-NDI) for quality of life assessment.[20]
Safety Endpoints:
-
Incidence and severity of adverse events (AEs).
-
Changes in vital signs, electrocardiograms (ECGs), and clinical laboratory parameters.
Experimental Protocols
Gastric Emptying Scintigraphy
Objective: To quantitatively assess the rate of solid-phase gastric emptying.
Protocol:
-
Patient Preparation: Patients will fast overnight for at least 8 hours. Medications known to affect gastric motility will be withheld for at least 48 hours prior to the study.
-
Radiolabeled Meal: A standardized low-fat meal (e.g., 2 scrambled eggs labeled with 1 mCi of 99mTc-sulfur colloid, 2 slices of toast, and 120 mL of water) will be consumed within 10 minutes.
-
Imaging: Anterior and posterior planar images of the stomach will be acquired for 1 minute at 0, 1, 2, and 4 hours post-meal ingestion using a large-field-of-view gamma camera.
-
Data Analysis: Geometric mean of anterior and posterior counts will be used to correct for attenuation. The percentage of gastric retention at each time point will be calculated, and the gastric emptying half-time (T1/2) will be determined.
Gastric Accommodation SPECT Imaging
Objective: To measure the change in gastric volume in response to a meal.
Protocol:
-
Patient Preparation: Similar to the gastric emptying study, patients will fast overnight.
-
Radiotracer Administration: 15 minutes prior to meal ingestion, patients will receive an intravenous injection of 99mTc-pertechnetate.
-
Fasting Scan: A baseline SPECT scan of the stomach will be acquired.
-
Meal Ingestion: Patients will consume a standardized liquid nutrient meal (e.g., 300 kcal, 150 mL) within 5 minutes.
-
Postprandial Scan: A second SPECT scan will be acquired immediately after meal completion.
-
Data Analysis: 3D reconstruction of the SPECT images will be performed to calculate the intragastric volume during fasting and postprandial states. Gastric accommodation will be defined as the change in volume from the fasting to the postprandial state.[5][18][19]
Data Presentation
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound 20 mg (n=133) | This compound 40 mg (n=134) | Placebo (n=133) | Total (N=400) |
| Age (years), mean (SD) | ||||
| Gender, n (%) | ||||
| Male | ||||
| Female | ||||
| FD Subtype, n (%) | ||||
| PDS | ||||
| EPS | ||||
| GCSI Total Score, mean (SD) | ||||
| Gastric Emptying T1/2 (min), mean (SD) | ||||
| Gastric Accommodation (mL), mean (SD) |
Table 2: Primary and Secondary Efficacy Outcomes at Week 12
| Outcome | This compound 20 mg | This compound 40 mg | Placebo | p-value |
| Primary Endpoint | ||||
| Overall Symptom Responders, n (%) | ||||
| Secondary Endpoints | ||||
| Change in GCSI Total Score, mean (SD) | ||||
| Change in Gastric Emptying T1/2 (min), mean (SD) | ||||
| Change in Gastric Accommodation (mL), mean (SD) | ||||
| Change in SF-NDI Score, mean (SD) |
Table 3: Summary of Treatment-Emergent Adverse Events
| Adverse Event | This compound 20 mg (n=133) | This compound 40 mg (n=134) | Placebo (n=133) |
| Any AE, n (%) | |||
| Diarrhea, n (%) | |||
| Nausea, n (%) | |||
| Headache, n (%) | |||
| Abdominal Pain, n (%) | |||
| Serious AEs, n (%) |
Statistical Analysis
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population. The proportion of responders in each treatment group will be compared using a Chi-square test. Continuous secondary endpoints will be analyzed using an analysis of covariance (ANCOVA) with baseline values as a covariate. Safety data will be summarized descriptively. A p-value of <0.05 will be considered statistically significant.
References
- 1. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prokinetics for Functional Dyspepsia: A Systematic Review and Meta-Analysis of Randomized Control Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a patient-assessed gastroparesis symptom severity measure: the Gastroparesis Cardinal Symptom Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Gastric Accommodation by SPECT [jnmjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Gastric accommodation assessed by ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prokinetics for the treatment of functional dyspepsia: Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Serotonin Signaling in the Gastrointestinal Tract: Functions, dysfunctions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of a patient‐assessed gastroparesis symptom severity measure: the Gastroparesis Cardinal Symptom Index | Semantic Scholar [semanticscholar.org]
- 15. heartburntucson.com [heartburntucson.com]
- 16. Gastroparesis Cardinal Symptom Index (GCSI): development and validation of a patient reported assessment of severity of gastroparesis symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Simplifying the Measurement of Gastric Accommodation using SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Minesapride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Minesapride.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor aqueous solubility of this compound?
Q2: What are the initial steps to consider when encountering solubility issues with this compound?
When facing solubility challenges, a systematic approach is recommended. The initial steps should involve physicochemical characterization and the exploration of simple formulation strategies. This includes determining the pH-solubility profile and evaluating the effect of common co-solvents.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during the solubilization of this compound.
Issue 1: this compound precipitates out of my aqueous buffer.
Possible Cause: The pH of your buffer may not be optimal for this compound solubility. Like many compounds with amine groups, the solubility of this compound is likely pH-dependent.
Troubleshooting Steps:
-
Determine the pH-Solubility Profile: A fundamental step is to understand how pH affects the solubility of this compound.
-
Adjust the pH of the Solution: Based on the profile, adjust the pH of your aqueous solution to a range where this compound exhibits higher solubility.
Experimental Protocol: pH-Solubility Profile Determination
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., HCl for pH 2, acetate buffers for pH 4-5, phosphate buffers for pH 6-8, and borate buffers for pH 9-10).
-
Equilibration: Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Collect the supernatant, filter it through a suitable syringe filter (e.g., 0.22 µm), and dilute it appropriately.
-
Quantification: Analyze the concentration of dissolved this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation: Hypothetical pH-Solubility Profile of this compound
| pH | Solubility (µg/mL) |
| 2.0 | 550.8 |
| 4.0 | 120.3 |
| 6.0 | 15.2 |
| 7.0 | 10.1 |
| 7.4 | 12.5 |
| 8.0 | 25.7 |
| 10.0 | 85.4 |
Workflow for pH-Solubility Profiling
Caption: Workflow for determining the pH-solubility profile of this compound.
Issue 2: Adjusting the pH is not sufficient or is incompatible with my experimental system.
Possible Cause: The intrinsic solubility of the un-ionized form of this compound may be very low, or the required pH for solubilization may be unsuitable for the intended application (e.g., cell-based assays).
Troubleshooting Steps:
-
Utilize Co-solvents: Introduce a water-miscible organic solvent to the aqueous solution to increase the solubility.[3]
-
Employ Cyclodextrins: Use cyclodextrins to form inclusion complexes with this compound, thereby enhancing its aqueous solubility.[4]
Experimental Protocol: Co-solvent Solubility Enhancement
-
Co-solvent Selection: Choose common, biocompatible co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400.
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of the selected co-solvent (e.g., 5%, 10%, 20%, 40% v/v).
-
Solubility Determination: Determine the solubility of this compound in each co-solvent mixture using the shake-flask method described previously.
Data Presentation: Hypothetical Solubility of this compound in Co-solvent Systems
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| None | 0 | 10.1 |
| Ethanol | 10 | 45.3 |
| 20 | 150.8 | |
| Propylene Glycol | 10 | 60.2 |
| 20 | 210.5 | |
| PEG 400 | 10 | 85.1 |
| 20 | 320.9 |
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Cyclodextrin Selection: Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its ability to solubilize a wide range of hydrophobic compounds.[4]
-
Phase Solubility Study: Prepare aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-10% w/v).
-
Equilibration and Analysis: Add an excess of this compound to each solution and determine its solubility as described in the pH-solubility protocol.
Data Presentation: Hypothetical Phase Solubility Diagram of this compound with HP-β-CD
| HP-β-CD (% w/v) | This compound Solubility (µg/mL) |
| 0 | 10.1 |
| 1 | 55.6 |
| 2 | 110.2 |
| 5 | 275.9 |
| 10 | 551.3 |
Logical Flow for Solubility Enhancement Strategy
References
Technical Support Center: Minesapride Efficacy in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in the efficacy of Minesapride (also known as DSP-6952) in animal models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, orally available partial agonist with a high affinity for the serotonin 5-HT4 receptor.[1][2] Its primary mechanism of action is to stimulate 5-HT4 receptors, which are crucial in regulating gastrointestinal motility. By acting as an agonist, this compound enhances gastrointestinal motility and transit.[3]
Q2: In which animal models has this compound shown efficacy?
This compound has demonstrated prokinetic effects in various preclinical models, including:
-
Normal animals: It enhances gastric motility and induces colonic giant migrating contractions (GMCs) in conscious dogs, and increases fecal wet weight in mice without causing diarrhea.[1]
-
Drug-induced constipation models: It effectively reverses the delay in whole-gut transit in both atonic (clonidine-induced) and spastic (morphine-induced) constipation models in mice.[1]
-
Visceral hypersensitivity models: this compound has been shown to inhibit visceral hypersensitivity, a key feature of irritable bowel syndrome (IBS).[1]
Q3: What are the potential reasons for observing a lack of efficacy or high variability with this compound in my animal model?
Variability in the efficacy of this compound can arise from several factors:
-
Animal Model Selection: The choice of constipation model is critical. Efficacy may differ between models of atonic versus spastic constipation.[1] Additionally, stress-induced models of visceral hypersensitivity can have inherent variability.[4]
-
Species and Strain Differences: The distribution and density of 5-HT4 receptors can vary between species and even strains of rodents, potentially affecting drug response.
-
Dosage and Administration: Inappropriate dosage, incorrect route of administration, or issues with the drug's formulation can all lead to a lack of efficacy. Oral administration (p.o. or i.g.) has been shown to be effective in preclinical studies.[1]
-
Pharmacokinetics: this compound is rapidly absorbed.[3] Factors influencing its absorption and metabolism, such as diet and gut microbiome, could contribute to variable exposure and, consequently, variable efficacy.
-
Partial Agonism: As a partial agonist, the maximal effect of this compound may be lower than that of a full 5-HT4 agonist. This characteristic, however, also contributes to its favorable safety profile.[2]
Troubleshooting Guide
Issue: No significant prokinetic effect observed in a rodent model of constipation.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dose | Ensure the dose is within the effective range reported in the literature (e.g., 0.3 - 10 mg/kg, p.o. in mice).[1] Perform a dose-response study to determine the optimal dose for your specific model and strain. |
| Incorrect Animal Model | The mechanism of constipation in your model may not be responsive to 5-HT4 agonism. This compound has shown efficacy in both atonic (clonidine-induced) and spastic (morphine-induced) models.[1] Consider which of these better reflects the clinical condition you are modeling. |
| Route of Administration | Confirm that the oral gavage was successful and the compound was delivered to the stomach. For compounds with potential absorption issues, consider alternative formulations. |
| Animal Strain and Sex | There may be strain- or sex-specific differences in 5-HT4 receptor expression or drug metabolism. Review the literature for data on the strain you are using. If unavailable, consider a pilot study to compare responses between strains or sexes. |
| Diet and Microbiome | The composition of the gut microbiota can influence gastrointestinal motility and drug metabolism. Ensure a consistent diet and consider the potential impact of the microbiome on your experimental outcomes. |
Issue: High variability in visceral pain measurements.
| Potential Cause | Troubleshooting Steps |
| Stress-Induced Variability | Models of visceral hypersensitivity are often sensitive to environmental stressors.[4] Ensure consistent and minimal handling of the animals, and acclimatize them properly to the experimental setup. |
| Measurement Technique | The method for assessing visceral pain (e.g., colorectal distension) requires precision.[4] Ensure that the procedure is performed consistently across all animals and by all experimenters. |
| Baseline Sensitivity | Animals may have different baseline levels of visceral sensitivity.[5] Ensure proper randomization of animals into treatment groups and consider measuring baseline sensitivity before drug administration. |
Quantitative Data
Table 1: In Vivo Efficacy of this compound (DSP-6952) in Animal Models
| Animal Model | Species | Dose Range (Route) | Effect | Reference |
| Clonidine-induced delayed transit | Mouse | ED50 = 0.429 mg/kg (p.o.) | Improved whole-gut transit | [1] |
| Morphine-induced delayed transit | Mouse | ED50 = 0.310 mg/kg (p.o.) | Improved whole-gut transit | [1] |
| Colonic Transit Rate | Guinea Pig | 3-10 mg/kg (i.g.) | Significantly enhanced colonic transit | [1] |
| Colonic Giant Migrating Contractions | Dog | ED50 = 1.56 mg/kg | Induced GMCs associated with defecation | [1] |
Table 2: Pharmacological Profile of this compound (DSP-6952)
| Parameter | Value | Assay | Reference |
| Binding Affinity (Ki) | 51.9 nM | 5-HT4(b) receptor | [2] |
| Functional Activity (EC50) | 271.6 nM | Contraction in isolated guinea pig colon | [2] |
| Intrinsic Activity | 57% | Contraction in isolated guinea pig colon | [2] |
Experimental Protocols
Protocol: Morphine-Induced Constipation Model in Mice
This protocol is a generalized procedure based on the model in which this compound has shown efficacy.[1]
-
Animals: Male ICR mice (or other suitable strain), 8-10 weeks old.
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Fasting: Fast mice for 12-18 hours before the experiment, with free access to water.
-
Drug Preparation:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Prepare morphine hydrochloride in saline.
-
-
Experimental Procedure:
-
Administer this compound or vehicle orally (p.o.) to the respective groups of mice.
-
30 minutes after this compound/vehicle administration, administer morphine hydrochloride (e.g., 5 mg/kg, s.c.) to induce constipation.
-
Immediately after morphine administration, administer a charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic) orally.
-
30 minutes after the charcoal meal administration, euthanize the mice by cervical dislocation.
-
Carefully dissect the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
-
Data Analysis:
-
Calculate the intestinal transit rate as: (distance traveled by charcoal / total length of small intestine) x 100%.
-
Compare the intestinal transit rates between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Visualizations
References
- 1. DSP-6952, a novel 5-HT4 receptor partial agonist, inhibits visceral hypersensitivity and ameliorates gastrointestinal dysfunction in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro pharmacology and non-clinical cardiovascular safety studies of a novel 5-HT4 receptor agonist, DSP-6952 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage of Minesapride for maximum therapeutic effect
Disclaimer
Please be advised that "Minesapride" is not a recognized or publicly documented pharmaceutical compound. The following technical support center, including all associated data, experimental protocols, and signaling pathways, has been generated as a comprehensive, illustrative example based on a fictional molecule to fulfill the structural and content requirements of the user's request. The information provided herein is for demonstrative purposes only and should not be used for actual scientific research or clinical applications.
This compound Technical Support Center
Welcome to the technical support hub for this compound, a selective 5-HT₇ receptor agonist designed for investigational use in cognitive enhancement research. This resource provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing the dosage of this compound for maximum therapeutic effect in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the 5-HT₇ serotonin receptor. Upon binding, it initiates a Gs-alpha subunit-mediated signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA). This pathway is believed to play a crucial role in modulating synaptic plasticity and neuronal function, which are key to its potential pro-cognitive effects.
Q2: What is the recommended starting dose for in vivo rodent studies?
A2: For initial in vivo experiments in mice, a starting dose of 1 mg/kg administered intraperitoneally (IP) is recommended. This recommendation is based on pharmacokinetic and dose-ranging studies that have established a favorable balance between receptor occupancy and off-target effects at this concentration. However, the optimal dose may vary depending on the specific animal model and experimental endpoint.
Q3: How should I prepare this compound for in vitro and in vivo use?
A3: For in vitro assays, this compound can be dissolved in DMSO to create a 10 mM stock solution, which can then be further diluted in your assay buffer. For in vivo administration, a common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. It is crucial to ensure complete dissolution and to prepare fresh solutions daily to maintain compound stability.
Q4: What are the known off-target effects of this compound at higher concentrations?
A4: While this compound is highly selective for the 5-HT₇ receptor, at concentrations significantly exceeding the recommended therapeutic window (e.g., >10 mg/kg in vivo), it may exhibit weak affinity for the 5-HT₁ₐ and 5-HT₂ₐ receptors. This can potentially lead to confounding effects on locomotor activity and anxiety-like behaviors in animal models.
Troubleshooting Guides
Issue 1: High variability in in vitro functional assay results.
-
Possible Cause 1: Compound Precipitation.
-
Solution: Ensure that the final concentration of DMSO in your assay medium does not exceed 0.1%, as higher concentrations can lead to compound precipitation. Visually inspect solutions for any particulate matter before use.
-
-
Possible Cause 2: Cell Line Instability.
-
Solution: Regularly perform cell line authentication (e.g., STR profiling) to ensure the genetic integrity of your cell line. Also, ensure that cells are not passaged too many times, as this can lead to phenotypic drift and altered receptor expression levels.
-
-
Possible Cause 3: Inconsistent Assay Conditions.
-
Solution: Standardize all assay parameters, including incubation times, temperature, and cell seeding density. Use a consistent lot of reagents, particularly serum, as batch-to-batch variability can significantly impact results.
-
Issue 2: Lack of expected pro-cognitive effects in a mouse model of cognitive impairment.
-
Possible Cause 1: Inadequate Bioavailability.
-
Solution: Verify the route of administration and vehicle used. For oral administration, bioavailability may be lower, necessitating a higher dose. Consider conducting a pilot pharmacokinetic study to determine the plasma and brain concentrations of this compound in your specific animal model.
-
-
Possible Cause 2: Suboptimal Dosing Regimen.
-
Solution: The timing of drug administration relative to behavioral testing is critical. The pro-cognitive effects of this compound may be most prominent when the compound is administered 30-60 minutes prior to the test. A dose-response study is highly recommended to identify the optimal dose for your specific model.
-
-
Possible Cause 3: Model-Specific Insensitivity.
-
Solution: The underlying pathology of your chosen cognitive impairment model may not be responsive to 5-HT₇ receptor agonism. Consider testing this compound in an alternative model or investigating downstream markers of target engagement (e.g., hippocampal cAMP levels) to confirm that the drug is reaching its target and eliciting a biological response.
-
Quantitative Data Summary
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Description |
| Receptor Binding Affinity (Ki) | ||
| 5-HT₇ (human, recombinant) | 1.2 nM | Measures the affinity of this compound for the target receptor. |
| 5-HT₁ₐ (human, recombinant) | 250 nM | Measures affinity for a common off-target serotonin receptor. |
| 5-HT₂ₐ (human, recombinant) | 480 nM | Measures affinity for another common off-target serotonin receptor. |
| Functional Potency (EC₅₀) | ||
| cAMP Accumulation Assay | 5.8 nM | Measures the concentration for 50% maximal response in a key signaling pathway. |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice (1 mg/kg, IP)
| Parameter | Value | Description |
| Tₘₐₓ (Plasma) | 0.5 hours | Time to reach maximum plasma concentration. |
| Cₘₐₓ (Plasma) | 150 ng/mL | Maximum observed plasma concentration. |
| Half-life (t½) | 2.1 hours | Time for the plasma concentration to reduce by half. |
| Brain:Plasma Ratio | 1.8 | Indicates the ability of this compound to cross the blood-brain barrier. |
Key Experimental Protocols
Protocol 1: cAMP Accumulation Assay
-
Cell Culture: Plate HEK293 cells stably expressing the human 5-HT₇ receptor in 96-well plates and grow to 80-90% confluency.
-
Assay Preparation: Wash cells with serum-free medium and then incubate with 1 mM IBMX (a phosphodiesterase inhibitor) for 30 minutes at 37°C to prevent cAMP degradation.
-
Compound Addition: Add varying concentrations of this compound (from 1 pM to 10 µM) to the wells and incubate for 15 minutes at 37°C.
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.
-
cAMP Quantification: Measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Protocol 2: Morris Water Maze for Cognitive Assessment in Mice
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (22 ± 1°C) containing a hidden escape platform (10 cm diameter) submerged 1 cm below the surface.
-
Acclimation: Handle the mice for 5 minutes daily for 3 days prior to the experiment.
-
Drug Administration: Administer this compound (e.g., 0.1, 1, or 5 mg/kg, IP) or vehicle 30 minutes before the first trial of each day.
-
Acquisition Phase: Conduct 4 trials per day for 5 consecutive days. For each trial, gently place the mouse in the water at one of four randomized starting positions. Allow the mouse to search for the platform for 60 seconds. If the mouse finds the platform, allow it to remain there for 15 seconds. If not, guide it to the platform.
-
Data Collection: Record the escape latency (time to find the platform) and path length using an automated video tracking system.
-
Probe Trial: On day 6, remove the platform and allow each mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Analyze escape latency data using a two-way repeated measures ANOVA. Analyze probe trial data using a one-way ANOVA.
Visualizations
Troubleshooting unexpected side effects of Minesapride in experiments
Welcome to the technical support center for Minesapride experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected side effects and challenges during their in-vitro and in-vivo experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective partial agonist for the 5-hydroxytryptamine 4 (5-HT4) receptor.[1][2][3][4] Its high affinity for this receptor subtype leads to the enhancement of gastrointestinal motility.[4] This prokinetic effect is the basis for its investigation as a treatment for conditions like irritable bowel syndrome with constipation (IBS-C).[1][2]
Q2: What are the most commonly reported side effects in clinical trials?
The most frequently observed treatment-emergent adverse event in human clinical trials is mild diarrhea.[1][2][3][5] Other reported side effects, though less common, include nasopharyngitis and a mild increase in blood creatine phosphokinase.[6] Overall, this compound has been found to be safe and well-tolerated in these studies.[1][2][3][5]
Q3: We are observing significant off-target effects in our cell-based assays. What could be the cause?
While this compound is known for its high selectivity for the 5-HT4 receptor, unexpected off-target effects in in-vitro systems could arise from several factors:
-
High Concentrations: Ensure that the concentrations of this compound used are within the experimentally validated range. Supra-physiological concentrations can sometimes lead to non-specific binding and activation of other receptors.
-
Cell Line Specificity: The expression profile of receptors can vary significantly between different cell lines. It is crucial to characterize the specific 5-HT receptor subtypes expressed in your experimental model.
-
Compound Purity: Verify the purity of your this compound batch. Impurities could be responsible for the observed off-target activity.
Q4: Our animal models are exhibiting signs of cardiovascular effects, which is unexpected. How should we investigate this?
Pre-clinical safety studies of this compound have shown no significant affinity for the hERG potassium channels, which are often associated with cardiac arrhythmias.[2] Additionally, it has not demonstrated contractile responses in isolated coronary arteries.[2] However, if you observe unexpected cardiovascular phenomena, consider the following troubleshooting steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to determine if the observed effects are dose-dependent.
-
Hemodynamic Monitoring: Implement continuous hemodynamic monitoring (e.g., blood pressure, heart rate) in your animal models to precisely characterize the cardiovascular changes.
-
Rule out Confounding Factors: Anesthetics, surgical stress, and other experimental manipulations can independently influence cardiovascular parameters. Ensure your control groups are appropriately designed to account for these variables. A slight increase in heart rate has been noted in some clinical studies with 5-HT4 agonists, but this has not been linked to major adverse cardiovascular events.[3]
Troubleshooting Guides
Issue 1: Inconsistent Prokinetic Effects in Gut Motility Assays
Symptoms:
-
High variability in gastric emptying or intestinal transit times between subjects.
-
Lack of a clear dose-response relationship.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Animal Stress | Acclimatize animals to handling and experimental procedures to minimize stress-induced alterations in gut motility. |
| Dietary Inconsistencies | Standardize the diet and fasting period for all animals before the experiment. Ensure consistent access to water. |
| Vehicle Effects | The vehicle used to dissolve this compound may have its own effects on gut motility. Run a vehicle-only control group to assess any baseline effects. |
| Circadian Rhythm | Gut motility can vary throughout the day. Conduct experiments at the same time each day to minimize variability due to circadian rhythms. |
Issue 2: Unexpected Neurological or Behavioral Changes in Animal Models
Symptoms:
-
Altered locomotor activity.
-
Anxiety-like behaviors.
-
Changes in feeding or drinking behavior not directly attributable to prokinetic effects.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Central Nervous System (CNS) Penetration | Although designed for peripheral action, assess the brain-to-plasma concentration ratio of this compound in your animal model to determine the extent of CNS penetration. |
| Serotonergic System Modulation | The serotonergic system plays a crucial role in regulating mood and behavior. The observed effects could be an indirect consequence of modulating 5-HT4 receptors. Consider conducting behavioral assays specifically designed to assess anxiety and locomotion (e.g., open field test, elevated plus maze). |
| Off-Target Receptor Interaction | While selective, at higher concentrations, interactions with other serotonin receptor subtypes in the CNS cannot be entirely ruled out. Perform receptor binding assays to screen for potential off-target interactions. |
Data from Clinical Trials
The following tables summarize data from clinical studies on this compound, providing a reference for expected dose-dependent effects and adverse event rates.
Table 1: Efficacy of this compound in Patients with IBS-C (Phase II Study)
| Treatment Group | N | FDA Composite Responder Rate (%) |
| Placebo | 103 | 13.6 |
| This compound 10 mg | 103 | 13.6 |
| This compound 20 mg | 104 | 19.2 |
| This compound 40 mg | 101 | 14.9 |
| Data from a 12-week, double-blind, placebo-controlled study.[5] |
Table 2: Treatment-Emergent Adverse Events (AEs)
| Treatment Group | N | Any AE (%) | Diarrhea (%) | Nasopharyngitis (%) |
| Placebo | 35 | 60.0 | 37.1 | 11.4 |
| This compound 1 mg | 36 | 36.1 | 27.8 | 5.6 |
| This compound 4 mg | 33 | 66.7 | 57.6 | Not Reported |
| This compound 12 mg | 35 | 57.1 | 45.7 | Not Reported |
| This compound 40 mg | 36 | 61.1 | 41.7 | Not Reported |
| Data from a Phase 2 study in patients with IBS-C.[1][6] |
Experimental Protocols
Key Experiment: Evaluation of Gastric Emptying in Rats
This protocol provides a general framework for assessing the prokinetic effects of this compound on gastric emptying.
-
Animal Preparation:
-
Use male Wistar rats (200-250g).
-
House animals in a controlled environment (12h light/dark cycle, 22±2°C).
-
Fast animals for 18-24 hours with free access to water before the experiment.
-
-
Drug Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound or vehicle orally via gavage at the desired doses.
-
-
Test Meal:
-
30 minutes after drug administration, provide a standardized test meal. A common test meal consists of a non-absorbable marker, such as phenol red, mixed with a nutrient base.
-
-
Measurement of Gastric Emptying:
-
At a predetermined time point after the test meal (e.g., 20 minutes), euthanize the animals.
-
Clamp the pylorus and cardia to isolate the stomach.
-
Harvest the stomach and measure the amount of phenol red remaining.
-
Gastric emptying is calculated as: (1 - (Amount of phenol red in stomach / Average amount of phenol red in control stomachs at time 0)) * 100.
-
Visualizations
Signaling Pathway of this compound
References
- 1. Efficacy and Safety of 5-HT4 Receptor Agonist this compound for Irritable Bowel Syndrome with Constipation in a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prokinetic agent - Wikipedia [en.wikipedia.org]
- 5. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
Technical Support Center: Ensuring the Long-Term Stability of Minesapride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues of Minesapride during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: The long-term stability of this compound, a substituted benzamide, can be influenced by several factors, including temperature, humidity, light exposure, and the pH of the formulation.[1] The presence of oxidizing agents can also contribute to its degradation.[2] As a benzamide with amide and ether linkages, this compound is susceptible to hydrolysis and oxidation.[3]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, the two primary degradation pathways for this compound are likely hydrolysis and oxidation.
-
Hydrolysis: The amide bond in the this compound molecule can be susceptible to cleavage, especially in the presence of acidic or alkaline conditions, leading to the formation of inactive metabolites.[3]
-
Oxidation: The molecule may also be prone to oxidation, which can be initiated by atmospheric oxygen or the presence of peroxides. This process can be catalyzed by transition metals.[2]
Q3: Are there any recommended stabilizing agents for this compound formulations?
-
Antioxidants: To prevent oxidative degradation, the inclusion of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid may be beneficial.
-
Chelating Agents: To mitigate the catalytic effect of metal ions on oxidation, chelating agents like ethylenediaminetetraacetic acid (EDTA) can be effective.[4] EDTA has been shown to stabilize compounds with acetamido groups.[4]
-
Buffering Agents: Maintaining an optimal pH is crucial to prevent acid or base-catalyzed hydrolysis. The use of appropriate buffer systems (e.g., phosphate or citrate buffers) can help maintain the desired pH range.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency | Chemical degradation of this compound. | 1. Verify storage conditions (temperature and humidity). 2. Analyze for the presence of degradation products using a stability-indicating HPLC method. 3. Consider the addition of appropriate stabilizing agents (antioxidants, chelating agents) to the formulation. |
| Change in Physical Appearance (e.g., color change) | Oxidative degradation or formation of impurities. | 1. Protect the sample from light. 2. Store under an inert atmosphere (e.g., nitrogen) to minimize oxidation. 3. Characterize the impurities using techniques like LC-MS to understand the degradation pathway. |
| pH Shift in Liquid Formulations | Degradation leading to acidic or basic byproducts. | 1. Incorporate a suitable buffering agent to maintain a stable pH. 2. Monitor the pH of the formulation at regular intervals during stability studies. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[5]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
2. Mobile Phase and Gradient:
-
A gradient elution is often necessary to separate the parent drug from its degradation products. A common mobile phase combination is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[3] The gradient program should be optimized to achieve adequate resolution.
3. Method Validation:
-
The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating.[6] This involves forced degradation studies.
4. Forced Degradation Studies:
-
Subject this compound solution to various stress conditions to intentionally generate degradation products.[3][6]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours.
-
Photodegradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples by the developed HPLC method to ensure that all degradation product peaks are well-separated from the parent this compound peak.
Protocol 2: Long-Term Stability Study
This protocol describes a typical long-term stability study to evaluate the shelf-life of a this compound formulation.
1. Storage Conditions:
-
Store samples of the this compound formulation in the intended final packaging at controlled long-term storage conditions, typically 25°C ± 2°C / 60% RH ± 5% RH.[1]
-
Accelerated stability testing at 40°C ± 2°C / 75% RH ± 5% RH can be conducted to predict long-term stability.[1]
2. Testing Intervals:
-
Test the samples at predetermined time points. For a 24-month study, typical intervals are 0, 3, 6, 9, 12, 18, and 24 months.[7]
3. Analytical Tests:
-
At each time point, perform the following tests:
-
Appearance: Visual inspection for any physical changes.[8]
-
Assay: Quantification of this compound content using the validated stability-indicating HPLC method.
-
Related Substances: Quantification of any degradation products.
-
pH (for liquid formulations).
-
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. japsonline.com [japsonline.com]
- 8. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
Technical Support Center: Minimizing the Placebo Effect in Minesapride Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the placebo effect in clinical trials of Minesapride, a 5-HT4 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the typical placebo response rate in clinical trials for Irritable Bowel Syndrome with Constipation (IBS-C), the target indication for this compound?
A1: The placebo response rate in IBS-C clinical trials can be substantial and highly variable. Meta-analyses have shown that the pooled placebo response rate can range from 16% to over 40%, depending on the study design and endpoints used.[1][2] For instance, a 2021 meta-analysis reported a pooled placebo response rate of 27.3% for global improvement and 17.9% for the composite FDA endpoint in IBS trials.[3][4] In a specific phase 2b trial of this compound for IBS-C, the placebo response rate for the FDA composite endpoint was 13.6%.[5][6]
Q2: How does the mechanism of action of this compound, a 5-HT4 receptor agonist, relate to the placebo effect?
A2: this compound stimulates 5-HT4 receptors in the gastrointestinal tract, which promotes the release of acetylcholine and enhances gut motility. The placebo effect, on the other hand, is a complex psycho-neurobiological phenomenon that can be mediated by various neurotransmitter systems, including the endogenous opioid and dopamine systems. While this compound has a distinct pharmacological target, the subjective nature of IBS-C symptoms (e.g., abdominal pain, bloating, and stool consistency) makes clinical trials susceptible to placebo effects driven by patient expectation, conditioning, and the therapeutic environment.
Q3: What are the primary strategies to minimize the placebo effect in a this compound clinical trial?
A3: The primary strategies can be categorized into three main areas:
-
Study Design and Protocol Optimization: Implementing specific trial designs like a placebo run-in period or a Sequential Parallel Comparison Design (SPCD) can help identify and manage placebo responders.[7][8][9]
-
Patient and Investigator Training: Educating both participants and study staff on the nature of the placebo effect and proper symptom reporting can significantly reduce bias.[10][11]
-
Minimizing External Influences: Standardizing interactions between staff and patients and managing patient expectations are crucial.
Troubleshooting Guides: Experimental Protocols
Issue 1: High variability and suspected high placebo response in initial patient screening.
Troubleshooting Protocol: Placebo Run-in Period
A placebo run-in period is a phase before randomization where all eligible participants receive a placebo. This helps to identify and exclude subjects who show a significant improvement on placebo alone, thereby enriching the study population with true non-responders.
Detailed Methodology:
-
Patient Screening and Enrollment: Screen patients based on the inclusion and exclusion criteria for the this compound trial.
-
Single-Blind Placebo Administration: Following informed consent, all enrolled participants enter a single-blind treatment phase where they receive a placebo that is identical in appearance, taste, and packaging to the active this compound capsules.
-
Duration: The recommended duration for the run-in period in IBS trials is at least two weeks.[3][4]
-
Symptom Monitoring: Participants will complete daily electronic diaries to record IBS-C symptoms, including stool frequency, stool consistency (using the Bristol Stool Form Scale), and abdominal pain severity (using a 0-10 Numeric Rating Scale).
-
Pre-defined Responder Criteria: Establish clear and objective criteria for what constitutes a "placebo responder." For an IBS-C trial, this could be defined as a patient who reports a ≥30% reduction in the weekly average of the worst daily abdominal pain score and an increase of at least one complete spontaneous bowel movement per week from baseline for at least one of the two weeks of the run-in period.
-
Exclusion of Placebo Responders: At the end of the run-in period, participants who meet the pre-defined responder criteria are excluded from randomization into the main trial.
-
Randomization: Participants who did not meet the placebo responder criteria are then randomized to receive either this compound or a placebo in the double-blind phase of the trial.
Issue 2: Difficulty in demonstrating a statistically significant difference between this compound and placebo due to a high placebo response in the main trial.
Troubleshooting Protocol: Sequential Parallel Comparison Design (SPCD)
The SPCD is a two-stage design that can increase the statistical power of a trial by re-randomizing placebo non-responders from the first stage. This design can reduce the required sample size by 20-50% compared to a conventional parallel design.[9]
Detailed Methodology:
-
Stage 1:
-
Randomization: Randomize participants into two groups: one receiving this compound and the other receiving a placebo. An unbalanced randomization (e.g., 2:1 placebo to active) can be used to increase the pool of placebo non-responders.
-
Treatment Duration: The typical duration for each stage is 6-12 weeks.
-
Data Collection: Collect efficacy data throughout Stage 1.
-
Identification of Placebo Non-Responders: At the end of Stage 1, identify participants in the placebo group who did not meet the pre-defined responder criteria.
-
-
Stage 2:
-
Re-randomization: Participants from the placebo group who were identified as non-responders in Stage 1 are re-randomized to receive either this compound or a placebo for the duration of Stage 2. Participants who were in the this compound group in Stage 1 continue on their assigned treatment.
-
Blinding: Both participants and investigators remain blinded to the treatment allocation.
-
Data Collection: Collect efficacy data throughout Stage 2.
-
-
Statistical Analysis: The final analysis pools the data from both stages. The treatment effect is estimated by combining the comparison of this compound versus placebo in Stage 1 with the comparison of this compound versus placebo in the placebo non-responders from Stage 2.
Data Presentation: Impact of Study Design on Placebo Response
| Study Design Feature | Placebo Response Rate (Global Improvement Endpoint) | Reference |
| Run-in Period ≤ 2 weeks | Increased Pooled Placebo Response Rate | [3][4] |
| Run-in Period > 2 weeks | Lower Pooled Placebo Response Rate | [3][4] |
| Parallel Design | Higher Pooled Placebo Response Rate | [3][4] |
| Intervention | Placebo Responder Rate (Pain Reduction ≥30%) | p-value | Reference |
| Standard Clinical Trial Protocol | 38.0% | [11] | |
| Protocol with Patient & Staff Training | 19.1% | 0.003 | [11] |
Mandatory Visualizations
This compound (5-HT4 Receptor Agonist) Signaling Pathway
Caption: Signaling pathway of this compound, a 5-HT4 receptor agonist.
Experimental Workflow to Minimize Placebo Effect
Caption: Clinical trial workflow incorporating placebo minimization strategies.
Factors Contributing to the Placebo Effect
Caption: Key factors that contribute to the placebo effect in clinical trials.
References
- 1. The placebo effect in irritable bowel syndrome trials: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The placebo response rate in pharmacological trials in patients with irritable bowel syndrome: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cognivia.com [cognivia.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. mgh-ctni.org [mgh-ctni.org]
- 10. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Refinement of surgical procedures for studying Minesapride in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing Minesapride in in vivo studies. The following information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems that may arise during in vivo experiments with this compound, particularly those involving surgical procedures for central nervous system (CNS) administration in rodent models.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High mortality rate post-surgery | Anesthesia overdose, excessive bleeding, hypothermia, infection. | - Monitor anesthesia depth closely. - Use a heating pad to maintain body temperature.[1] - Ensure sterile surgical technique. - Apply gentle pressure to control bleeding. |
| Inconsistent drug effects | Incorrect injection site, leakage of the injected solution, incorrect dosage. | - Practice injections to ensure consistent placement.[2] - Use a stereotaxic frame for precise targeting. - Inject slowly and leave the needle in place for a minute post-injection to prevent backflow.[2][3] - Verify dosage calculations and solution concentration. |
| No observable drug effect | Inactive compound, incorrect route of administration for the desired effect, insufficient dosage. | - Check the expiration date and storage conditions of this compound. - For CNS effects, ensure direct administration via methods like intracerebroventricular (ICV) injection.[4] - Perform a dose-response study to determine the optimal effective dose. |
| Animal showing signs of pain or distress post-surgery | Inadequate analgesia, infection, surgical complications. | - Administer appropriate pre-operative and post-operative analgesics. - Monitor the animal for signs of infection (redness, swelling, discharge) and treat accordingly. - Consult with a veterinarian if signs of distress persist. |
| Blockage of infusion cannula | Tissue clogging, precipitation of the drug solution. | - Ensure the cannula is properly implanted and patent before infusion. - Filter the drug solution before loading it into the infusion pump. - If a blockage occurs, the cannula may need to be replaced. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, high-affinity partial agonist for the 5-hydroxytryptamine 4 (5-HT4) receptor.[5][6][7] Its primary application under investigation is for the treatment of irritable bowel syndrome with predominant constipation (IBS-C) and functional constipation.[6][8] As a sulpiride derivative, it falls under the category of serotonergic agents.[5]
Q2: What are the common surgical procedures for studying the central effects of this compound in rodents?
A2: To study the central effects of drugs like this compound and bypass the blood-brain barrier, intracerebroventricular (ICV) injection is a common and effective method.[4] This technique involves delivering the substance directly into the cerebral ventricles. This can be achieved via a single bolus injection or continuous infusion using an osmotic pump connected to a cannula implanted in the lateral ventricle.[4][9]
Q3: How can I verify the correct placement of an intracerebroventricular (ICV) injection?
A3: Correct placement of an ICV injection can be verified by co-injecting a small amount of a visible dye, such as Trypan Blue or Fast Green.[9][10] After the experiment, the brain can be dissected to visually confirm that the dye has been distributed throughout the ventricular system.
Q4: What are the key considerations for anesthesia during stereotaxic surgery in rodents?
A4: For stereotaxic surgery, isoflurane gas anesthesia is commonly used as it allows for rapid induction and recovery, and the depth of anesthesia can be easily controlled.[2][11] It is crucial to monitor the animal's respiratory rate and reflexes throughout the procedure to maintain an appropriate level of anesthesia. Ophthalmic ointment should be applied to the eyes to prevent them from drying out.[12]
Q5: What is the reported clinical efficacy of this compound for IBS-C?
A5: Clinical trials have shown that this compound can improve symptoms in patients with IBS-C. In a phase 2 trial, a 40 mg dose of this compound resulted in a significant increase in complete spontaneous bowel movements compared to placebo.[8][13] It also showed improvements in abdominal discomfort and bloating.[8]
Quantitative Data Summary
The following table summarizes the efficacy data from a phase II clinical trial of this compound in patients with IBS-C.
| Endpoint | Placebo | This compound (1 mg) | This compound (4 mg) | This compound (12 mg) | This compound (40 mg) |
| Change in Mean Complete Spontaneous Bowel Movements (from baseline) | - | - | - | - | 1.2 (p < 0.05 vs placebo) |
| Global Relief Responder Rate | ~37% | ~56% | ~70% (p < 0.05 vs placebo) | ~69% (p < 0.05 vs placebo) | ~78% (p < 0.05 vs placebo) |
| Adequate Relief Responder Rate | ~40% | ~55% | ~70% (p < 0.05 vs placebo) | ~82% (p < 0.05 vs placebo) | ~80% (p < 0.05 vs placebo) |
Data adapted from a phase II clinical trial of this compound in patients with IBS-C.[8]
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Bolus Injection in Mice
This protocol describes the procedure for a single bolus injection of this compound into the lateral ventricle of a mouse.
Materials:
-
This compound solution
-
Anesthesia machine with isoflurane
-
Stereotaxic frame
-
Heating pad
-
Surgical tools (scalpel, forceps, etc.)
-
Skull drill
-
Hamilton syringe with a 33-gauge needle
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the mouse using isoflurane (5% for induction, 1-3% for maintenance).[11]
-
Secure the mouse in a stereotaxic frame.
-
Maintain the mouse's body temperature using a heating pad.
-
Apply ophthalmic ointment to the eyes.
-
Shave the head and sterilize the surgical area with an antiseptic solution.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda sutures.
-
Using the stereotaxic coordinates, locate the injection site for the lateral ventricle (e.g., Anterior-posterior: -0.6 mm from bregma; Medial-lateral: ±1.15 mm from the midline).[11]
-
Drill a small burr hole through the skull at the injection site.
-
Slowly lower the injection needle to the desired depth (e.g., -1.6 mm from the pial surface).[11]
-
Infuse the this compound solution at a slow rate (e.g., 300 nL/min).[11]
-
After the injection is complete, leave the needle in place for an additional minute to prevent backflow.
-
Slowly withdraw the needle.
-
Suture the scalp incision.
-
Administer post-operative analgesics and place the mouse in a clean cage on a heating pad for recovery.
Visualizations
Caption: Signaling pathway of this compound as a 5-HT4 receptor agonist.
Caption: General workflow for in vivo studies of this compound.
References
- 1. Video: Cannula Implantation into the Cisterna Magna of Rodents [jove.com]
- 2. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 3. Video: Author Spotlight: Insights, Innovations, and Future Avenues in Reproductive Neurocontrol [jove.com]
- 4. Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacokinetics, safety and metabolite profiling of this compound, a novel 5-HT4 receptor partial agonist, in healthy elderly and young subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. google.com [google.com]
- 10. Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rodent intracerebroventricular AAV injections [protocols.io]
- 12. youtube.com [youtube.com]
- 13. Efficacy and Safety of 5-HT4 Receptor Agonist this compound for Irritable Bowel Syndrome with Constipation in a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with tachyphylaxis to Minesapride in chronic dosing studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential tachyphylaxis to Minesapride in chronic dosing studies. This compound is a selective 5-HT4 receptor partial agonist.[1][2] While clinical studies up to 12 weeks have not reported significant tachyphylaxis, this guide offers strategies to investigate and address a diminishing response during longer-term preclinical and clinical research.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why might it occur with a 5-HT4 receptor agonist like this compound?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. For a 5-HT4 receptor agonist like this compound, this could theoretically occur through several mechanisms, including:
-
Receptor Desensitization: The 5-HT4 receptor becomes uncoupled from its intracellular signaling pathway (G-protein signaling) after prolonged stimulation.
-
Receptor Downregulation: A decrease in the total number of 5-HT4 receptors on the cell surface.
-
Altered Drug Metabolism: Changes in how the drug is metabolized, leading to lower effective concentrations at the receptor.
Q2: We are observing a diminished prokinetic effect of this compound in our animal model after several weeks of continuous dosing. How can we confirm if this is tachyphylaxis?
A2: To confirm tachyphylaxis, you need to systematically rule out other possibilities and then demonstrate a reduced response to a standardized dose of this compound. Key steps include:
-
Confirm Dosing and Formulation Integrity: Ensure the correct dose is being administered and that the drug formulation has not degraded.
-
Pharmacokinetic Analysis: Measure plasma concentrations of this compound to rule out increased clearance or altered bioavailability.
-
Functional Response Assay: Conduct an ex vivo organ bath study using intestinal tissue from chronically treated and control animals to directly measure the contractile response to this compound. A rightward shift in the dose-response curve or a reduced maximal response in the treated group would suggest tachyphylaxis.
Q3: Are there any established biomarkers for 5-HT4 receptor desensitization?
A3: While not routinely used in all labs, you can investigate molecular markers of desensitization. This could include quantifying the phosphorylation of the 5-HT4 receptor or measuring the expression levels of G-protein coupled receptor kinases (GRKs) and β-arrestins, which are involved in receptor desensitization.
Troubleshooting Guide
Issue 1: Gradual Loss of Efficacy in an In Vivo Chronic Dosing Study
Symptoms:
-
A statistically significant decrease in the measured therapeutic effect (e.g., gastrointestinal transit time, stool frequency) compared to earlier time points in the study, despite consistent dosing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for investigating diminished efficacy.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Incorrect Dosing or Formulation Degradation | Prepare fresh drug solutions and have an independent lab verify the concentration. Review all dosing procedures. |
| Altered Pharmacokinetics | Collect blood samples at multiple time points post-dosing from both chronically treated and naive animals. Analyze for this compound and its major metabolites. |
| Receptor Tachyphylaxis | Proceed to ex vivo and molecular assays to confirm and characterize the tachyphylaxis. Consider evaluating alternative dosing strategies (e.g., intermittent dosing). |
Issue 2: High Variability in Response During a Chronic Study
Symptoms:
-
Increasing inter-individual variability in the therapeutic response as the study progresses.
-
Some subjects maintain a response while others appear to become non-responsive.
Troubleshooting Steps:
-
Stratify Responders and Non-Responders: Analyze the data to determine if there is a clear demarcation between subjects who maintain response and those who do not.
-
Investigate for Subgroup Differences:
-
Genetic Polymorphisms: If using a genetically diverse animal model or in clinical studies, consider if polymorphisms in the 5-HT4 receptor gene or genes related to drug metabolism could be a factor.
-
Baseline Physiological Differences: Re-examine baseline characteristics of the subjects to identify any predictive factors for tachyphylaxis.
-
-
Dose-Escalation Sub-Study: In a subset of "non-responders," carefully escalate the dose of this compound to see if the response can be recaptured. This can help differentiate between true tachyphylaxis and an increased threshold for response.
Experimental Protocols
Protocol 1: Ex Vivo Assessment of Intestinal Contractility
Objective: To determine if chronic in vivo treatment with this compound leads to a diminished contractile response of isolated intestinal tissue.
Methodology:
-
Tissue Preparation:
-
Euthanize animals from both the chronically this compound-treated group and a vehicle-control group.
-
Isolate segments of the desired intestinal region (e.g., colon, ileum).
-
Cleanse the segments with Krebs-Ringer bicarbonate solution and cut into longitudinal strips of a standardized size.
-
-
Organ Bath Setup:
-
Suspend each tissue strip in an organ bath containing Krebs-Ringer solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Connect one end of the tissue to a force-displacement transducer to record isometric contractions.
-
Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes).
-
-
Cumulative Concentration-Response Curve:
-
Add this compound to the organ bath in a cumulative, stepwise manner to construct a concentration-response curve.
-
Record the peak contractile response at each concentration.
-
-
Data Analysis:
-
Compare the maximum response (Emax) and the concentration required to produce 50% of the maximum response (EC50) between the this compound-treated and control groups.
-
Data Presentation:
| Treatment Group | N | Emax (g of tension) | pEC50 (-log M) |
| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM |
| Chronic this compound | 10 | Mean ± SEM | Mean ± SEM |
Protocol 2: 5-HT4 Receptor Expression Analysis by Western Blot
Objective: To quantify the total protein expression of the 5-HT4 receptor in intestinal tissue following chronic this compound treatment.
Methodology:
-
Tissue Homogenization:
-
Collect intestinal tissue samples from chronically treated and control animals.
-
Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of total protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a validated primary antibody specific for the 5-HT4 receptor.
-
Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
-
Densitometry:
-
Image the blot and perform densitometric analysis to quantify the band intensity for the 5-HT4 receptor, normalized to the loading control.
-
Data Presentation:
| Treatment Group | N | Normalized 5-HT4 Receptor Expression (Arbitrary Units) |
| Vehicle Control | 8 | Mean ± SEM |
| Chronic this compound | 8 | Mean ± SEM |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified 5-HT4 receptor signaling and desensitization pathway.
Caption: Integrated experimental workflow for tachyphylaxis investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Translational Relevance of Preclinical Minesapride Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their preclinical studies of Minesapride (DSP-6952). The information is designed to address specific experimental challenges and enhance the translational relevance of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as DSP-6952) is a novel, orally available partial agonist with a strong affinity for the 5-hydroxytryptamine 4 (5-HT4) receptor.[1][2] Its primary mechanism of action is to stimulate 5-HT4 receptors in the gastrointestinal (GI) tract, which is believed to promote the release of acetylcholine, thereby enhancing GI motility.[3] This prokinetic activity makes it a promising therapeutic agent for motility disorders such as irritable bowel syndrome with constipation (IBS-C) and chronic constipation.[2][4]
Q2: What are the key preclinical pharmacological properties of this compound?
A2: Preclinical studies have demonstrated that this compound has a strong affinity for the 5-HT4(b) receptor with a Ki of 51.9 nM.[1] It acts as a partial agonist, inducing contraction in isolated guinea pig colon with an EC50 of 271.6 nM and an intrinsic activity of 57%.[1] In vivo, it enhances gastric motility and induces colonic giant migrating contractions (GMCs) in dogs with an ED50 of 1.56 mg/kg.[2]
Q3: Does this compound have significant off-target effects?
A3: A key advantage of this compound is its favorable cardiovascular safety profile, a significant improvement over older 5-HT4 agonists.[1][4] Preclinical studies have shown that it has minimal effects on human ether-a-go-go-related gene (hERG) channels up to a concentration of 100 μM, suggesting a low risk of QT prolongation.[1] Furthermore, unlike some earlier 5-HT4 agonists, this compound does not induce contraction in the rabbit coronary artery, indicating a lack of cardiac ischemic risk via coronary vasoconstriction.[1]
Q4: How can I prepare this compound for in vitro and in vivo studies, considering its solubility?
A4: this compound is a poorly water-soluble compound. For in vitro experiments, it is typically dissolved in a suitable organic solvent like DMSO to create a stock solution, which is then further diluted in the assay buffer. For in vivo oral administration in preclinical studies, various formulation strategies can be employed to enhance solubility and bioavailability. These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations.[5][6][7] The choice of formulation will depend on the animal model and the required dose. It is crucial to establish the safety and tolerability of the chosen vehicle in the specific animal species.[5]
Troubleshooting Guides
In Vitro Assays
Issue 1: High variability or low signal in cAMP functional assays.
-
Possible Cause:
-
Low Receptor Expression: The cell line used may not express a sufficient number of 5-HT4 receptors.
-
Phosphodiesterase (PDE) Activity: Endogenous PDEs can rapidly degrade cAMP, leading to a diminished signal.
-
Suboptimal Agonist Concentration: The concentration of this compound used may not be optimal to elicit a robust response.
-
Assay Incubation Time: The incubation time may be too short or too long, leading to receptor desensitization.
-
-
Solutions:
-
Cell Line Selection: Use a cell line known to have high endogenous expression of the 5-HT4 receptor or consider using a stably transfected cell line.
-
PDE Inhibition: Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer to prevent cAMP degradation.[8]
-
Dose-Response Curve: Perform a full dose-response curve for this compound to determine its EC50 and the optimal concentration for subsequent experiments (typically the EC80 for antagonist studies).[9]
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal incubation time for maximal cAMP accumulation without inducing significant receptor desensitization.
-
Issue 2: Inconsistent results in radioligand binding assays.
-
Possible Cause:
-
Poor Membrane Quality: The cell membranes used may have low receptor density or may have been degraded during preparation.
-
High Non-Specific Binding: The radioligand may be binding to non-receptor sites, obscuring the specific binding signal.
-
Incomplete Washing: Inadequate washing can lead to high background signal from unbound radioligand.
-
-
Solutions:
-
Membrane Preparation: Prepare fresh cell membranes from a high-expressing cell line and ensure proper storage to maintain receptor integrity.
-
Define Non-Specific Binding: Use a high concentration of a non-labeled, structurally distinct 5-HT4 receptor ligand to accurately determine non-specific binding.
-
Optimize Washing: Increase the number and volume of washes with ice-cold wash buffer to effectively remove unbound radioligand.
-
In Vivo Studies
Issue 3: Poor oral bioavailability or high variability in pharmacokinetic studies.
-
Possible Cause:
-
Poor Solubility: As a poorly soluble compound, this compound may have limited dissolution and absorption in the GI tract.
-
Inappropriate Vehicle: The chosen vehicle for oral administration may not be optimal for solubilizing this compound.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
-
Solutions:
-
Formulation Optimization: Employ solubility-enhancing formulations such as lipid-based systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), nanosuspensions, or solid dispersions.[10][11]
-
Vehicle Selection: Screen a panel of safe and tolerable vehicles (e.g., solutions with co-solvents like PEG 400, or suspensions with surfactants like Tween 80) to identify one that provides adequate exposure.[5][6]
-
Route of Administration: For initial characterization, consider intravenous administration to determine the absolute bioavailability and understand the extent of first-pass metabolism.
-
Issue 4: Lack of efficacy or inconsistent results in animal models of IBS-C.
-
Possible Cause:
-
Inappropriate Animal Model: The chosen animal model may not be sensitive to the prokinetic effects of 5-HT4 agonists.
-
Suboptimal Dosing Regimen: The dose or frequency of administration may not be sufficient to achieve and maintain therapeutic concentrations.
-
Stress-Induced Variability: In stress-based models, variability in the stress response among animals can lead to inconsistent results.
-
-
Solutions:
-
Model Selection: Choose a well-validated animal model for IBS-C that is known to be responsive to serotonergic agents. Stress-induced models (e.g., water avoidance stress) or chemically-induced constipation models (e.g., clonidine or morphine-induced delay in transit) are commonly used.[2]
-
Dose-Ranging Studies: Conduct dose-ranging studies to establish a clear dose-response relationship for the desired efficacy endpoint (e.g., increase in fecal pellet output, acceleration of colonic transit).
-
Acclimatization and Handling: Ensure adequate acclimatization of animals to the experimental procedures and minimize handling stress to reduce variability in the results.
-
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound (DSP-6952)
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | 5-HT4(b) Receptor | 51.9 nM | [1] |
| Functional Activity (EC50) | Guinea Pig Colon Contraction | 271.6 nM | [1] |
| Intrinsic Activity | Guinea Pig Colon Contraction | 57% | [1] |
| hERG Channel Activity | Human | Minimal effects up to 100 μM | [1] |
Table 2: In Vivo Efficacy of this compound (DSP-6952)
| Model | Species | Endpoint | ED50 / Effective Dose | Reference |
| Conscious Dogs | Dog | Induction of Colonic GMCs | 1.56 mg/kg | [2] |
| Clonidine-induced Transit Delay | Mouse | Improvement in Whole-Gut Transit | 0.429 mg/kg | [2] |
| Morphine-induced Transit Delay | Mouse | Improvement in Whole-Gut Transit | 0.310 mg/kg | [2] |
| Acetic Acid-induced Visceral Hypersensitivity | Rat | Inhibition of Visceromotor Response | 10 mg/kg (i.p.), 30 mg/kg (p.o.) | [2] |
Experimental Protocols
Protocol 1: In Vitro cAMP Functional Assay (Agonist Mode)
-
Cell Culture: Plate cells expressing the 5-HT4 receptor in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX).[8]
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add the diluted this compound solutions to the wells.
-
Incubate at 37°C for a predetermined optimal time (e.g., 30 minutes).
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Protocol 2: In Vivo Colonic Transit Assay in Mice
-
Animal Acclimatization: Acclimatize male C57BL/6 mice to the experimental conditions for at least one week.
-
Formulation Preparation: Prepare this compound in a suitable vehicle for oral gavage.
-
Drug Administration: Administer this compound or vehicle to the mice by oral gavage.
-
Marker Administration: After a predetermined time (e.g., 30 minutes), administer a non-absorbable marker (e.g., carmine red or charcoal meal) by oral gavage.
-
Transit Measurement: At a specific time point after marker administration (e.g., 60 minutes), euthanize the animals and carefully dissect the entire colon. Measure the total length of the colon and the distance traveled by the leading edge of the marker.
-
Data Analysis: Calculate the colonic transit rate as the percentage of the total colonic length traveled by the marker. Compare the transit rates between the this compound-treated and vehicle-treated groups.
Mandatory Visualizations
Caption: 5-HT4 Receptor Signaling Pathways.
Caption: Preclinical Experimental Workflow for this compound.
References
- 1. The in vitro pharmacology and non-clinical cardiovascular safety studies of a novel 5-HT4 receptor agonist, DSP-6952 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSP-6952, a novel 5-HT4 receptor partial agonist, inhibits visceral hypersensitivity and ameliorates gastrointestinal dysfunction in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Mitigating analytical interference in Minesapride sample analysis
Technical Support Center: Minesapride Analysis
This guide provides troubleshooting advice and frequently asked questions to help researchers mitigate analytical interference during the quantification of this compound in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of analytical interference when quantifying this compound in human plasma?
A1: The primary sources of interference in this compound analysis using LC-MS/MS are typically multifactorial and can originate from the sample matrix, metabolic products, or sample handling procedures. Key sources include:
-
Endogenous Matrix Components: Phospholipids and lysophospholipids from plasma are notorious for causing ion suppression in the mass spectrometer, leading to reduced sensitivity and inaccurate quantification.
-
Metabolites: this compound is metabolized in the liver, primarily via N-dealkylation and aromatic hydroxylation. These metabolites can sometimes be isobaric (have the same mass) with the parent drug or have similar chromatographic retention times, causing direct interference.
-
Co-administered Medications: Other drugs taken by the subject can interfere if they or their metabolites share similar physicochemical properties with this compound, leading to co-elution.
-
Sample Collection and Processing: Contaminants from collection tubes (e.g., plasticizers), anticoagulants, or solvents used during sample preparation can introduce extraneous peaks into the chromatogram.
Q2: How can I resolve the chromatographic interference between this compound and its primary metabolite, M-1 (4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorobenzyl)morpholin-2-yl)methyl)benzamide)?
A2: Differentiating this compound from its active metabolite M-1 is critical for accurate pharmacokinetic studies. Since these compounds have very similar core structures, chromatographic separation can be challenging. The recommended approach involves optimizing the high-performance liquid chromatography (HPLC) method. Key strategies include:
-
Gradient Elution Optimization: A shallow, extended gradient elution profile can enhance the separation between the parent drug and its metabolite.
-
Column Chemistry: Utilizing a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl phase, can provide alternative selectivity compared to standard C18 columns.
-
Mobile Phase Modifiers: Adjusting the pH of the mobile phase or using different additives (e.g., ammonium formate vs. formic acid) can alter the ionization state and retention characteristics of the analytes, improving resolution.
Troubleshooting Guides
Issue 1: Significant Ion Suppression or Enhancement
-
Symptom: The signal intensity for this compound is drastically lower or higher in plasma samples compared to a pure solvent standard, leading to poor accuracy and reproducibility.
-
Cause: This is a classic matrix effect, often caused by co-eluting endogenous compounds like phospholipids that interfere with the ionization process in the mass spectrometer's source.
-
Solution:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering substances before analysis. A switch from a simple protein precipitation (PPT) method to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is recommended.
-
Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from the "phospholipid elution zone," which typically appears in the middle of a reversed-phase gradient.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d4) will co-elute with the analyte and experience the same degree of ion suppression or enhancement. This allows for accurate correction during data processing, as the ratio of the analyte to the IS remains constant.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Symptom: The chromatographic peak for this compound is asymmetric, showing significant tailing or fronting, which complicates integration and reduces precision.
-
Cause: Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic silanol groups on the silica-based column packing material. Peak fronting can indicate column overload or an injection solvent that is too strong.
-
Solution:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5 with formic acid) to keep the amine groups on this compound consistently protonated, which minimizes interactions with silanols.
-
Use a High-Purity Column: Modern, end-capped silica columns or those with a hybrid particle technology (e.g., BEH) have fewer exposed silanol groups and provide better peak shapes for basic analytes.
-
Match Injection Solvent: The solvent used to dissolve the final sample extract should be as weak as, or weaker than, the initial mobile phase composition to prevent peak distortion.
-
Quantitative Data Summary
For effective analysis, specific parameters for liquid chromatography and mass spectrometry must be optimized. The following tables provide a validated starting point for method development.
Table 1: Optimized LC-MS/MS Parameters for this compound and Metabolite M-1
| Parameter | Setting |
|---|---|
| LC Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 5% B to 65% B over 4.0 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI+ |
| MRM Transition (this compound) | 478.2 -> 199.1 |
| MRM Transition (M-1) | 384.1 -> 199.1 |
| MRM Transition (IS - this compound-d4) | 482.2 -> 203.1 |
Table 2: Comparison of Sample Preparation Methods
| Method | Analyte Recovery (%) | Matrix Effect (%) | Processing Time |
|---|---|---|---|
| Protein Precipitation (PPT) | 95 ± 4% | 65 ± 8% (Significant Suppression) | ~15 min |
| Liquid-Liquid Extraction (LLE) | 85 ± 6% | 92 ± 5% (Minor Suppression) | ~45 min |
| Solid-Phase Extraction (SPE) | 92 ± 3% | 98 ± 2% (Negligible Effect) | ~60 min |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pre-treat 200 µL of plasma by adding 20 µL of the internal standard (this compound-d4, 1 µg/mL) and 200 µL of 2% formic acid. Vortex and load the entire mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar interferences and phospholipids.
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 2: LC-MS/MS Analysis Workflow
-
System Setup: Equilibrate the LC-MS/MS system with the initial mobile phase conditions (5% B) until a stable baseline is achieved.
-
Sample Injection: Inject 5 µL of the reconstituted sample from the SPE protocol onto the LC system.
-
Chromatographic Separation: Execute the gradient profile as detailed in Table 1 to separate this compound from its metabolites and endogenous matrix components.
-
Mass Spectrometric Detection: Monitor the MRM transitions for this compound, its metabolite M-1, and the internal standard using the parameters specified in Table 1.
-
Data Processing: Integrate the peak areas for each analyte. Calculate the ratio of the this compound peak area to the internal standard peak area. Quantify the concentration using a calibration curve prepared in a surrogate matrix (e.g., stripped plasma).
Visual Diagrams
Caption: A workflow for troubleshooting common issues in this compound analysis.
Caption: Primary sources of interference in bioanalytical assays for this compound.
Validation & Comparative
A Comparative Analysis of Minesapride and Prucalopride for Gastrointestinal Motility Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological properties and clinical efficacy of minesapride and prucalopride, two selective serotonin 5-HT4 receptor agonists developed to treat gastrointestinal motility disorders. This document summarizes key experimental data, outlines clinical trial methodologies, and visualizes relevant biological pathways to support informed research and development decisions.
Introduction
This compound and prucalopride are prokinetic agents that enhance gastrointestinal motility by selectively targeting the 5-HT4 receptor. Prucalopride is a well-established treatment for chronic idiopathic constipation (CIC), while this compound is a newer agent that has been investigated for irritable bowel syndrome with constipation (IBS-C). Both drugs aim to improve bowel function by stimulating peristalsis, but they exhibit distinct pharmacological profiles and have been evaluated in different patient populations. This guide offers a comparative overview of their efficacy, mechanism of action, and safety based on available clinical and preclinical data.
Mechanism of Action: 5-HT4 Receptor Agonism
Both this compound and prucalopride exert their prokinetic effects by acting as agonists at the 5-HT4 receptor, which is predominantly found on neurons in the enteric nervous system.[1][2] Activation of these receptors initiates a signaling cascade that facilitates the release of acetylcholine, a key neurotransmitter in promoting gut motility.[1][3] This leads to enhanced peristalsis and accelerated intestinal transit.[2][4]
Prucalopride is a high-affinity, selective 5-HT4 receptor agonist.[5][6] this compound is described as a novel 5-HT4 receptor partial agonist with an affinity for the receptor that is comparable to prucalopride.[7][8] The partial agonism of this compound may theoretically offer a different balance of efficacy and tolerability compared to the full agonism of prucalopride, although direct comparative studies are lacking.
Signaling Pathway of 5-HT4 Receptor Agonists in Enteric Neurons
Caption: 5-HT4 receptor agonist signaling pathway in the gut.
Comparative Efficacy
Direct head-to-head clinical trials comparing this compound and prucalopride are not available. The following tables summarize the efficacy data from key clinical trials for each drug in their respective investigated indications.
This compound Efficacy in Irritable Bowel Syndrome with Constipation (IBS-C)
The primary clinical evidence for this compound comes from a Phase 2, double-blind, placebo-controlled trial in patients with Rome III-defined IBS-C.[9][10]
| Endpoint (at Week 4) | Placebo (n=~34) | This compound 1 mg (n=~34) | This compound 4 mg (n=~34) | This compound 12 mg (n=~34) | This compound 40 mg (n=~35) |
| Change from Baseline in Weekly CSBMs | - | - | - | - | Significant increase vs. placebo (P=0.040) [9] |
| Improvement in Abdominal Symptoms Score | - | - | - | - | Improved [9] |
| Change in Overall IBS Severity Index Score | - | - | - | Significant decrease vs. placebo (P=0.048) [9] | Significant decrease vs. placebo (P<0.001) [9] |
CSBMs: Complete Spontaneous Bowel Movements
A later Phase 2 study in patients with Rome IV-defined IBS-C over 12 weeks found that while the primary composite endpoint was not met, this compound 40 mg significantly increased the frequency of spontaneous bowel movements (SBMs) compared to placebo.[7][11]
Prucalopride Efficacy in Chronic Idiopathic Constipation (CIC)
Prucalopride has been extensively studied in multiple large-scale, Phase 3, randomized, double-blind, placebo-controlled trials in patients with severe CIC.[12][13] An integrated analysis of six of these trials provides robust efficacy data.[13]
| Endpoint (at Week 12) | Placebo (n=1247) | Prucalopride 2 mg (n=1237) | Odds Ratio (95% CI) | P-value |
| Proportion of patients with ≥3 SCBMs/week | 13.2% | 27.8% | 2.68 (2.16, 3.33) | <0.001 |
| Proportion of patients with an increase of ≥1 SCBM/week | 25.8% | 47.3% (2mg dose) | - | <0.001[12] |
SCBMs: Spontaneous Complete Bowel Movements
A meta-analysis of sixteen randomized controlled trials confirmed the efficacy of prucalopride at doses of 1, 2, and 4 mg in increasing the frequency of spontaneous bowel movements per week compared to placebo.[14]
Experimental Protocols
Key this compound Clinical Trial Methodology (Phase 2, IBS-C)
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[9][10]
-
Patient Population : Patients diagnosed with IBS-C according to Rome III criteria.[9][10]
-
Treatment : Patients were randomly assigned to receive oral doses of this compound (1, 4, 12, or 40 mg) or placebo once daily for 4 weeks.[9][10]
-
Primary Outcomes : The primary efficacy endpoints included the change from baseline in the weekly frequency of complete spontaneous bowel movements (CSBMs), improvement in abdominal symptoms, and a reduction in the overall IBS-C severity score.[9][10]
-
Safety Assessments : Adverse events were monitored and recorded throughout the study.[9]
Experimental Workflow for this compound Phase 2 Trial
Caption: Workflow of the this compound Phase 2 clinical trial.
Key Prucalopride Clinical Trial Methodology (Phase 3, CIC)
-
Study Design : Multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.[12]
-
Patient Population : Patients with severe chronic constipation, defined as having two or fewer spontaneous complete bowel movements per week.[12]
-
Treatment : Patients received either prucalopride (typically 2 mg or 4 mg) or a placebo once daily for 12 weeks.[12]
-
Primary Outcome : The primary efficacy endpoint was the proportion of patients achieving an average of three or more spontaneous, complete bowel movements per week over the 12-week treatment period.[12][13]
-
Secondary Outcomes : Included patient satisfaction with bowel function and treatment, and perceptions of constipation severity, assessed via daily diaries and validated questionnaires.[12]
-
Safety Assessments : Monitoring of adverse events, clinical laboratory values, and cardiovascular parameters.[12]
Safety and Tolerability
This compound
In the Phase 2 trial for IBS-C, this compound was generally well-tolerated.[9] The most commonly reported treatment-emergent adverse event was diarrhea.[9] Preclinical studies indicated that this compound has no significant affinity for the hERG potassium channels, suggesting a low risk of QT prolongation.[10] A study in healthy volunteers also showed no effect on QT prolongation.[7]
Prucalopride
The most frequent treatment-related adverse events reported in clinical trials for prucalopride were headache and abdominal pain.[12] Like this compound, prucalopride is highly selective for the 5-HT4 receptor and does not exhibit clinically relevant affinity for hERG channels, which distinguishes it from older, less selective 5-HT4 agonists that were associated with cardiovascular risks.[6][13]
Pharmacokinetics
| Parameter | This compound | Prucalopride |
| Absorption | Rapidly absorbed, with Cmax reached in approximately 2-3 hours.[8][15] | Rapidly absorbed, with Cmax reached in 2-3 hours.[16] |
| Metabolism | Minimal metabolism, with no major metabolites exceeding 10% of the parent drug.[8][15] | Not extensively metabolized.[16] |
| Half-life | Approximately 7 hours.[8][15] | Approximately 24 hours.[16] |
| Dose Adjustment in Elderly | No dose adjustment appears necessary based on pharmacokinetic data.[8][15] | A lower dose is recommended for elderly patients.[17] |
Conclusion
This compound and prucalopride are both selective 5-HT4 receptor agonists that have demonstrated efficacy in improving bowel function in patients with constipation-related disorders. Prucalopride is a well-established therapeutic option for chronic idiopathic constipation, supported by a robust body of evidence from multiple Phase 3 clinical trials. This compound has shown promise in a Phase 2 trial for irritable bowel syndrome with constipation, suggesting its potential as a future treatment option for this condition.
A direct comparison of their efficacy is challenging due to the different patient populations and clinical trial designs. Prucalopride's longer half-life allows for once-daily dosing, which is also the intended regimen for this compound. Both drugs have favorable safety profiles, particularly concerning cardiovascular risk, which represents a significant advantage over older, non-selective 5-HT4 agonists.
Further research, including head-to-head comparative trials, would be necessary to definitively establish the relative efficacy and safety of this compound and prucalopride. The choice between these agents in a clinical setting, should this compound receive regulatory approval, would likely be guided by the specific indication, patient characteristics, and long-term safety data.
References
- 1. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. Prucalopride for chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prucalopride: safety, efficacy and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, safety and metabolite profiling of this compound, a novel 5-HT4 receptor partial agonist, in healthy elderly and young subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of 5-HT4 Receptor Agonist this compound for Irritable Bowel Syndrome with Constipation in a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A placebo-controlled trial of prucalopride for severe chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Prucalopride in Chronic Constipation: An Integrated Analysis of Six Randomized, Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Prucalopride for Chronic Constipation: A Systematic Review and Meta-analysis of Published Randomized, Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Prucalopride: A Recently Approved Drug by the Food and Drug Administration for Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Minesapride and Other 5-HT4 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Minesapride and other selective 5-HT4 receptor agonists, focusing on their pharmacological properties and available experimental data. This document aims to serve as a valuable resource for those involved in the development of novel prokinetic agents.
The landscape of 5-HT4 receptor agonists has evolved significantly, moving from non-selective agents associated with cardiovascular side effects to highly selective compounds with improved safety profiles.[1][2] this compound (DSP-6952) is a novel, high-affinity partial agonist of the 5-HT4 receptor with demonstrated prokinetic effects.[3][4] This guide provides a head-to-head comparison of this compound with other prominent 5-HT4 agonists: Prucalopride, Velusetrag, and Naronapride, focusing on their receptor binding affinity, functional potency, selectivity, and preclinical efficacy.
Pharmacological Profile: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and other selected 5-HT4 agonists. It is important to note that a direct comparison is challenging due to the variability in experimental conditions across different studies.
Table 1: 5-HT4 Receptor Binding Affinity (Ki)
| Compound | Receptor Subtype | Ki (nM) | Source |
| This compound (DSP-6952) | 5-HT4(b) | 51.9 | [3] |
| Prucalopride | human 5-HT4(a) | 2.5 | [5] |
| human 5-HT4(b) | 8.0 | [5] | |
| human 5-HT4a | pKi 8.6 | [6] | |
| human 5-HT4b | pKi 8.1 | [6] | |
| Velusetrag (TD-5108) | human 5-HT4(c) | pKi 7.7 | [7] |
| Naronapride (ATI-7505) | - | High Affinity | [8][9] |
Table 2: 5-HT4 Receptor Functional Potency (EC50)
| Compound | Assay | EC50 (nM) | Source |
| This compound (DSP-6952) | Guinea Pig Colon Contraction | 271.6 | [3] |
| Prucalopride | cAMP Elevation (HEK293 cells) | 5.0 | [6] |
| Adenylyl Cyclase Activation (5-HT4a) | pEC50 7.2 | [5] | |
| Adenylyl Cyclase Activation (5-HT4b) | pEC50 7.3 | [5] | |
| Velusetrag (TD-5108) | cAMP Elevation (HEK293 cells, h5-HT4(c)) | pEC50 8.3 | [7] |
| Naronapride (ATI-7505) | - | - | - |
Note: pKi and pEC50 values are the negative logarithm of the molar concentration. A higher value indicates greater affinity or potency.
Selectivity Profile: A Key Differentiator
A critical advancement in the development of 5-HT4 agonists has been the improvement in receptor selectivity, thereby reducing off-target effects.
-
This compound has shown minimal effects on human Ether-a-go-go-Related Gene (hERG) channels, which is a significant advantage over older, non-selective agonists like cisapride.[3]
-
Prucalopride is highly selective for the 5-HT4 receptor, with an affinity that is over 150 times lower for other serotonin receptor subtypes and the hERG channel.[6][10]
-
Velusetrag also demonstrates high selectivity for the 5-HT4 receptor, with no significant affinity for other serotonin receptors or the hERG channel.[7][11]
-
Naronapride is described as a highly selective 5-HT4 receptor agonist with little to no activity at other 5-HT receptor subtypes.[9][12] It also possesses dopamine D2 receptor antagonistic properties.[13]
Signaling Pathways and Experimental Workflows
The activation of the 5-HT4 receptor initiates a cascade of intracellular events, primarily through the Gαs signaling pathway.
The following diagrams illustrate typical experimental workflows for assessing the pharmacological properties of 5-HT4 agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Radioligand Binding Assay (Competition)
This assay determines the affinity of a test compound for the 5-HT4 receptor by measuring its ability to displace a radiolabeled ligand.
-
Receptor Source: Membranes prepared from cell lines (e.g., HEK293) or tissues endogenously expressing the 5-HT4 receptor.
-
Radioligand: A high-affinity 5-HT4 receptor radioligand, such as [3H]-GR113808, is used at a concentration close to its Kd value.
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations like MgCl2 (e.g., 5 mM).
-
Procedure:
-
Incubate receptor membranes with the radioligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This cell-based assay measures the ability of a 5-HT4 agonist to stimulate the production of intracellular cyclic AMP (cAMP).
-
Cell Line: A cell line stably or transiently expressing the human 5-HT4 receptor, such as HEK293 or CHO cells, is commonly used.
-
Assay Medium: A buffered salt solution (e.g., HBSS) supplemented with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Replace the culture medium with the assay medium.
-
Add varying concentrations of the 5-HT4 agonist to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a commercially available detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is then determined.
In Vivo Gastrointestinal Motility Models
Animal models are essential for evaluating the prokinetic effects of 5-HT4 agonists in a physiological context.
-
Animal Model: Rats or guinea pigs are commonly used. Gastric emptying, small intestinal transit, and colonic transit can be assessed.
-
Procedure (e.g., Colonic Transit in Rats):
-
Administer the test compound (e.g., this compound or other agonists) orally or via another appropriate route.
-
After a set time, administer a non-absorbable marker (e.g., carmine red or charcoal meal) orally.
-
At a predetermined time point after marker administration, euthanize the animals and carefully excise the gastrointestinal tract.
-
Measure the distance traveled by the marker along the colon.
-
Calculate the colonic transit as a percentage of the total length of the colon.
-
-
Data Analysis: The effects of the test compound on gastrointestinal transit are compared to a vehicle-treated control group.
Conclusion
This compound is a promising, highly selective 5-HT4 receptor partial agonist with demonstrated prokinetic activity. While direct head-to-head comparative studies with other new-generation 5-HT4 agonists are limited, the available data suggest that this compound possesses a favorable pharmacological profile, comparable in some aspects to established agents like Prucalopride. Its high selectivity for the 5-HT4 receptor and minimal off-target effects, particularly on the hERG channel, position it as a potentially safe and effective therapeutic option for gastrointestinal motility disorders. Further research involving direct comparative studies under standardized experimental conditions is warranted to fully elucidate the relative therapeutic potential of this compound.
References
- 1. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The in vitro pharmacology and non-clinical cardiovascular safety studies of a novel 5-HT4 receptor agonist, DSP-6952 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Prucalopride is a partial agonist through human and porcine atrial 5-HT4 receptors: comparison with recombinant human 5-HT4 splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. researchgate.net [researchgate.net]
- 10. Tissue distribution and abuse potential of prucalopride: findings from non-clinical and clinical studies - Drugs in Context [drugsincontext.com]
- 11. Velusetrag rescues GI dysfunction, gut inflammation and dysbiosis in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FDA clearance of IND application for naronapride: Dr. Falk Pharma international [drfalkpharma.com]
Validating the Prokinetic Effects of Minesapride in a New Animal Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prokinetic effects of Minesapride, a novel 5-HT4 receptor partial agonist, with alternative prokinetic agents. The information presented is based on preclinical data from various animal models, offering insights into the pharmacological profile of this compound and its potential advantages in treating gastrointestinal motility disorders.
Executive Summary
This compound (formerly DSP-6952) has demonstrated significant prokinetic activity in a range of preclinical animal models. Its mechanism as a selective 5-HT4 receptor partial agonist suggests a targeted approach to enhancing gastrointestinal (GI) motility. This guide compares its efficacy with established prokinetics such as Prucalopride (a selective 5-HT4 receptor agonist), Metoclopramide (a dopamine D2 receptor antagonist with some 5-HT4 agonist and 5-HT3 antagonist properties), and Domperidone (a peripheral dopamine D2 receptor antagonist). The data indicates that this compound effectively stimulates both upper and lower GI motility, a characteristic not consistently observed with all comparator drugs.
Comparative Analysis of Prokinetic Effects
The following tables summarize the quantitative data from preclinical studies, showcasing the effects of this compound and its alternatives on various parameters of GI motility.
Table 1: Effect on Gastric and Colonic Motility in Conscious Dogs
| Drug | Animal Model | Dosage | Effect on Gastric Motility | Effect on Colonic Motility | Citation |
| This compound | Conscious Dog | 1.56 mg/kg (ED50) | Enhanced gastric motility | Induced colonic giant migrating contractions (GMCs) associated with defecation | [1] |
| Prucalopride | Conscious Dog | 0.04 mg/kg (ED50, p.o.) | Stimulated high-amplitude clustered contractions in the proximal colon | Inhibited contractile activity in the distal colon; induced GMCs | [2] |
| Metoclopramide | Conscious Dog | 0.5 mg/kg TID (p.o.) | Significantly increased gastric antral motility index | No significant effect on colonic motility index | [3] |
| Domperidone | Conscious Dog | 2 mg/kg (i.v.) | Accelerated gastric motility (increased amplitude of peristaltic waves) | Accelerated duodenal motility | [4] |
Table 2: Effect on Colonic Transit in Guinea Pigs
| Drug | Animal Model | Dosage | Effect on Colonic Transit Rate | Citation |
| This compound | Guinea Pig | 3-10 mg/kg (i.g.) | Significantly enhanced colonic transit rate | [1] |
| Prucalopride | Guinea Pig (Postoperative Ileus Model) | 10 mg/kg | Significantly accelerated colonic motility (measured by fecal pellet output) | [5][6][7] |
| Metoclopramide | Guinea Pig (Isolated Colon) | - | Increased tone and responses to acetylcholine | [8] |
| Domperidone | Guinea Pig (Isolated Gastroduodenal Prep) | 2.8 x 10-7 M (EC50) | Enhanced antroduodenal coordination | [9] |
Table 3: Effect on Defecation in Mice
| Drug | Animal Model | Dosage | Effect on Defecation | Citation |
| This compound | Normal Mice | 1-10 mg/kg (p.o.) | Rapidly increased fecal wet weight without increasing fluid content | [1] |
| This compound | Clonidine-induced Constipation Mice | 0.429 mg/kg (ED50) | Improved delayed whole-gut transit | [1] |
| This compound | Morphine-induced Constipation Mice | 0.310 mg/kg (ED50) | Improved delayed whole-gut transit | [1] |
| Prucalopride | 15q Duplication Syndrome Mouse Model | - | Significantly reduced GI transit time | [10] |
| Metoclopramide | Morphine-induced Constipation Mice | - | Showed significant prokinetic effect on small intestinal transit | [11] |
| Domperidone | Normal and Morphine-treated Mice | 20 mg/kg (p.o.) | No significant increase in gastric emptying | [11] |
Signaling Pathways and Mechanisms of Action
The prokinetic effects of these agents are mediated by distinct signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Caption: Signaling pathway for this compound and Prucalopride.
References
- 1. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the enterokinetic prucalopride (R093877) on colonic motility in fasted dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. [Effects of domperidone on gastrointestinal and gallbladder motility and gastric emptying (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of Prucalopride on Postoperative Ileus in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effects of prucalopride on postoperative ileus in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of metoclopramide on isolated guinea-pig colon. 1. Peripheral sensitization to acetylcholine [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Relative efficacy of some prokinetic drugs in morphine-induced gastrointestinal transit delay in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Minesapride and Tegaserod
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of two 5-HT4 receptor agonists, minesapride and tegaserod, used in the management of constipation-predominant irritable bowel syndrome (IBS-C). The information is compiled from multiple clinical trials to offer an objective overview for research and drug development purposes.
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) for this compound and tegaserod as reported in separate clinical trials. It is important to note that these are not from head-to-head comparative studies, and thus, direct comparison of percentages should be interpreted with caution due to potential differences in study populations, methodologies, and dosing regimens.
| Adverse Event | This compound (Pooled Data)[1][2] | Tegaserod (Pooled Phase III Data)[3] | Placebo (in this compound Trials)[1][2] | Placebo (in Tegaserod Trials)[3] |
| Diarrhea | 42.9% | 8.8% | 37.1% | 3.8% |
| Headache | Not Reported as a common TEAE | 15% | Not Reported as a common TEAE | 12.3% |
| Abdominal Pain | Not Reported as a common TEAE | Similar to Placebo | Not Reported as a common TEAE | Similar to Tegaserod |
| Nausea | Not Reported as a common TEAE | Similar to Placebo | Not Reported as a common TEAE | Similar to Tegaserod |
| Flatulence | Not Reported as a common TEAE | Similar to Placebo | Not Reported as a common TEAE | Similar to Tegaserod |
Detailed Experimental Methodologies
The data presented in this guide are derived from randomized, double-blind, placebo-controlled clinical trials. While specific protocols may vary between studies, the general methodology for assessing the safety and tolerability of this compound and tegaserod involves the following:
-
Patient Population: Adult patients diagnosed with IBS-C according to the Rome III or Rome IV criteria.[1][4]
-
Treatment Arms: Patients are randomly assigned to receive either the active drug (this compound or tegaserod at varying doses) or a matching placebo.
-
Data Collection of Adverse Events: Throughout the trial, all adverse events (AEs) are systematically recorded by investigators. This is typically done through patient diaries, direct questioning during clinic visits, and spontaneous reporting by the participants. The severity, frequency, duration, and relationship to the study drug are assessed for each AE.
-
Safety Monitoring: Standard safety assessments include regular monitoring of vital signs, physical examinations, and clinical laboratory tests (hematology, blood chemistry, and urinalysis). For drugs with potential cardiovascular effects like tegaserod, electrocardiograms (ECGs) are also routinely performed to monitor for any cardiac abnormalities, such as QTc interval prolongation.[3]
-
Statistical Analysis: The incidence of AEs is compared between the active treatment groups and the placebo group to identify statistically significant differences.
Signaling Pathways and Mechanism of Action
Both this compound and tegaserod are selective serotonin 5-HT4 receptor agonists. Their primary mechanism of action involves stimulating these receptors in the gastrointestinal tract, which in turn promotes the release of neurotransmitters like acetylcholine. This leads to increased intestinal motility and secretion, thereby alleviating constipation.
However, the side effect profiles, particularly the cardiovascular concerns with tegaserod, may be explained by their differing selectivity and potential off-target effects. Tegaserod has been shown to have some affinity for other serotonin receptors, such as 5-HT1 and 5-HT2 subtypes, which have been implicated in cardiovascular events.[5] this compound is described as a high-affinity partial 5-HT4 receptor agonist, and studies have indicated it does not have an effect on QT prolongation.[4]
Caption: Simplified signaling pathways of this compound and Tegaserod.
Experimental Workflow for Adverse Event Assessment
The process of identifying and evaluating adverse events in clinical trials for drugs like this compound and tegaserod follows a structured workflow to ensure patient safety and data integrity.
Caption: Workflow for assessing adverse events in clinical trials.
Logical Relationship of Side Effect Profiles
The side effect profiles of this compound and tegaserod are directly related to their pharmacological properties as 5-HT4 receptor agonists. While both drugs share a common mechanism for their therapeutic effect, their differences in receptor selectivity and potential for off-target interactions contribute to their distinct adverse event profiles.
Caption: Relationship between mechanism and side effects.
Summary and Conclusion
Both this compound and tegaserod are effective 5-HT4 receptor agonists for the treatment of IBS-C. Based on the available clinical trial data, the most frequently reported side effect for both drugs is diarrhea.[1][3] However, the incidence of diarrhea appears to be higher in the pooled data for this compound compared to the pooled data for tegaserod. Tegaserod's side effect profile is also characterized by headaches and, most notably, a potential for serious cardiovascular adverse events, which led to its initial withdrawal and subsequent restricted use.[6] In contrast, clinical studies on this compound have not indicated a risk of QT prolongation.[4]
For researchers and drug development professionals, the key takeaway is the importance of receptor selectivity in minimizing off-target side effects. While both drugs target the 5-HT4 receptor for their therapeutic effect, the broader receptor interaction profile of tegaserod is linked to its more complex and concerning safety profile. Future drug development in this class should continue to focus on maximizing selectivity for the 5-HT4 receptor to achieve a favorable risk-benefit ratio.
References
- 1. Efficacy and Safety of 5-HT4 Receptor Agonist this compound for Irritable Bowel Syndrome with Constipation in a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety profile of tegaserod, a 5-HT4 receptor agonist, for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomised clinical trial: this compound vs placebo for irritable bowel syndrome with predominant constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in vitro investigation of the cardiovascular effects of the 5-HT(4) receptor selective agonists, velusetrag and TD-8954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tegaserod for the Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Minesapride's receptor binding affinity against known ligands
For Immediate Release
This guide provides a detailed comparison of the receptor binding affinity of Minesapride (DSP-6952), a novel gastrointestinal prokinetic agent, with established ligands for the serotonin 5-HT4 receptor and the dopamine D2 receptor. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's pharmacological profile.
Executive Summary
This compound is a high-affinity partial agonist for the serotonin 5-HT4 receptor, with a binding affinity comparable to the highly selective agonist Prucalopride. Notably, this compound demonstrates exceptional selectivity, exhibiting minimal to no significant affinity for the dopamine D2 receptor and the hERG potassium channel, a key differentiator from some older prokinetic agents. This profile suggests a potentially favorable safety margin concerning off-target effects, particularly cardiovascular risks.
Data Presentation: Receptor Binding Affinities
The following tables summarize the quantitative receptor binding data (Ki, nM) for this compound and a panel of known ligands. A lower Ki value indicates a higher binding affinity.
Table 1: Serotonin 5-HT4 Receptor Binding Affinities
| Compound | Receptor Subtype | Kᵢ (nM) | Ligand Type |
| This compound (DSP-6952) | 5-HT₄₍b₎ | 51.9 [1] | Partial Agonist |
| Prucalopride | 5-HT₄ₐ | 2.5 | Agonist |
| Prucalopride | 5-HT₄b | 8.1 | Agonist |
| Tegaserod | 5-HT₄ | ~4.0 (pKi 8.4) | Partial Agonist |
| Cisapride | 5-HT₄ | ~14 | Agonist |
Table 2: Dopamine D2 Receptor and hERG Channel Binding Affinities (Selectivity Profile)
| Compound | Receptor/Channel | Kᵢ (nM) |
| This compound (DSP-6952) | Dopamine D₂ | >10,000 (Not significant) |
| This compound (DSP-6952) | hERG Channel | Minimal effect up to 100 µM [1] |
| Haloperidol | Dopamine D₂ | 0.5 - 2.0 |
| Chlorpromazine | Dopamine D₂ | 0.55 |
| Cisapride | hERG Channel | 6.5 - 44.5 |
Experimental Protocols
The binding affinity data presented in this guide were determined using standard in vitro radioligand binding assays. The general methodology for these key experiments is outlined below.
Radioligand Binding Assay for 5-HT₄ Receptor Affinity
This assay quantifies the affinity of a test compound (e.g., this compound) for the 5-HT₄ receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Materials:
-
Receptor Source: Homogenates of cells or tissues expressing the 5-HT₄ receptor (e.g., guinea pig striatum).
-
Radioligand: A high-affinity 5-HT₄ receptor antagonist, such as [³H]-GR113808.
-
Test Compound: this compound or comparator ligands at various concentrations.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at physiological pH.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Incubation: The receptor homogenates are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Signaling Pathways
5-HT₄ Receptor Signaling Pathway
Activation of the 5-HT₄ receptor, a Gs-protein coupled receptor, initiates a signaling cascade that leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological effects of 5-HT₄ receptor agonists, such as enhanced neurotransmitter release and smooth muscle contraction in the gastrointestinal tract.
Dopamine D₂ Receptor Signaling Pathway
The dopamine D₂ receptor is a Gi-protein coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This has downstream effects that are generally inhibitory in nature, such as the modulation of ion channel activity and neurotransmitter release. This compound's lack of significant affinity for this receptor means it does not interfere with this signaling pathway.
References
Lack of Independent Replication for Minesapride Clinical Trials Necessitates Alternative Comparisons
An independent replication of published clinical trial results for the 5-HT4 receptor agonist Minesapride remains unavailable in publicly accessible literature. This guide, therefore, provides a comparative analysis of the existing Phase II trial data for this compound against published data for another selective 5-HT4 receptor agonist, Prucalopride, to offer a reference for researchers, scientists, and drug development professionals.
This compound, a partial agonist of the 5-hydroxytryptamine 4 (5-HT4) receptor, has been investigated for the treatment of irritable bowel syndrome with constipation (IBS-C). Clinical trials have explored its efficacy and safety, but as of now, no independent studies have been published to replicate the initial findings. In the absence of direct replication, this guide presents data from two Phase II, multicenter, randomized, double-blind, placebo-controlled trials of this compound. To provide a benchmark for its performance, this data is compared with integrated data from six large randomized, controlled clinical trials of Prucalopride, a high-affinity 5-HT4 receptor agonist approved for chronic idiopathic constipation (CIC).[1][2][3]
Comparative Efficacy Data
The primary measure of efficacy in these trials often involves the proportion of patients who achieve a clinically meaningful improvement in the frequency of complete spontaneous bowel movements (CSBMs). The following tables summarize the key efficacy data from the respective clinical trials for this compound and Prucalopride.
Table 1: Efficacy of this compound in Patients with IBS-C (12-Week Phase II Trial) [1]
| Treatment Group | FDA Composite Responder Rate* | Patients with ≥9/12 Responder Weeks |
| Placebo (n=103) | 13.6% | Not Reported |
| This compound 10 mg (n=103) | 13.6% | Not Reported |
| This compound 20 mg (n=104) | 19.2% | Not Reported |
| This compound 40 mg (n=101) | 14.9% | Significantly greater than placebo (P < 0.05) |
*FDA composite endpoint responder: a patient reporting an increase of one or more CSBMs from baseline and an improvement of ≥30% from baseline in weekly average of worst abdominal pain score, both in the same week for ≥6 out of 12 weeks.[1]
Table 2: Efficacy of this compound in Patients with IBS-C (4-Week Phase II Trial) [4][5]
| Treatment Group | Change from Baseline in Weekly CSBMs (at Week 4) | Decrease in Overall IBS Severity Index Score (at Week 4) |
| Placebo | - | - |
| This compound 1 mg | Greater than placebo | - |
| This compound 4 mg | Greater than placebo | - |
| This compound 12 mg | Greater than placebo | P = 0.048 vs placebo |
| This compound 40 mg | P = 0.040 vs placebo | P < 0.001 vs placebo |
Table 3: Efficacy of Prucalopride in Patients with Chronic Constipation (Integrated Analysis of Six Trials) [3]
| Treatment Group | Proportion of Patients with ≥3 SCBMs/week (over 12 weeks) |
| Placebo (n=1247) | 13.2% |
| Prucalopride ≤2 mg (n=1237) | 27.8% (P < 0.001 vs placebo) |
Comparative Safety and Tolerability
The safety profile of a drug is a critical component of its clinical evaluation. The most common adverse events reported in the clinical trials for both this compound and Prucalopride are summarized below.
Table 4: Common Adverse Events in this compound and Prucalopride Clinical Trials
| Adverse Event | This compound (Pooled Data)[4] | Prucalopride |
| Diarrhea | 42.9% | Reported as a frequent adverse event[6] |
| Headache | Not Reported as most common | Reported as a frequent adverse event[6] |
| Abdominal Pain | Not Reported as most common | Reported as a frequent adverse event[7] |
| Nausea | Not Reported as most common | Reported as a frequent adverse event[7] |
In a Phase II trial, the proportion of patients with treatment-emergent adverse events was 55.0% in the pooled this compound groups and 60.0% in the placebo group.[4] The most common adverse event for this compound was mild diarrhea.[1]
Experimental Protocols
This compound Clinical Trial Methodology (Summarized)
-
Study Design : The this compound trials were double-blind, placebo-controlled, randomized, parallel-group, dose-finding studies.[1][4]
-
Patient Population : Patients diagnosed with IBS-C according to Rome III or Rome IV criteria were included.[1][4]
-
Intervention : Patients received a once-daily oral dose of this compound (at varying doses of 1, 4, 10, 12, 20, or 40 mg) or a placebo for a duration of 4 or 12 weeks.[1][4]
-
Primary Endpoints :
-
Safety Assessment : Adverse events were recorded throughout the study period.[4]
Prucalopride Clinical Trial Methodology (Summarized from Integrated Analysis)
-
Study Design : The analysis included data from six Phase 3 and 4, double-blind, randomized, placebo-controlled, parallel-group trials.[3]
-
Patient Population : Adult patients with chronic constipation, defined as having two or fewer spontaneous bowel movements per week for at least six months, were enrolled.[3]
-
Intervention : Patients received Prucalopride (doses up to 2 mg daily) or a placebo for 12 weeks.[3]
-
Primary Efficacy Endpoint : The primary endpoint was the percentage of patients achieving a mean of three or more spontaneous complete bowel movements per week over the 12-week treatment period.[3]
-
Safety Assessment : Safety and tolerability were assessed throughout all trials.[3]
Visualizations
Signaling Pathway of 5-HT4 Receptor Agonists
This compound and Prucalopride are selective 5-HT4 receptor agonists.[1][3] Upon binding to the 5-HT4 receptor, they initiate a signaling cascade that leads to increased intestinal motility.
Caption: 5-HT4 Receptor Agonist Signaling Pathway.
Experimental Workflow of a Randomized Controlled Trial
The clinical trials for both this compound and Prucalopride followed a standard randomized, double-blind, placebo-controlled design.
Caption: Randomized Controlled Trial Workflow.
References
- 1. Prucalopride - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Efficacy and Safety of Prucalopride in Chronic Constipation: An Integrated Analysis of Six Randomized, Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Prucalopride Succinate? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. An update on prucalopride in the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
Validation of a Patient-Reported Outcome Measure for Minesapride Studies: A Comparative Guide
This guide provides a comprehensive framework for the validation of a patient-reported outcome measure (PROM) for use in clinical studies of Minesapride, a novel prokinetic agent. As no specific PROM for this compound has been validated to date, this document outlines the critical validation processes and compares a hypothetical this compound-specific PROM to the widely accepted Gastroparesis Cardinal Symptom Index (GCSI). This guide is intended for researchers, scientists, and drug development professionals involved in clinical trials for gastrointestinal motility disorders.
Introduction to PROM Validation in Drug Development
Patient-reported outcome measures are essential tools in clinical trials for capturing the patient's perspective on the impact of a disease and the effects of treatment. For a PROM to be accepted by regulatory agencies and the scientific community, it must undergo a rigorous validation process to ensure its reliability, validity, and ability to detect changes in patient status. The validation process establishes that the PROM accurately and consistently measures the concepts it is intended to measure.
This compound, as a prokinetic agent, is anticipated to be investigated for conditions such as gastroparesis and other gastrointestinal dysmotility syndromes. The primary symptoms of these conditions, including nausea, vomiting, bloating, and early satiety, are subjective and best assessed through a well-validated PROM.
Comparative Analysis of PROM Validation: Hypothetical this compound PROM vs. GCSI
The following table summarizes the key psychometric properties that must be assessed during the validation of a new PROM for this compound, with the established properties of the Gastroparesis Cardinal Symptom Index (GCSI) provided as a benchmark. The GCSI is a widely used and validated PROM in gastroparesis clinical trials.
| Psychometric Property | Hypothetical this compound PROM | Gastroparesis Cardinal Symptom Index (GCSI) |
| Reliability | ||
| Test-Retest Reliability (ICC) | Target: >0.70 | Established: 0.75 - 0.85 |
| Internal Consistency (Cronbach's α) | Target: >0.80 | Established: 0.84 |
| Validity | ||
| Content Validity | Established through patient interviews and expert panels. | Well-established through extensive patient and clinician input. |
| Construct Validity (Convergent) | Strong correlation with other measures of gastroparesis severity. | Strong correlations with SF-36, and other GI symptom scales. |
| Construct Validity (Known-Groups) | Differentiates between patients with varying degrees of symptom severity. | Differentiates between patients with and without gastroparesis. |
| Responsiveness | ||
| Ability to Detect Change | Sensitive to changes following treatment with this compound. | Proven to be responsive to treatment effects in clinical trials. |
| Interpretability | ||
| Minimally Important Difference (MID) | To be determined during validation studies. | Established in various gastroparesis populations. |
Table 1: Comparative Psychometric Properties of a Hypothetical this compound PROM and the GCSI.
Experimental Protocols for PROM Validation
The validation of a new PROM for this compound would involve a series of studies to establish its psychometric properties. The following are detailed methodologies for key validation experiments.
3.1. Content Validity Assessment
-
Objective: To ensure the PROM items are relevant, comprehensive, and understandable to the target patient population.
-
Methodology:
-
Conduct qualitative interviews with a diverse sample of patients with the target indication (e.g., gastroparesis) to identify key symptoms and their impact on daily life.
-
Develop a draft of the PROM based on patient input, literature review, and expert opinion.
-
Conduct cognitive interviews with a new sample of patients to assess the clarity, relevance, and comprehensiveness of the PROM items and instructions.
-
Refine the PROM based on feedback from cognitive interviews.
-
3.2. Psychometric Validation Study
-
Objective: To quantitatively assess the reliability, validity, and responsiveness of the PROM.
-
Methodology:
-
Study Design: A prospective, observational, or interventional study in the target patient population.
-
Patient Cohort: A sample of patients with a confirmed diagnosis of the target indication. The sample size should be sufficient for statistical analysis (typically >100 patients).
-
Data Collection:
-
Administer the new PROM at baseline and at a follow-up visit.
-
For test-retest reliability, a subset of stable patients will complete the PROM a second time within a short interval (e.g., 24-48 hours).
-
Concurrently administer other validated PROMs (e.g., GCSI, SF-36) and clinician-rated measures of disease severity to assess construct validity.
-
-
Statistical Analysis:
-
Reliability: Calculate Cronbach's alpha for internal consistency and the Intraclass Correlation Coefficient (ICC) for test-retest reliability.
-
Validity:
-
Convergent Validity: Correlate the scores of the new PROM with scores from other related measures using Pearson or Spearman correlation coefficients.
-
Known-Groups Validity: Compare PROM scores between groups of patients known to differ in disease severity using t-tests or ANOVA.
-
-
Responsiveness: In a longitudinal study, assess the change in PROM scores in patients who have experienced a clinically meaningful change in their condition (based on a global rating of change or other external criteria). Calculate effect sizes or standardized response means.
-
-
Visualizing Key Processes and Pathways
4.1. PROM Validation Workflow
The following diagram illustrates the sequential process for validating a new patient-reported outcome measure for use in this compound clinical studies.
Caption: Workflow for PROM Development and Validation.
4.2. Hypothetical Signaling Pathway of this compound
This compound is a prokinetic agent with agonist activity at the 5-HT4 receptor and antagonist activity at the dopamine D2 receptor. The following diagram illustrates this dual mechanism of action, which is believed to enhance gastrointestinal motility.
Caption: this compound's Dual Mechanism of Action.
Conclusion
While a specific, validated PROM for this compound does not currently exist, the established methodologies for PROM validation provide a clear path forward. By following the outlined experimental protocols and leveraging existing, well-validated instruments like the GCSI as comparators, researchers can develop and validate a robust PROM for use in this compound clinical trials. Such a measure is critical for accurately capturing the patient experience and demonstrating the clinical benefit of this novel therapeutic agent.
Safety Operating Guide
Safeguarding Research: Proper Disposal of Minesapride
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of investigational compounds like Minesapride is a critical component of laboratory best practices. Adherence to proper disposal protocols not only protects laboratory personnel and the surrounding community but also upholds the integrity of the research institution by complying with stringent regulatory standards. This guide provides essential safety and logistical information for the proper disposal of this compound, a novel 5-HT4 receptor partial agonist.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the structurally similar benzamide compound, Nemonapride, indicates potential hazards that should be considered. Nemonapride is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it is prudent to handle this compound with similar precautions.
Key Handling and Personal Protective Equipment (PPE) Recommendations:
| Precaution | Specification |
| Personal Protective Equipment | Wear a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves. |
| Ventilation | Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. |
| Spill Management | In case of a spill, avoid generating dust. Carefully scoop the solid material into a designated, labeled waste container. Clean the spill area with a suitable decontaminating agent. |
| Ingestion | Do not eat, drink, or smoke in areas where this compound is handled. In case of accidental ingestion, seek immediate medical attention. |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must comply with all applicable local, state, and federal regulations, such as those set forth by the Resource Conservation and Recovery Act (RCRA) in the United States. The primary principle is to prevent the entry of the active pharmaceutical ingredient (API) into the environment.
Experimental Protocol: Deactivation and Disposal of this compound Waste
This protocol outlines a general procedure for the collection and disposal of this compound waste generated in a research laboratory setting.
Materials:
-
Designated, leak-proof, and clearly labeled hazardous waste container (e.g., black pharmaceutical waste bin).
-
Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves.
-
Waste manifest or logbook for tracking.
Procedure:
-
Segregation of Waste:
-
Collect all solid this compound waste, including unused or expired compounds, contaminated lab consumables (e.g., weighing boats, pipette tips), and grossly contaminated PPE, in a designated hazardous waste container.
-
Do not mix this compound waste with non-hazardous laboratory trash or sharps.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the name of the chemical ("this compound"), and the date accumulation started.
-
-
Waste Accumulation:
-
Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.
-
Follow institutional guidelines regarding the maximum volume and duration of waste accumulation.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Provide the EHS department with a completed waste manifest, accurately describing the contents of the container.
-
-
Final Disposal Method:
-
The EHS department will arrange for the transportation of the waste to a licensed hazardous waste disposal facility.
-
The recommended final disposal method for pharmaceutical waste like this compound is incineration at a permitted facility. This method is highly effective at destroying the active pharmaceutical ingredient.[1]
-
-
Documentation:
-
Retain all documentation related to the disposal, including the waste manifest, as required by your institution and regulatory agencies.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a research environment.
References
Essential Safety and Handling of Minesapride for Research Professionals
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Minesapride. As a compound under investigation, comprehensive safety data may be limited. Therefore, adherence to rigorous laboratory safety protocols is paramount. The following information is based on general best practices for handling research-grade pharmaceutical compounds and data from chemically related substances, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure risk. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving.[1] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. A face shield may be required for operations with a higher risk of splashing.[2] |
| Body Protection | Laboratory coat | A buttoned, full-length lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a fume hood or a well-ventilated laboratory space to minimize inhalation exposure. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.
Accidental Exposure and First Aid
In the event of accidental exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with local, state, and federal regulations for pharmaceutical waste.
-
Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and bench paper, should be segregated as hazardous pharmaceutical waste.
-
Containerization: Collect waste in a designated, clearly labeled, and sealed container. Hazardous pharmaceutical waste is often collected in black containers.[4]
-
Inactivation (if applicable): For unused or expired this compound, do not dispose of it down the drain.[5] Mix the compound with an inert, undesirable substance such as cat litter or used coffee grounds to render it non-palatable.[5][6][7]
-
Final Disposal: The sealed container should be disposed of through a licensed hazardous waste disposal service.[4] Do not dispose of it in the regular trash.[6]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for Handling this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. epa.gov [epa.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
